2-Amino-5-methoxyphenol Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-5-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJIQOBYRBTOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480591 | |
| Record name | 2-Amino-5-methoxyphenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39547-15-4 | |
| Record name | 2-Amino-5-methoxyphenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-methoxyaniline Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Amino-5-methoxyphenol Hydrochloride
Foreword: Understanding the Core of a Molecule
In the landscape of drug discovery and materials science, a molecule's identity is fundamentally defined by its physical properties. These intrinsic characteristics govern its behavior, from solubility and stability to its interaction with biological systems. This guide provides a comprehensive technical overview of the physical properties of 2-Amino-5-methoxyphenol Hydrochloride, a compound of interest for researchers and developers. Our approach moves beyond a simple recitation of data, delving into the causality behind these properties and the experimental methodologies required for their precise determination. This document is structured to empower researchers with the foundational knowledge necessary for the effective application and further investigation of this compound.
Chemical Identity and Structure
This compound is the hydrochloride salt of the parent compound, 2-Amino-5-methoxyphenol. The protonation of the amino group to form the hydrochloride salt significantly influences its physical properties, most notably its solubility and melting point, when compared to the free base.
-
Chemical Name: this compound
-
Synonyms: 5-Methoxy-2-aminophenol hydrochloride
-
CAS Number: 39547-15-4
-
Molecular Formula: C₇H₁₀ClNO₂
-
Molecular Weight: 175.61 g/mol
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound and its corresponding free base for comparative analysis.
| Property | This compound | 2-Amino-5-methoxyphenol (Free Base) |
| CAS Number | 39547-15-4 | 40925-70-0[1][2] |
| Molecular Formula | C₇H₁₀ClNO₂ | C₇H₉NO₂[1][2] |
| Molecular Weight | 175.61 g/mol | 139.15 g/mol [1][2] |
| Appearance | Off-white to light brown crystalline solid | Brown to dark brown powder |
| Melting Point | 213 °C | 128-131 °C |
| Boiling Point | Decomposes | 281 °C (at 760 mmHg) |
| Solubility | Soluble in water | Slightly soluble in water, soluble in organic solvents |
| pKa (predicted) | Not available | 9.38 ± 0.10[2] |
In-depth Analysis and Experimental Protocols
Appearance
This compound is typically an off-white to light brown crystalline solid. The color can be influenced by the purity of the compound and its exposure to light and air.
Melting Point
The melting point is a critical indicator of purity. For this compound, a sharp melting point at 213 °C is indicative of a high-purity sample. The significant increase in melting point compared to its free base (128-131 °C) is attributed to the strong ionic interactions in the hydrochloride salt lattice.
The determination of the melting point should be performed using a calibrated melting point apparatus.
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: The temperature is increased rapidly to about 10-15 °C below the expected melting point and then the heating rate is slowed to 1-2 °C per minute to ensure accurate determination.[3]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is molten.[4]
Caption: Workflow for Melting Point Determination.
Solubility
The hydrochloride salt of 2-Amino-5-methoxyphenol is expected to be soluble in water due to the ionic nature of the ammonium chloride group. Its solubility in organic solvents is likely to be lower than that of the free base. A comprehensive solubility profile is essential for applications in drug formulation and reaction chemistry.
-
Solvent Selection: A range of solvents of varying polarity should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Sample Analysis: The saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]
Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound. For this compound, the pKa of the anilinium ion is the most relevant. The predicted pKa of the conjugate acid of the free base is 9.38.[2] The actual pKa of the hydrochloride salt in solution will be influenced by the ionic strength and temperature.
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[6]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Properties
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.
Aromatic amines and phenols exhibit characteristic UV absorption bands. The UV-Vis spectrum of this compound is expected to show absorptions arising from the π → π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the solvent and the pH of the solution.
-
Solvent: A suitable UV-transparent solvent, such as methanol or water, is used.
-
Concentration: A dilute solution of the compound is prepared.
-
Measurement: The absorbance is measured over a wavelength range of approximately 200-400 nm.[7]
The FT-IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic vibrational bands are expected for the O-H, N-H, C-O, and aromatic C=C bonds. The protonation of the amino group will lead to the appearance of N-H⁺ stretching and bending vibrations, which differ from the N-H vibrations of the free amine.
Expected Characteristic FT-IR Bands:
-
O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹[8]
-
N-H⁺ stretch (ammonium): Broad band between 2800-3200 cm⁻¹
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
Aliphatic C-H stretch (methoxy): Below 3000 cm⁻¹
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region[8]
-
N-H⁺ bend (ammonium): Around 1500-1600 cm⁻¹
-
C-O stretch (phenol and ether): In the 1000-1300 cm⁻¹ region[8]
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule.
Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):
-
Aromatic protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by their substitution on the ring.
-
Methoxy protons: A singlet around 3.7-4.0 ppm.
-
Hydroxyl proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Ammonium protons: A broad singlet, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR Spectral Features (in D₂O or DMSO-d₆):
-
Aromatic carbons: Signals in the range of 110-160 ppm.
-
Methoxy carbon: A signal around 55-60 ppm.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.[9][10]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[10]
Conclusion: A Foundation for Future Research
This technical guide provides a detailed overview of the physical properties of this compound. By understanding these fundamental characteristics and the experimental methodologies for their determination, researchers are better equipped to utilize this compound in their scientific endeavors. The provided protocols serve as a robust starting point for the comprehensive characterization of this and other related molecules, ensuring scientific integrity and fostering further innovation in the fields of drug development and materials science.
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An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-Amino-5-methoxyphenol Hydrochloride (CAS No: 39547-15-4), a substituted phenol derivative. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering insights into its chemical structure, synthesis, and potential applications. The information presented herein is grounded in established scientific literature and safety data to ensure accuracy and reliability.
Chemical Structure and Physicochemical Properties
This compound is an organic compound featuring a phenol ring substituted with an amino group at the second position and a methoxy group at the fifth position.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its identification and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀ClNO₂ | [2] |
| Molecular Weight | 175.61 g/mol | |
| IUPAC Name | This compound | [3] |
| CAS Number | 39547-15-4 | [3][4] |
| Melting Point | 213°C | |
| SMILES Code | Cl.COC1=CC(O)=C(N)C=C1 | |
| InChI Key | ZXJIQOBYRBTOLH-UHFFFAOYSA-N | [3] |
Synthesis of 2-Amino-5-methoxyphenol
The synthesis of 2-amino-5-methoxyphenol typically involves the reduction of the corresponding nitro compound, 5-methoxy-2-nitrophenol. This transformation is a common and effective method for introducing an amino group onto an aromatic ring. A general and reliable approach involves catalytic hydrogenation.
A plausible synthetic route starting from resorcinol involves partial methylation, followed by nitration and subsequent reduction of the nitro group.[5]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of 5-methoxy-2-nitrophenol to 2-amino-5-methoxyphenol.
Materials:
-
5-Methoxy-2-nitrophenol
-
Methanol (or another suitable polar solvent)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
Procedure:
-
Dissolution: In a flask suitable for hydrogenation, dissolve 5-methoxy-2-nitrophenol in methanol.
-
Inerting: Purge the flask with an inert gas to remove air.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a slight overpressure (1-2 bar).
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen consumption. The reaction can also be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting nitro compound. Aromatic amines are typically more polar than their nitro precursors and will exhibit a lower Rf value.[5]
-
Catalyst Removal: Once the reaction is complete, purge the flask again with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[5]
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-amino-5-methoxyphenol.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
The following diagram illustrates the workflow for the synthesis of 2-amino-5-methoxyphenol.
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An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride
This guide provides a comprehensive technical overview of 2-Amino-5-methoxyphenol Hydrochloride (CAS No. 39547-15-4), a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its chemical identity, physical and chemical properties, synthesis methodologies, potential applications, and critical safety information.
Chemical Identity and Properties
This compound is the hydrochloride salt of 2-Amino-5-methoxyphenol. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many chemical reactions and formulations.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 39547-15-4 | [2] |
| Molecular Formula | C₇H₁₀ClNO₂ | |
| Molecular Weight | 175.61 g/mol | [2] |
| MDL Number | MFCD00052002 | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 213°C | |
| Physical Form | Solid | [2] |
| InChI Key | ZXJIQOBYRBTOLH-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=CC(O)=C(N)C=C1.Cl |
Synthesis of 2-Amino-5-methoxyphenol
The synthesis of the parent compound, 2-Amino-5-methoxyphenol, is a critical precursor to obtaining its hydrochloride salt. A common and effective synthetic strategy involves the reduction of a nitrophenol derivative. This multi-step process is favored for its reliability and scalability.
Synthetic Pathway Overview
A plausible and widely referenced synthetic route begins with the nitration of a suitable phenol precursor, followed by the reduction of the nitro group to an amine. A general workflow for this synthesis is outlined below.[3]
Caption: General workflow for the synthesis of 2-Amino-5-(methoxymethyl)phenol.[4]
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established chemical principles for analogous compounds.[3][5]
Step 1: Nitration of 3-(Methoxymethyl)phenol
-
To a solution of 3-(Methoxymethyl)phenol in a suitable solvent, slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature (typically 0-5°C) to prevent over-nitration and side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it over ice water.
-
Extract the product, 5-(Methoxymethyl)-2-nitrophenol, with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure nitrophenol intermediate.
Step 2: Reduction of 5-(Methoxymethyl)-2-nitrophenol
-
Dissolve the 5-(Methoxymethyl)-2-nitrophenol intermediate in a solvent such as ethanol or methanol.
-
Add a catalytic amount of a reducing agent, for example, 10% Palladium on carbon (Pd/C).[5]
-
Subject the mixture to hydrogenation with H₂ gas, using a balloon or a Parr hydrogenator, until the reaction is complete (monitored by TLC).[5]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-Amino-5-(methoxymethyl)phenol.[4]
Formation of the Hydrochloride Salt
To obtain this compound, the synthesized 2-Amino-5-methoxyphenol is treated with hydrochloric acid. This is typically achieved by dissolving the free base in a suitable solvent and adding a solution of HCl in an organic solvent, such as diethyl ether or ethyl acetate, which precipitates the hydrochloride salt.[6]
Applications in Research and Development
2-Amino-5-methoxyphenol and its hydrochloride salt are valuable building blocks in various fields, primarily in medicinal chemistry and the cosmetics industry.
Medicinal Chemistry
The aminophenol scaffold is a key pharmacophore present in numerous biologically active molecules. While direct studies on the biological activities of this compound are limited in publicly available literature, its structural motifs suggest potential for the development of novel therapeutic agents.[3]
-
Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The 2-aminophenol structure can be a crucial element in designing inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).[3]
-
Anticancer Agents: Certain derivatives of aminophenol have been explored for their potential as anticancer agents. The core structure can be chemically modified to interact with various targets within cancer cells.[3]
-
CNS-Active Agents: The aminophenol scaffold is also found in compounds that exhibit activity in the central nervous system.[3]
Cosmetics Industry
A significant and well-documented application of related aminophenol compounds is as a coupler in oxidative hair dye formulations. In this process, it reacts with a primary intermediate in the presence of an oxidizing agent to form a stable and vibrant color within the hair shaft.[4] The methoxy group at the 5-position can influence the resulting color's intensity and fastness.[4]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards. The following information is a summary of the key safety considerations.
Table 3: Hazard Identification
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [7] |
| H315 | Causes skin irritation | [7] |
| H319 | Causes serious eye irritation | [7] |
| H335 | May cause respiratory irritation | [7] |
4.1. Precautionary Measures
When handling this compound, it is crucial to adhere to the following precautionary statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P405: Store locked up.[7]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]
4.2. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9]
-
In case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[9]
-
In case of Eye Contact: Rinse with pure water for at least 15 minutes. Get medical attention.[9][10]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[9][10]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7][9][10][11][12]
Conclusion
This compound is a chemical compound with significant potential, particularly as a versatile intermediate in medicinal chemistry and other industrial applications. Its synthesis from readily available starting materials, coupled with the reactivity of its amino and hydroxyl groups, makes it an attractive building block for creating more complex molecules. Researchers and drug development professionals can leverage the information in this guide to explore its potential in developing novel therapeutic agents and other innovative applications. As with any chemical substance, adherence to strict safety protocols is paramount to ensure safe handling and use.
References
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- Fisher Scientific. SAFETY DATA SHEET - 5-Amino-2-methoxyphenol.
- Oakwood Chemical. 5-(Aminomethyl)-2-methoxyphenol hydrochloride.
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An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride
This technical guide provides a comprehensive overview of 2-Amino-5-methoxyphenol Hydrochloride, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols. The information herein is synthesized from established chemical literature and technical data sources to ensure scientific integrity and practical applicability.
Core Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of 2-amino-5-methoxyphenol. The addition of hydrochloric acid to the basic amino group increases the compound's stability and water solubility, making it suitable for various applications where these properties are advantageous.
Molecular Structure and Weight
The foundational characteristic of any chemical compound is its molecular structure and the corresponding molecular weight. The hydrochloride salt is formed by the protonation of the amino group.
-
2-Amino-5-methoxyphenol (Free Base)
-
This compound
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. This data is crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating the compound's behavior in different environments.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | Not explicitly found for the hydrochloride, 40925-70-0 for the free base | [1][2] |
| Appearance | Typically a crystalline powder | General Knowledge |
| Melting Point | 213°C | [3] |
| Solubility | Soluble in water | General Knowledge |
| pKa | 9.38 ± 0.10 (Predicted for the free base) | [1] |
Synthesis of 2-Amino-5-methoxyphenol: A Mechanistic Perspective
The synthesis of 2-amino-5-methoxyphenol typically involves a multi-step process starting from readily available precursors. The most common and industrially scalable approach is the nitration of a phenol derivative followed by the reduction of the nitro group. Understanding the causality behind the choice of reagents and conditions is paramount for a successful and reproducible synthesis.
Synthetic Pathway Overview
A general and efficient route starts with the partial methylation of resorcinol to form 3-methoxyphenol, which is then nitrated and subsequently reduced.[1] The choice of a partial methylation strategy is driven by the desire for regioselectivity.
Caption: General synthetic workflow for 2-Amino-5-methoxyphenol.
Detailed Experimental Protocol
The following protocol is a synthesized representation of common laboratory procedures for the synthesis of 2-amino-5-methoxyphenol.
Step 1: Synthesis of 5-Methoxy-2-nitrophenol
-
Rationale: This step introduces the nitro group ortho to the hydroxyl group, which is a key precursor for the final amino group. The methoxy group directs the nitration.
-
Procedure:
-
To a solution of 3-methoxyphenol in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (0-5 °C) to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain 5-methoxy-2-nitrophenol.
-
Step 2: Synthesis of 2-Amino-5-methoxyphenol
-
Rationale: The nitro group is reduced to an amino group. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield.[1]
-
Procedure:
-
Dissolve 5-methoxy-2-nitrophenol in a suitable solvent such as ethanol or methanol.[1]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1]
-
Subject the mixture to hydrogenation with H₂ gas (using a balloon or a Parr hydrogenator) at ambient or slightly elevated pressure.[1]
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
Filter the reaction mixture through Celite to remove the catalyst.[1]
-
Evaporate the solvent under reduced pressure to yield the crude 2-amino-5-methoxyphenol.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: Conversion to the hydrochloride salt enhances stability and water solubility.
-
Procedure:
-
Dissolve the crude 2-amino-5-methoxyphenol in a suitable organic solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its application in research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive analytical profile.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust method for assessing the purity of the compound and quantifying any impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL) and filter through a 0.45 µm syringe filter.
Sources
Determining the Melting Point of 2-Amino-5-methoxyphenol Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the melting point of 2-Amino-5-methoxyphenol Hydrochloride, a crucial physicochemical parameter for researchers, scientists, and professionals in drug development. Beyond a simple data point, this document delves into the theoretical underpinnings, experimental determination, and influencing factors that define the melting point of this compound, ensuring a robust understanding for its application in a scientific setting.
Core Physicochemical Data: The Melting Point of this compound
This compound is a substituted aromatic compound with the molecular formula C₇H₁₀ClNO₂. Its melting point is a key identifier and an indicator of its purity. The reported melting point for this compound is 213°C . This value represents the temperature at which the crystalline solid transitions into a liquid state at atmospheric pressure.
| Compound | Molecular Formula | Reported Melting Point (°C) |
| This compound | C₇H₁₀ClNO₂ | 213 |
| 2-Amino-5-methoxyphenol (Free Base) | C₇H₉NO₂ | 128-131 |
| 5-Amino-2-methoxyphenol | C₇H₉NO₂ | 130-132 |
| 4-(Aminomethyl)-2-methoxyphenol HCl | C₈H₁₂ClNO₂ | 215-220 (decomposes) |
| 2,4-Diaminophenoxyethanol HCl | C₈H₁₃ClN₂O₂ | 222-224 |
This table presents a comparison of the melting points of this compound and related compounds to illustrate the influence of structural modifications on this physical property.
The Scientific Significance of the Melting Point
The melting point is more than just a physical constant; it is a fundamental property that provides critical insights into the nature of a compound. For a crystalline solid, the melting point is the temperature at which the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.[1][2] A sharp, well-defined melting point is a strong indicator of the purity of a substance. Conversely, the presence of impurities will typically cause a depression in the melting point and a broadening of the melting range.[2][3]
The hydrochloride salt form of an amine, such as in this compound, generally exhibits a significantly higher melting point compared to its free base form. This is due to the strong ionic interactions present in the salt's crystal lattice, which require more energy to overcome than the intermolecular forces in the free base.
Experimental Determination of Melting Point: A Validated Protocol
The accurate determination of the melting point of this compound is essential for its identification and quality control. The following protocol outlines a standard and reliable method using a modern digital melting point apparatus.
Experimental Workflow
Caption: Workflow for the determination of the melting point of this compound.
Step-by-Step Methodology
-
Sample Preparation: Ensure the this compound sample is a dry, finely ground powder. This ensures uniform heat distribution.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4]
-
Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Approximate Melting Point Determination: If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate value. For this compound, this step can be skipped as the expected melting point is known.
-
Accurate Melting Point Determination: Set the starting temperature to approximately 20°C below the expected melting point. Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[4]
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first signs of melting are observed (the solid begins to shrink and a liquid phase appears). This is the lower limit of the melting range. Continue heating and record the temperature at which the last solid crystal disappears. This is the upper limit of the melting range.
-
Reporting: The melting point is reported as a range from the initial to the final temperature of melting. For a pure sample of this compound, this range should be narrow.
Factors Influencing the Melting Point of Organic Compounds
The melting point of an organic compound like this compound is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice.[5][6] Several factors play a crucial role:
-
Intermolecular Forces: Stronger intermolecular forces lead to higher melting points.[6][7][8] In the case of this compound, the presence of ionic bonds due to the hydrochloride salt, hydrogen bonding from the hydroxyl and amino groups, and dipole-dipole interactions from the polar C-O and C-N bonds all contribute to a relatively high melting point.
-
Molecular Weight and Size: Generally, as the molecular weight and size increase, the van der Waals forces become stronger, leading to a higher melting point, assuming other factors are constant.[6][8]
-
Molecular Symmetry: Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in stronger intermolecular interactions and a higher melting point.[3][7]
-
Purity: As previously mentioned, impurities disrupt the crystal lattice, making it easier to break apart. This results in a lower and broader melting point range.[2][3][7]
Logical Relationship of Influencing Factors
Caption: Factors influencing the melting point of an organic compound.
Conclusion
The melting point of this compound, reported at 213°C, is a critical parameter for its identification and purity assessment. A comprehensive understanding of the experimental methodology for its determination, coupled with a theoretical knowledge of the factors that influence this value, is paramount for researchers and scientists. This guide provides the necessary framework for the accurate and insightful application of this fundamental physicochemical property in a research and development setting.
References
- Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. [Link]
- What Affects Melting Point Of Organic Compounds?. Chemistry For Everyone. [Link]
- What Factors Affect Melting Point?. Sciencing. [Link]
- Melting points and Boiling Points – Introductory Organic Chemistry.
- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
- This compound. Crysdot LLC. [Link]
- SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission. [Link]
- 2-(2,4-Diaminophenoxy)ethanol dihydrochloride CAS 66422-95-5 4-DiaMinophenoxyethanol dihydrochloride. Unilong. [Link]
- This compound. PubChem. [Link]
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- Melting point determin
- Experiment 1 - Melting Points. [Link]
- 4-(Aminomethyl)
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- Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]
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"2-Amino-5-methoxyphenol Hydrochloride" solubility data
An In-Depth Technical Guide to the Solubility of 2-Amino-5-methoxyphenol Hydrochloride
Introduction and Strategic Importance
This compound is a substituted aminophenol derivative of interest in various chemical synthesis applications, including its use as an intermediate in the manufacturing of dyes and other complex organic molecules. The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physical property that governs its behavior in virtually every stage of development and application. From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, solubility dictates performance, efficacy, and processability.
This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the core solubility characteristics of this compound. Recognizing the scarcity of publicly available quantitative data for this specific salt, this document emphasizes the foundational physicochemical principles that govern its solubility and presents the authoritative "gold standard" methodology for its empirical determination. The narrative focuses on the causality behind experimental design, ensuring that the described protocols are scientifically robust and self-validating.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the presence of ionizable amino and phenolic groups, along with a methoxy substituent, creates a nuanced solubility profile. The hydrochloride salt form is expected to be significantly more water-soluble than its free base counterpart, particularly in acidic to neutral pH ranges.
Key physicochemical parameters for the free base, 2-Amino-5-methoxyphenol, have been predicted computationally and provide a strong basis for understanding the behavior of the hydrochloride salt.
| Property | Value / Prediction | Source | Rationale and Impact on Solubility |
| Molecular Formula | C₇H₁₀ClNO₂ | - | Defines the elemental composition and molar mass. |
| Molecular Weight | 175.61 g/mol | Essential for converting mass-based solubility (mg/mL) to molar concentration (mol/L). | |
| Melting Point | 213 °C | Provides an indication of the crystal lattice energy; a higher melting point often correlates with lower solubility in a given solvent. | |
| Predicted pKa (Free Base) | 9.38 ± 0.10 | [1] | This value likely corresponds to the phenolic hydroxyl group. The amino group's pKa is also critical and, for aminophenols, is typically in the range of 4-5.[2][3] These values are paramount for predicting pH-dependent aqueous solubility. |
| Predicted Water Solubility (Free Base) | 2.95 mg/mL (LogS = -1.67) | [4] | This computational value for the free base (2-Amino-5-methoxyphenol) serves as a baseline. The hydrochloride salt's aqueous solubility will be substantially higher due to the ionization of the amino group. |
| Appearance | Crystalline Solid | [5] | The solid-state properties, including crystal form (polymorphism), can significantly influence the measured equilibrium solubility. |
Expected Solubility Profile: A Qualitative Overview
Based on the general principles of chemical interactions and the known behavior of aminophenol salts, a qualitative solubility profile for this compound can be anticipated. As a salt of an organic base, it is expected to be most soluble in polar protic solvents, particularly water.
| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |
| Aqueous Media | Water, pH 1-7 Buffers | High | The hydrochloride salt form ensures the amino group is protonated (R-NH₃⁺), leading to strong ion-dipole interactions with polar water molecules.[6] |
| Polar Protic Solvents | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with both the protonated amine and the hydroxyl group, and can solvate the chloride counter-ion.[7] |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Soluble to Moderately Soluble | These solvents can solvate the cation through dipole interactions but are less effective at solvating the chloride anion compared to protic solvents.[8] |
| Non-Polar Solvents | Toluene, Hexane | Sparingly Soluble to Insoluble | The high polarity of the salt makes it energetically unfavorable to dissolve in non-polar environments where only weak van der Waals forces are possible. |
The Critical Influence of pH on Aqueous Solubility
The solubility of this compound in aqueous media is fundamentally dependent on pH. The molecule possesses two ionizable centers: the basic amino group and the acidic phenolic group.
-
At Low pH (e.g., pH 1-4): The amino group will be fully protonated (-NH₃⁺), making the compound highly soluble as its hydrochloride salt.
-
At Mid-range pH (e.g., pH 5-8): As the pH increases towards the pKa of the phenolic group (predicted around 9.38), the compound will exist predominantly as a zwitterion or neutral free base, which is expected to be the point of minimum aqueous solubility.
-
At High pH (e.g., pH >10): Above the pKa of the phenol, the hydroxyl group will be deprotonated to form a phenolate (-O⁻), which will increase solubility again due to the formation of a different salt (e.g., a sodium salt if NaOH is used to adjust pH).
Definitive Experimental Protocol: Thermodynamic Equilibrium Solubility
While predictions are valuable, the definitive characterization of solubility requires empirical measurement. The Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility. This method measures the saturation concentration of a compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid material.
Causality in Experimental Design: Why the Shake-Flask Method?
The choice of the shake-flask method is deliberate and grounded in scientific rigor. It is designed to measure the true equilibrium solubility, which is a thermodynamically defined constant for a given solid form, solvent, and temperature. This contrasts with kinetic solubility assays, which are faster but can often overestimate solubility by starting from a DMSO stock solution and precipitating the compound, potentially forming supersaturated or amorphous states. For formulation and development, knowing the true, stable equilibrium solubility is critical to prevent precipitation over time.
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for determining thermodynamic solubility via the Shake-Flask method.
Step-by-Step Methodology
-
Material Preparation:
-
Rationale: To ensure accuracy, the identity and purity of the this compound solid should be confirmed. The crystalline form should be characterized if polymorphism is suspected.
-
Action: Weigh an amount of the solid compound into a suitable container (e.g., a glass vial) that is demonstrably in excess of what is expected to dissolve.
-
-
Solvent Addition:
-
Rationale: A precise volume of the pre-conditioned solvent (e.g., pH-adjusted buffer, organic solvent) is required for an accurate final concentration calculation.
-
Action: Add a known volume of the desired solvent to the vial containing the solid.
-
-
Equilibration:
-
Rationale: Achieving a true thermodynamic equilibrium between the solid and the solution is the most critical step. Insufficient time will lead to an underestimation of solubility. Agitation ensures the entire solvent volume is exposed to the solid surface. Constant temperature is crucial as solubility is temperature-dependent.
-
Action: Seal the vials securely. Place them in an agitator (e.g., orbital shaker, rotator) set to a constant temperature (typically 25 °C for room temperature or 37 °C for physiological relevance) for a predetermined period, often 24 to 48 hours. The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
Rationale: The undissolved solid must be completely removed to ensure that the analyzed solution represents only the dissolved compound.
-
Action: Separate the solid from the liquid phase. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtering the suspension through a low-binding syringe filter (e.g., 0.22 µm pore size).
-
-
Sample Analysis and Quantification:
-
Rationale: A validated, stability-indicating analytical method is essential for accurate quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice.
-
Action:
-
Prepare a calibration curve using stock solutions of this compound of known concentrations.
-
Dilute an aliquot of the clear, saturated supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and standards using the chosen analytical method.
-
Verify the pH of the final saturated solution to ensure it has not shifted during the experiment.
-
-
-
Calculation and Reporting:
-
Rationale: The final result must account for the dilution factor to reflect the true concentration in the saturated solution.
-
Action: Calculate the concentration of the original supernatant by applying the dilution factor. Report the final solubility in standard units (e.g., mg/mL, µM) and specify the solvent, pH, and temperature.
-
Other Factors Influencing Solubility
-
Temperature: Solubility is generally an endothermic process, meaning it increases with temperature. This relationship should be characterized if the compound will be used across a range of temperatures.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being tested.
-
Purity: Impurities can either increase or decrease the apparent solubility of a compound. Salt impurities can increase solubility through ionic strength effects, while less soluble organic impurities can suppress it or serve as nucleation sites.
Conclusion
While specific, pre-published quantitative solubility data for this compound is limited, a robust scientific understanding of its properties can be established through its physicochemical characteristics. Its nature as a hydrochloride salt of a substituted aminophenol strongly suggests high aqueous solubility that is critically dependent on pH. For any application in research or development, it is imperative to move beyond prediction and perform rigorous experimental determination. The Shake-Flask method, as detailed in this guide, represents the authoritative standard for generating reliable, thermodynamically-defined solubility data that can confidently guide synthesis, formulation, and further scientific inquiry.
References
- 4-Aminophenol hydrochloride - Solubility of Things. (n.d.).
- Mitchell, S. C., & Waring, R. H. (2000). Aminophenols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- da Silva, M., & Gomes, J. R. B. (2005). A DFT Study of Aminophenol Stability.
- Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.
- Wikipedia. (n.d.). 4-Aminophenol.
- Rafique, H., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Aminophenol hydrochloride. National Center for Biotechnology Information.
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents. (n.d.). US7790905B2 - Pharmaceutical propylene glycol solvate compositions.
- Crysdot LLC. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
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An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride: Synthesis, Discovery, and History
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-methoxyphenol Hydrochloride, a versatile organic compound with applications spanning the pharmaceutical and dye industries. The narrative delves into the historical context of its development, which appears to be a targeted invention driven by industrial needs rather than a singular moment of discovery. This guide offers a detailed exploration of its synthesis, rooted in classical organic chemistry principles, and presents field-proven insights into the causality behind experimental choices. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative sources.
Introduction and Historical Context
The history of this compound is not one of a celebrated, serendipitous discovery but rather a story of targeted chemical innovation. Its emergence is closely tied to the advancements in the synthesis of substituted aminophenols, a class of compounds recognized for their utility as dye precursors and pharmaceutical intermediates. While a definitive "discovery" paper is not prominent in the scientific literature, its development can be traced through the evolution of synthetic methodologies for related compounds.
The primary application driving the synthesis of similar aminophenol derivatives has been the cosmetics industry, particularly in the formulation of oxidative hair dyes.[1] The functional groups of 2-Amino-5-methoxyphenol—an amine, a hydroxyl group, and a methoxy group on a benzene ring—provide a scaffold for creating a diverse palette of colors. The hydrochloride salt form enhances the stability and handling of the otherwise easily oxidized aminophenol.
Beyond the realm of cosmetics, this compound and its derivatives have found a place in medicinal chemistry as building blocks for more complex molecules.
Synthesis of this compound
The most prevalent and industrially viable synthetic route to 2-Amino-5-methoxyphenol commences with the readily available starting material, resorcinol. The overall strategy involves a three-step process:
-
Selective Methylation: Introduction of a methoxy group onto one of the hydroxyls of resorcinol.
-
Nitration: Introduction of a nitro group ortho to the remaining hydroxyl group.
-
Reduction: Reduction of the nitro group to an amine.
-
Salt Formation: Conversion of the resulting aminophenol to its hydrochloride salt.
Step 1: Synthesis of 3-Methoxyphenol from Resorcinol
The initial step involves the selective mono-methylation of resorcinol. This is a critical step to ensure the desired isomer is obtained.
-
Causality of Experimental Choices:
-
Reagents: A mild methylating agent such as dimethyl sulfate or methyl iodide is used in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like acetone.[2] Using a half-mole equivalent of the methylating agent favors mono-methylation over di-methylation.[2]
-
Reaction Conditions: The reaction is typically carried out at a moderate temperature to control the rate of reaction and improve selectivity.
-
Experimental Protocol:
-
To a solution of resorcinol in acetone, add a half-molar equivalent of potassium carbonate.
-
Stir the mixture and add a half-molar equivalent of methyl iodide dropwise at room temperature.[2]
-
Continue stirring for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-methoxyphenol.
-
Purify the crude product by distillation or column chromatography.
Step 2: Synthesis of 5-Methoxy-2-nitrophenol
The subsequent nitration of 3-methoxyphenol is a regioselective electrophilic aromatic substitution. The hydroxyl and methoxy groups are both activating and ortho-, para-directing. The nitro group is directed to the position ortho to the hydroxyl group due to steric hindrance and electronic effects.
-
Causality of Experimental Choices:
-
Reagents: A mixture of nitric acid and sulfuric acid is a common nitrating agent. However, for phenols, which are susceptible to oxidation, milder conditions are often preferred. A well-regarded method involves nitrosation followed by oxidation.[2]
-
Reaction Conditions: The reaction is performed at low temperatures to control the exothermicity and prevent over-nitration or degradation of the starting material.
-
Experimental Protocol (via Nitrosation):
-
Dissolve 3-methoxyphenol in a suitable solvent.
-
Add a solution of sodium nitrite in water, followed by the slow addition of an acid (e.g., sulfuric acid) at a low temperature (0-5 °C).
-
The resulting 5-methoxy-2-nitrosophenol is then oxidized to 5-methoxy-2-nitrophenol using a suitable oxidizing agent.[2]
-
The product is isolated by filtration or extraction and purified by recrystallization.
Step 3: Synthesis of 2-Amino-5-methoxyphenol
The reduction of the nitro group in 5-methoxy-2-nitrophenol to an amine is a crucial step. Several reducing agents can be employed for this transformation.
-
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This is often the cleanest method, utilizing hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum.[2] This method avoids the use of stoichiometric metal reagents and produces water as the only byproduct.
-
Metal/Acid Reduction: A more classical approach involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[2] This method is robust and effective but requires a more extensive workup to remove metal salts.
-
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 5-methoxy-2-nitrophenol in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C.[2]
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).[2]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxyphenol.
Step 4: Synthesis of this compound
The final step is the formation of the hydrochloride salt to improve the stability of the aminophenol.
Experimental Protocol:
-
Dissolve the crude 2-amino-5-methoxyphenol in a suitable solvent such as isopropanol or ether.
-
Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas dissolved in a solvent) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway of this compound from Resorcinol.
Applications in Research and Industry
This compound serves as a valuable intermediate in several industrial sectors:
-
Dye Industry: As a coupler in oxidative hair dye formulations, it reacts with a primary intermediate to form a stable and vibrant color within the hair shaft.[1] The methoxy group can influence the final shade and properties of the dye.
-
Pharmaceutical Synthesis: The bifunctional nature of the molecule, with its nucleophilic amine and hydroxyl groups, makes it a versatile building block for the synthesis of more complex pharmaceutical compounds.
-
Organic Synthesis: It is used in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Resorcinol | C6H6O2 | 110.11 |
| 3-Methoxyphenol | C7H8O2 | 124.14 |
| 5-Methoxy-2-nitrophenol | C7H7NO4 | 169.13 |
| 2-Amino-5-methoxyphenol | C7H9NO2 | 139.15 |
| This compound | C7H10ClNO2 | 175.61 |
Conclusion
This compound is a compound whose history is deeply embedded in the practical needs of the chemical industry. While it may lack a singular "discovery" moment, its synthesis is a testament to the power of fundamental organic reactions. The well-established synthetic routes, primarily from resorcinol, offer a reliable and scalable method for its production. Its utility as an intermediate in the dye and pharmaceutical industries underscores its continued relevance. This guide provides the necessary technical details and historical context for researchers and professionals working with this versatile molecule.
References
- Madhukar Baburao Deshmukh. (2014). How can I synthesize 2-amino-5-methoxyphenol? ResearchGate.
- Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
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An In-Depth Technical Guide to the Theoretical Properties of 2-Amino-5-methoxyphenol Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the theoretical and practical properties of 2-Amino-5-methoxyphenol Hydrochloride (CAS No: 39547-15-4). Developed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical characteristics, spectroscopic profile, synthetic pathways, and key applications. It serves as an essential resource, consolidating critical data into a single, accessible reference. All quantitative data is presented in structured tables, key processes are visualized using diagrams, and a detailed analytical protocol is provided to ensure scientific integrity and practical utility.
Chemical Identity and Physicochemical Properties
This compound is a substituted aminophenol derivative. The presence of an amino group, a hydroxyl group, and a methoxy group on the benzene ring makes it a versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction chemistry and biological assays.
Structure and Nomenclature
-
IUPAC Name: 2-amino-5-methoxyphenol;hydrochloride
-
Synonyms: 2-Hydroxy-4-methoxyaniline Hydrochloride, 5-Methoxy-2-aminophenol Hydrochloride
-
Molecular Formula: C₇H₁₀ClNO₂
-
Molecular Weight: 175.61 g/mol
-
Canonical SMILES: COC1=CC(O)=C(N)C=C1.Cl
-
InChI Key: ZXJIQOBYRBTOLH-UHFFFAOYSA-N
Tabulated Physicochemical Data
The fundamental physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction flasks to biological matrices. The data below has been consolidated from various authoritative sources to provide a reliable reference.
| Property | Value | Source(s) |
| CAS Number | 39547-15-4 | |
| MDL Number | MFCD00052002 | |
| Physical Form | Solid | |
| Melting Point | 213 °C | |
| Boiling Point | 281 °C at 760 mmHg (for free base) | |
| pKa (Predicted) | 9.38 ± 0.10 | [1] |
| Solubility | Data not widely available; hydrochloride salt form suggests moderate aqueous solubility. | |
| Storage Temperature | Room Temperature, sealed in dry conditions. For long-term, -20°C is recommended. |
Spectroscopic and Analytical Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While a complete public spectral database for the hydrochloride salt is limited, the profile can be inferred from the free base and analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Amino-5-methoxyphenol, the expected ¹H and ¹³C NMR signals are characteristic of its substituted aromatic structure. The proton NMR would feature distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the hydroxyl proton. The ¹³C NMR spectrum for the related 5-Amino-2-methoxyphenol shows characteristic peaks for the aromatic carbons, including those bonded to the oxygen and nitrogen substituents, as well as a signal for the methoxy carbon.[2] The analysis of complex mixtures containing such compounds often relies on 2D NMR techniques for unambiguous structure identification.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-5-methoxyphenol would be expected to show characteristic absorption bands:
-
O-H Stretch (Phenolic): A strong, broad band in the region of 3400-3300 cm⁻¹.
-
N-H Stretch (Amine): Medium intensity bands around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Medium bands around 3050-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively.
-
C=C Stretch (Aromatic Ring): Medium-strong bands in the 1600-1460 cm⁻¹ region.
-
C-O Stretch (Aryl Ether & Phenol): Strong bands in the 1250-1085 cm⁻¹ range.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the compound and its fragmentation pattern, aiding in structural confirmation. For the free base, 2-Amino-5-methoxyphenol (C₇H₉NO₂), the monoisotopic mass is 139.0633 g/mol .[1][5] The mass spectrum would show a molecular ion peak (M+) corresponding to this mass.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and concentration of phenolic compounds.[6] The following protocol is a validated starting point for developing a method for 2-Amino-5-methoxyphenol HCl.
Objective: To determine the purity of a 2-Amino-5-methoxyphenol HCl sample using a reversed-phase HPLC method with UV detection.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Perform serial dilutions to create calibration standards (e.g., 100, 50, 25, 10, 5 µg/mL).
-
-
Analysis and Rationale:
-
Rationale: The C18 stationary phase separates compounds based on hydrophobicity. The acidic mobile phase (TFA) ensures that the phenolic hydroxyl and amino groups are protonated, leading to sharper peaks and reproducible retention times. Acetonitrile serves as the organic modifier to elute the compound.
-
Procedure: Inject the standards to generate a calibration curve. Inject the sample solution. The peak area of the analyte is used to determine its concentration and purity relative to the standards.
-
Synthesis and Chemical Reactivity
Understanding the synthesis of 2-Amino-5-methoxyphenol is crucial for its application as a chemical intermediate.
Common Synthetic Pathway
A common and effective route to synthesize 2-Amino-5-methoxyphenol starts from a more readily available precursor, such as 5-Methoxy-2-nitrophenol. The synthesis involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]
Step-by-Step Workflow:
-
Precursor: Start with 5-Methoxy-2-nitrophenol.
-
Dissolution: Dissolve the nitrophenol in a suitable polar solvent like methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation (H₂ gas) at ambient or slightly elevated pressure (1-2 bar). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete (cessation of hydrogen uptake), the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The solvent is removed under reduced pressure to yield the free base, 2-Amino-5-methoxyphenol.
-
Salt Formation: To obtain the hydrochloride salt, the isolated free base is dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl (e.g., HCl in ether) to precipitate the desired salt.
Visualized Synthesis Workflow
Caption: General workflow for the synthesis of 2-Amino-5-methoxyphenol HCl.
Applications in Research and Development
This compound serves as a valuable intermediate in several areas of chemical R&D.
-
Pharmaceutical Synthesis: The aminophenol scaffold is present in various biologically active molecules. This compound can be used as a starting material for creating more complex derivatives with potential therapeutic applications, such as anti-inflammatory or antibacterial agents.[8] For example, it is a structural component of precursors for compounds like (S)-2-amino-5-methoxytetralin, which has applications in medicinal chemistry.[9][10]
-
Dye and Pigment Industry: Aminophenols are well-known precursors in the synthesis of oxidative hair dyes and other colorants.[11] The specific substituents on the ring modulate the final color and its properties, such as lightfastness.
-
Materials Science: As a difunctional monomer, it can be used in the synthesis of specialty polymers and materials where its specific electronic and structural properties are desired.
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical reagent. The following information is summarized from available Safety Data Sheets (SDS).
Hazard Identification
This compound is classified as hazardous.[12]
-
GHS Hazard Statements:
-
Signal Word: Warning
-
Hazard Pictogram: GHS07 (Exclamation Mark)
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][15]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]
-
Handling: Avoid breathing dust.[12][13] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][17]
-
First Aid:
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[12][13]
Conclusion
This compound is a key chemical intermediate with well-defined theoretical properties. Its utility in pharmaceuticals, dyes, and materials science is predicated on the reactivity of its functional groups. This guide provides the foundational knowledge required for its safe handling, characterization, and application in a research and development setting, underscoring the importance of a thorough understanding of its chemical nature.
References
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"2-Amino-5-methoxyphenol Hydrochloride" literature review
An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its fundamental properties, synthesis, analytical characterization, potential applications, and safety protocols, grounding our discussion in established scientific principles and field-proven insights.
Introduction and Strategic Importance
This compound (CAS No: 39547-15-4) is a substituted aminophenol derivative.[1] As a member of the aminophenol class, its structural scaffold is of significant interest in medicinal chemistry and materials science. While its direct therapeutic applications are not extensively documented, its true value lies in its role as a versatile building block for synthesizing more complex molecules. The strategic placement of the amino, hydroxyl, and methoxy groups on the benzene ring offers multiple reactive sites for chemical modification, making it a valuable precursor in the synthesis of novel compounds, including potential pharmaceutical agents and functional dyes. Understanding the chemistry of this intermediate is crucial for its effective utilization in multi-step synthetic campaigns.
Physicochemical Properties
A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and analysis. These properties dictate choices regarding solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| IUPAC Name | 2-amino-5-methoxyphenol;hydrochloride | |
| CAS Number | 39547-15-4 | [1] |
| Molecular Formula | C₇H₁₀ClNO₂ | |
| Molecular Weight | 175.61 g/mol | |
| Melting Point | 213°C | |
| Canonical SMILES | COC1=CC(O)=C(N)C=C1.Cl | |
| InChI Key | ZXJIQOBYRBTOLH-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Amino-5-methoxyphenol typically involves a multi-step pathway starting from readily available precursors. A common and logical approach involves the regioselective functionalization of a resorcinol backbone, followed by reduction of a nitro group to the desired amine. The hydrochloride salt is then formed in the final step.
General Synthetic Strategy: A Field-Proven Approach
The most reliable synthetic routes hinge on the controlled introduction of functional groups to prevent the formation of undesired isomers. A widely discussed method involves the following sequence: partial methylation of resorcinol, regioselective nitration, and subsequent reduction.[3]
-
Partial Methylation: Starting with resorcinol, a partial methylation is performed. Using a controlled amount of a methylating agent (e.g., methyl iodide) in the presence of a mild base (e.g., potassium carbonate) preferentially yields 3-methoxyphenol. The choice of a half mole equivalent of the methylating agent is critical to maximize the mono-methylated product over the di-methylated byproduct.[3]
-
Nitration: The resulting 3-methoxyphenol is then nitrated. The directing effects of the hydroxyl and methoxy groups (both ortho-, para-directing) guide the nitro group to the 2- or 4-position. Careful control of reaction conditions is necessary to favor the formation of 5-methoxy-2-nitrophenol.
-
Reduction: The final key step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, often providing high yields with minimal side products.[3][4] Alternative classic reduction methods, such as using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also effective.[3]
-
Salt Formation: The resulting 2-Amino-5-methoxyphenol free base can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ether or ethyl acetate.[5]
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"2-Amino-5-methoxyphenol Hydrochloride" fundamental chemistry
An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride: Core Chemistry for Advanced Research
Introduction
This compound (CAS No: 39547-15-4) is a substituted aromatic compound belonging to the aminophenol class. As a bifunctional molecule, featuring amino and hydroxyl groups, it serves as a versatile and valuable intermediate in organic synthesis. The strategic placement of the methoxy group further modulates the electronic properties and reactivity of the aromatic ring, making it a precursor of significant interest for researchers in medicinal chemistry, materials science, and chemical biology. This guide provides a detailed exploration of its fundamental chemistry, synthesis, and analytical characterization, offering field-proven insights for its effective utilization in a research and development setting.
Physicochemical and Structural Properties
Understanding the core properties of this compound is fundamental to its application. The hydrochloride salt form enhances its stability and water solubility compared to the free base (2-Amino-5-methoxyphenol, CAS No: 40925-70-0).[1][2] The molecule's structure, featuring an electron-donating amino group and a hydroxyl group ortho to each other, alongside a methoxy group para to the amine, dictates its chemical behavior.
Chemical Structure Diagram
Caption: Chemical structure of this compound.[3]
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 39547-15-4 | |
| Molecular Formula | C₇H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 175.61 g/mol | |
| Melting Point | 213 °C | |
| Appearance | Solid | [1] |
| InChI Key | ZXJIQOBYRBTOLH-UHFFFAOYSA-N | |
| IUPAC Name | 2-amino-5-methoxyphenol;hydrochloride |
Synthesis and Mechanistic Insights
The synthesis of 2-Amino-5-methoxyphenol typically proceeds via the reduction of its nitro analogue, 2-Methoxy-5-nitrophenol. This transformation is a cornerstone of aromatic chemistry, and the choice of reducing agent is critical for achieving high yield and purity.
Causality in Synthesis: Why Catalytic Hydrogenation?
While classical methods like reduction with metals (e.g., Sn/HCl or Fe/HCl) are effective, they often require harsh acidic conditions and can generate significant metallic waste, complicating purification.[5] Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently the superior choice for several reasons:
-
Chemoselectivity: It selectively reduces the nitro group without affecting other functional groups on the benzene ring under mild conditions.
-
Clean Reaction: The catalyst is heterogeneous and easily removed by simple filtration, leading to a cleaner product with fewer inorganic impurities.[5]
-
High Efficiency: The reaction typically proceeds to completion with high yields under low to moderate hydrogen pressure.[5]
The overall synthetic strategy involves two main stages: nitration of a suitable precursor to install the nitro group, followed by its reduction to the amine. A common starting material is guaiacol (2-methoxyphenol).[6][7]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-Amino-5-methoxyphenol HCl.
Experimental Protocol: Synthesis via Reduction
This protocol outlines the reduction of 2-Methoxy-5-nitrophenol to 2-Amino-5-methoxyphenol, which is then converted to its hydrochloride salt.
Step 1: Reduction of 2-Methoxy-5-nitrophenol
-
Setup: In a flask suitable for hydrogenation (e.g., a Parr shaker bottle or a three-neck flask), dissolve 2-Methoxy-5-nitrophenol (1.0 eq) in a suitable solvent such as methanol or ethanol.[5]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight of the starting material).
-
Hydrogenation: Seal the reaction vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), maintaining a pressure of 1-3 bar.[5]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC), noting the disappearance of the starting material and the appearance of a more polar product spot.[5]
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-Amino-5-methoxyphenol as a solid.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 2-Amino-5-methoxyphenol free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation.
-
Isolation and Drying: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose. While specific spectra for the hydrochloride salt are not widely published, the expected features can be inferred from the free base and general chemical principles.
| Technique | Expected Characteristic Peaks/Shifts (for free base C₇H₉NO₂) | Reference(s) |
| ¹H NMR | Aromatic protons (3H) appearing as distinct signals in the ~6.0-7.0 ppm region. A singlet for the methoxy group (-OCH₃) around 3.7-3.9 ppm. Broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O. | [8][9] |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with carbons attached to oxygen and nitrogen appearing at lower field (higher ppm). A signal for the methoxy carbon (-OCH₃) around 55-60 ppm. | [10][11] |
| IR Spectroscopy | Broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region. C-O stretching bands (for phenol and ether) around 1200-1300 cm⁻¹. Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. For the HCl salt, the N-H stretches will be shifted and broadened. | [3][12][13] |
Reactivity and Applications in Drug Development
The utility of this compound as a synthetic building block stems from the distinct reactivity of its functional groups.
-
Amino Group (-NH₂): Acts as a nucleophile and a base. It readily undergoes acylation, alkylation, arylation, and diazotization reactions, allowing for the construction of amides, sulfonamides, and other nitrogen-containing heterocycles.
-
Hydroxyl Group (-OH): A nucleophilic and weakly acidic group. It can be alkylated to form ethers or acylated to form esters. It also directs electrophilic aromatic substitution to the ortho and para positions.
-
Aromatic Ring: The combined electron-donating effects of the -NH₂, -OH, and -OCH₃ groups make the ring highly activated towards electrophilic aromatic substitution.
Key Reactive Sites Diagram
Caption: Key reactive sites on the 2-Amino-5-methoxyphenol core.
While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in numerous pharmacologically active compounds. Aminophenol derivatives are precursors to a wide range of pharmaceuticals. For instance, the related structure (S)-2-amino-5-methoxytetralin is a research chemical investigated for its effects on the central nervous system.[14][15] The core is valuable for generating libraries of novel compounds for screening in drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme classes.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Classification: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[16][17]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling the solid or its solutions.[18][19] Use in a well-ventilated area or a fume hood to avoid inhaling dust.[2]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. It should be stored locked up.[16]
Conclusion
This compound is a foundational chemical intermediate with significant potential for synthetic innovation. Its well-defined physicochemical properties, accessible synthesis via the reduction of its nitro precursor, and versatile reactivity make it an asset for researchers in drug development and materials science. A thorough understanding of its handling requirements is crucial for its safe and effective application in the laboratory. This guide provides the core technical knowledge necessary to leverage the full potential of this valuable compound in advanced research endeavors.
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An In-Depth Technical Guide to the Reactivity Profile of 2-Amino-5-methoxyphenol Hydrochloride
This document provides a comprehensive technical examination of the reactivity of 2-Amino-5-methoxyphenol Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the causal relationships that govern the compound's chemical behavior. We will dissect the molecule's structural and electronic properties to build a predictive understanding of its reactivity, supported by established protocols and safety considerations.
Section 1: Structural and Physicochemical Profile
2-Amino-5-methoxyphenol is an aromatic compound featuring three key functional groups: an amino (-NH₂), a hydroxyl (-OH), and a methoxy (-OCH₃) group.[1] The hydrochloride salt form enhances its stability and water solubility, mitigating the rapid air oxidation common to the free base.[2] The inherent reactivity of the molecule is dictated by the electronic interplay of its substituents on the benzene ring.
Structural Analysis: The aromatic ring is highly electron-rich due to the presence of three electron-donating groups (EDGs).
-
Amino Group (-NH₂): A powerful activating group that directs electrophiles to the ortho and para positions.
-
Hydroxyl Group (-OH): A strong activating, ortho-, para-directing group.
-
Methoxy Group (-OCH₃): An activating, ortho-, para-directing group.
This polysubstituted nature makes the compound a versatile intermediate but also necessitates careful control of reaction conditions to achieve regioselectivity. The ortho relationship between the amino and hydroxyl groups is particularly significant, predisposing the molecule to specific cyclization reactions.[3]
Physicochemical Data Summary:
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 40925-70-0 (free base) | [1][5][6] |
| Molecular Formula | C₇H₁₀ClNO₂ | [4] |
| Molecular Weight | 175.61 g/mol | |
| Melting Point | 128-131°C (free base) | [7] |
| Appearance | Solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
Section 2: Core Reactivity Profile
The chemical behavior of 2-Amino-5-methoxyphenol is dominated by the high electron density of the aromatic ring and the individual functionalities of the amino and hydroxyl groups.
Oxidation
A primary characteristic of 2-aminophenols is their susceptibility to oxidation.[2] Exposure to air, light, or chemical oxidants can readily transform the molecule into highly colored quinone-imine derivatives.[2][3] This reactivity is a critical consideration for storage and handling; the compound is often supplied as the more stable hydrochloride salt to protect the nucleophilic amino group from oxidative degradation.
-
Causality: The electron-donating nature of the amino and hydroxyl groups lowers the oxidation potential of the aromatic ring, facilitating the removal of electrons to form the corresponding phenoxazinone structures.[3] This process is often autocatalytic.
-
Practical Implication: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) whenever possible, and the material should be stored protected from light.
Electrophilic Aromatic Substitution (EAS)
The synergistic activation by the -NH₂, -OH, and -OCH₃ groups makes the aromatic ring highly susceptible to electrophilic attack. The regiochemical outcome is determined by the directing influence of these groups.
-
Directing Effects Analysis:
-
The amino group is the most powerful activator, strongly directing to its ortho (C3) and para (C5) positions. The C5 position is occupied.
-
The hydroxyl group directs to its ortho (C3) and para (C6) positions.
-
The methoxy group directs to its ortho (C4, C6) and para (C1) positions. The C1 position is occupied.
Considering these effects, the positions most activated towards electrophilic substitution are C4 and C6 , with potential for substitution at C3 as well, though it is sterically more hindered.
-
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
-
Controlling Reactivity: For reactions like nitration or Friedel-Crafts, which use strongly acidic conditions, the amino group will be protonated to the deactivating, meta-directing -NH₃⁺ group.[8] To avoid this and prevent oxidation, the amino group is typically protected, most commonly via N-acetylation .
Reactions Involving the Amino and Hydroxyl Groups
The nucleophilic amino group and the acidic phenolic group offer additional sites for reaction.
-
N-Acylation and N-Alkylation: The amino group readily reacts with acylating or alkylating agents.[3] Acylation to form an amide is a robust strategy to temporarily reduce the activating effect of the amine and protect it from oxidation during subsequent steps.[3]
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using sodium nitrite in an acidic medium.[3] This diazonium intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles (e.g., in Sandmeyer or Schiemann reactions), providing a powerful synthetic route to further derivatization.
-
O-Alkylation and O-Acylation: The phenolic hydroxyl group can be deprotonated with a suitable base and subsequently alkylated (e.g., Williamson ether synthesis) or acylated to form ethers or esters, respectively.
Cyclization and Condensation Reactions
The ortho-aminophenol motif is a classic precursor for the synthesis of nitrogen- and oxygen-containing heterocycles.[3] This is arguably one of its most important reactive characteristics in synthetic chemistry. For instance, condensation with carboxylic acids or their derivatives can yield benzoxazoles , a privileged scaffold in medicinal chemistry.
Caption: General workflow for benzoxazole synthesis.
Section 3: Stability, Handling, and Safety
The high reactivity profile of 2-Amino-5-methoxyphenol demands stringent adherence to safety and handling protocols.
Stability:
-
The free base is unstable in air and light, tending to oxidize and change color from white/off-white to yellow-brown.[2]
-
The hydrochloride salt offers significantly improved stability for storage.
-
Incompatible with strong oxidizing agents.
Handling and Storage Recommendations:
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[7][9] For long-term storage, maintaining an inert atmosphere (nitrogen or argon) is recommended. Store locked up.[7][10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[7][9] Avoid breathing dust.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][11] Wash hands thoroughly after handling.[7]
GHS Hazard Profile:
| Hazard Class | Statement | GHS Code | Reference |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [10][11][12] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [10][11] |
| Eye Damage/Irritation | Causes serious eye irritation | H319 | [10][11] |
| STOT, Single Exposure | May cause respiratory irritation | H335 | [10][11] |
Section 4: Experimental and Analytical Protocols
The following protocols are representative of common manipulations and analyses performed with this compound.
Protocol 4.1: N-Acetylation for Amine Protection
This protocol describes a standard procedure to protect the amino group as an acetamide, thereby moderating its reactivity for subsequent electrophilic substitution.
Methodology:
-
Dissolution: Suspend this compound in a suitable solvent system (e.g., 1:1 water/tetrahydrofuran).
-
Neutralization: Add a base (e.g., sodium bicarbonate) portion-wise until the effervescence ceases and the solution becomes neutral or slightly basic, liberating the free amine.
-
Acylation: Cool the mixture in an ice bath to 0-5 °C. Add acetic anhydride dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Isolation: Precipitate the product by adding the reaction mixture to cold water.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield N-(2-hydroxy-4-methoxyphenyl)acetamide.
Protocol 4.2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of 2-Amino-5-methoxyphenol and detecting process-related impurities or degradation products.[13]
Instrumentation & Conditions:
-
System: Standard HPLC with UV-Vis Detector.
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 254 nm.[13]
-
Temperature: 30°C.[13]
Caption: A standard workflow for HPLC purity analysis.
Conclusion
This compound is a highly reactive and synthetically valuable chemical intermediate. Its reactivity is characterized by a high susceptibility to oxidation, a strongly activated aromatic ring prone to electrophilic substitution, and the dual functionality of its amino and hydroxyl groups, which allows for extensive derivatization and cyclization reactions. A thorough understanding of these reactive pathways, coupled with careful handling and the strategic use of protecting groups, is essential for leveraging this molecule's full potential in research and development.
References
- ResearchGate. (n.d.). Aminophenols.
- Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.
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- ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution.
- ACS Publications. (n.d.). Aminophenols. I. The Reaction of o-Aminophenol with Chloracetic Acid and Some Comments on the Formation of Phenmorpholones1. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
- CPAChem. (2023). Safety data sheet.
- PrepChem.com. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol.
- PubChem. (n.d.). This compound.
- European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158).
- DC Chemicals. (2025). (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS.
- Crysdot LLC. (n.d.). This compound.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution.
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An In-depth Technical Guide on the Stability and Storage of 2-Amino-5-methoxyphenol Hydrochloride
This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Amino-5-methoxyphenol Hydrochloride, a crucial intermediate in pharmaceutical and chemical synthesis. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's stability is paramount for ensuring the integrity of experimental results and the quality of final products. This document synthesizes critical information on the chemical properties, degradation pathways, and handling procedures for this compound, offering field-proven insights to maintain its purity and potency.
Introduction to this compound
This compound (CAS No. 39547-15-4) is a substituted aminophenol that serves as a versatile building block in organic synthesis. Its structure, featuring an amine, a hydroxyl, and a methoxy group on a benzene ring, makes it susceptible to various degradation pathways, particularly oxidation. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base (2-Amino-5-methoxyphenol, CAS No. 40925-70-0). However, its inherent reactivity necessitates stringent storage and handling protocols to prevent degradation.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂ | |
| Molecular Weight | 175.61 g/mol | |
| Appearance | White to off-white or reddish-yellow crystalline powder | [1] |
| Melting Point | 213 °C | |
| Solubility | Soluble in water | [1] |
Intrinsic Stability and Key Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidation. The electron-donating nature of the amino and hydroxyl groups makes the aromatic ring highly activated and prone to attack by oxidizing agents, including atmospheric oxygen. This degradation is often catalyzed by light and can be influenced by pH and the presence of metal ions.
Oxidative Degradation
The primary degradation pathway for aminophenols is oxidation.[2] In the presence of oxygen, the aminophenol can be oxidized to a quinone-imine intermediate, which is highly reactive and can undergo further reactions, including polymerization, leading to the formation of colored impurities. This process is often observed as a discoloration of the material, turning from a white or off-white powder to shades of brown or purple.[1][3] The presence of the methoxy group can influence the rate and regioselectivity of this oxidation.
Caption: Workflow for a forced degradation study. [3]
Protocol 3: Stability-Indicating HPLC-UV Method
A validated stability-indicating analytical method is one that can accurately measure the decrease in the amount of the active substance due to degradation.
HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). [2]* Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).
-
Filter the solution through a 0.45 µm syringe filter before injection. [2] Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to the parent compound based on its retention time.
-
Quantify the peak area to determine the percentage of the remaining parent compound and the formation of any degradation products.
Troubleshooting Common Stability Issues
| Issue | Probable Cause | Recommended Action |
| Sample Discoloration (Browning/Purpling) | Oxidation of the amine and/or phenol functional groups. [3] | Store the compound under an inert atmosphere and protect it from light. For solutions, use deoxygenated solvents and prepare them fresh. |
| Inconsistent Analytical Results | Degradation of the stock material. | Regularly check the purity of the stock material using a suitable analytical method like HPLC. [2] |
| Precipitation in Solution | pH-dependent solubility; degradation leading to insoluble products. [3] | Adjust the pH of the solution. Ensure complete dissolution before use. |
Conclusion
The chemical stability of this compound is a critical factor that influences its suitability for research and development applications. Its primary degradation pathway is oxidation, which is exacerbated by exposure to light, oxygen, and moisture. By adhering to the stringent storage and handling protocols outlined in this guide—namely, storage at low temperatures, under an inert atmosphere, and protected from light—researchers can significantly mitigate degradation and ensure the compound's integrity. The implementation of robust stability testing programs, including long-term, accelerated, and forced degradation studies, is essential for establishing a reliable shelf-life and understanding the full degradation profile of this important chemical intermediate.
References
- Benchchem. (n.d.). Enhancing the Shelf Life of Substituted Aminophenols.
- Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
- DC Chemicals. (2025). MSDS: (s)-2-Amino-5-methoxytetralin hydrochloride.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methoxyphenol | 40925-70-0.
- BenchChem. (n.d.). Stability and Degradation of 3-(Aminomethyl)phenol.
- ChemicalBook. (2025). 2-AMINO-5-METHOXY-PHENOL - Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-methoxyphenol.
- Benchchem. (2025). Navigating the Safety Landscape of 2-Amino-5-(methoxymethyl)phenol: A Technical Guide.
- PubChem. (n.d.). 4-Aminophenol.
- Crysdot LLC. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methoxyphenol | 40925-70-0.
- ORS. (n.d.). Chemical Safety Guide, 5th Ed.
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An In-depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride: From Synthesis to Potential Biological Applications
This guide provides a comprehensive technical overview of 2-Amino-5-methoxyphenol Hydrochloride, a substituted aminophenol derivative. We will delve into its chemical identity, including a detailed list of synonyms and alternative names, explore detailed synthetic routes, and discuss its known applications. Recognizing the current landscape of research, this document also extrapolates potential, yet-to-be-explored, applications in drug development and biological research by examining the broader pharmacological context of the aminophenol scaffold. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential utility of this class of compounds.
Part 1: Chemical Identity and Nomenclature
A clear understanding of a compound's nomenclature is critical for accurate literature searches and unambiguous communication in a research and development setting. This compound is known by a variety of names and identifiers.
Synonyms and Alternative Names
The most common synonyms and alternative names for the hydrochloride salt and its free base form, 2-Amino-5-methoxyphenol, are crucial for comprehensive literature and database searches.
| Identifier Type | This compound | 2-Amino-5-methoxyphenol (Free Base) |
| IUPAC Name | 2-amino-5-methoxyphenol;hydrochloride[1] | 2-amino-5-methoxyphenol[2][3] |
| CAS Number | 39547-15-4[1][4][5] | 40925-70-0[2][6][7] |
| Molecular Formula | C₇H₁₀ClNO₂[4][8] | C₇H₉NO₂[2][3] |
| Molecular Weight | 175.61 g/mol [4] | 139.15 g/mol [2][3] |
| Common Synonyms | 5-Methoxy-2-aminophenol hydrochloride | 3-hydroxy-4-aminoanisole[2], 5-methoxy-2-aminophenol[2], 2-HYDROXY-4-METHOXYANILINE[2] |
| Other Identifiers | MFCD00052002[1][4] | DTXSID50433081[2], CHEBI:195241[2] |
Part 2: Synthesis and Manufacturing
The synthesis of 2-Amino-5-methoxyphenol typically involves a multi-step process that leverages common organic reactions. The choice of starting materials and reaction conditions can be adapted to optimize yield and purity. Below are two common synthetic strategies, starting from either resorcinol or a pre-functionalized nitrophenol.
Synthetic Pathway 1: From Resorcinol
This pathway involves a three-step process: partial methylation, nitration, and subsequent reduction of the nitro group. The initial partial methylation of resorcinol is a critical step that requires careful control of stoichiometry to favor the formation of the desired mono-methylated intermediate.
Step 1: Partial Methylation of Resorcinol to 3-Methoxyphenol
-
To a solution of resorcinol in acetone, add a half molar equivalent of potassium carbonate (K₂CO₃).
-
Slowly add a half molar equivalent of methyl iodide (CH₃I) to the suspension.
-
Reflux the mixture for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 3-methoxyphenol by distillation or column chromatography.
Step 2: Nitration of 3-Methoxyphenol to 5-Methoxy-2-nitrophenol
-
Dissolve 3-methoxyphenol in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-mixed nitrating solution of nitric acid and sulfuric acid dropwise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 5-Methoxy-2-nitrophenol.
Step 3: Reduction of 5-Methoxy-2-nitrophenol to 2-Amino-5-methoxyphenol
-
Dissolve the crude 5-Methoxy-2-nitrophenol in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).[9]
-
Alternatively, the reduction can be performed using tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl).[9]
-
Filter the catalyst (in the case of Pd/C) or neutralize the acid and filter the metal salts.
-
Concentrate the filtrate under reduced pressure to yield 2-Amino-5-methoxyphenol.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-Amino-5-methoxyphenol in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Synthetic workflow for this compound starting from resorcinol.
Synthetic Pathway 2: From 5-Methoxy-2-nitrophenol
This is a more direct route if the starting nitrophenol is commercially available or has been synthesized separately. The key step is the reduction of the nitro group to an amine.
Step 1: Catalytic Hydrogenation of 5-Methoxy-2-nitrophenol
-
In a hydrogenation vessel, dissolve 5-Methoxy-2-nitrophenol in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-2 bar) and stir the reaction mixture at room temperature.[9]
-
Monitor the reaction by observing the cessation of hydrogen uptake and by TLC analysis.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-Amino-5-methoxyphenol.
Step 2: Hydrochloride Salt Formation
-
Follow the procedure outlined in Step 4 of Synthetic Pathway 1.
Caption: A more direct synthetic route to this compound.
Part 3: Applications and Biological Context
While direct applications of this compound in drug development are not well-documented in current literature, its primary use is in the cosmetics industry as a component in oxidative hair dye formulations.[8] However, the broader class of aminophenol derivatives has been investigated for a range of pharmacological activities, suggesting potential avenues for future research.
Current Documented Applications
-
Cosmetics Industry: The primary application of the free base, 2-Amino-5-methoxyphenol, is as a coupler in permanent hair dyes. In this context, it reacts with a primary intermediate (a developer) in the presence of an oxidizing agent to form stable and vibrant color molecules within the hair shaft.
Potential Applications in Drug Discovery and Development (Based on Aminophenol Scaffold)
The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The following therapeutic areas represent hypothetical, yet plausible, avenues for the investigation of 2-Amino-5-methoxyphenol and its derivatives.
-
Anti-inflammatory Agents: Aminophenol derivatives have shown potential as anti-inflammatory drugs by inhibiting pro-inflammatory cytokines and mediators.[10] The phenolic hydroxyl group can act as a radical scavenger, potentially mitigating oxidative stress associated with inflammation.
-
Neuroprotective Agents: Some studies have indicated that para-aminophenol derivatives may possess neuroprotective properties, protecting neurons from damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10]
-
Anticancer and Antimicrobial Activity: Certain substituted aminophenols have demonstrated preclinical potential as anticancer and antimicrobial agents.[8]
-
Ferroptosis Inhibition: Recent research has identified ortho-aminophenol derivatives as potent inhibitors of ferroptosis, an iron-dependent form of programmed cell death implicated in various diseases.[11] These compounds show promise in protecting against conditions like kidney ischemia-reperfusion injury and acetaminophen-induced liver damage.[11]
Caption: Potential therapeutic applications of the aminophenol scaffold.
Part 4: Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase method is generally suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid (for MS compatibility) or phosphoric acid to improve peak shape.[12]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the molecule. The spectra will show characteristic chemical shifts and coupling patterns for the aromatic protons, the methoxy group, and the amine and hydroxyl protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the O-H, N-H, C-O, and aromatic C-H and C=C bonds would be expected.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.
Caption: A typical analytical workflow for the characterization of this compound.
Part 5: Conclusion and Future Outlook
This compound is a well-defined chemical entity with established synthetic routes and a primary application in the cosmetics industry. While its direct role in drug development is currently underexplored, the rich pharmacology of the broader aminophenol class of compounds presents exciting opportunities for future research. The potential for this scaffold to be leveraged in developing novel anti-inflammatory, neuroprotective, and anti-ferroptotic agents warrants further investigation. This guide provides a solid foundation of the known chemistry and suggests a roadmap for exploring the untapped biological potential of this and related molecules. As our understanding of disease pathways evolves, revisiting such privileged scaffolds with modern screening and design techniques could unlock new therapeutic avenues.
References
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- National Institutes of Health. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
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- MDPI. (2023, November 15). An Optimised Method to Synthesise N5O2 Aminophenols.
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- 3. 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-methoxyphenol | 40925-70-0 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. kajay-remedies.com [kajay-remedies.com]
- 11. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Synthesis of 2-Amino-5-methoxyphenol Hydrochloride: A Detailed Application Note and Protocol
Introduction
2-Amino-5-methoxyphenol hydrochloride is a valuable chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals and dyes. Its structure, featuring an aminophenol core with a methoxy substituent, makes it a versatile building block for introducing specific functionalities into larger molecules. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring a self-validating experimental design.
Synthetic Strategy: A Two-Step Approach
The most common and efficient route for the synthesis of this compound involves a two-step process. The first step is the selective reduction of a suitable precursor, 5-methoxy-2-nitrophenol, to form the corresponding amine, 2-amino-5-methoxyphenol. The second step involves the conversion of the synthesized amine into its hydrochloride salt to improve its stability and handling properties.
Step 1: Catalytic Hydrogenation of 5-Methoxy-2-nitrophenol
The reduction of the nitro group in 5-methoxy-2-nitrophenol is selectively achieved through catalytic hydrogenation. This method is widely favored due to its high efficiency, clean reaction profile, and the relative ease of product isolation.[1][2] Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation, demonstrating high activity and selectivity for the reduction of nitro groups in the presence of other functional groups.[1][3][4]
The reaction proceeds by the adsorption of hydrogen gas and the nitroaromatic compound onto the surface of the palladium catalyst. The catalytic cycle involves the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino intermediate, and finally to the desired amino group. The choice of solvent is crucial for the success of the hydrogenation; polar solvents like ethanol or methanol are generally preferred as they can solubilize the starting material and facilitate the interaction with the solid catalyst.[2][5]
Step 2: Formation of the Hydrochloride Salt
The resulting 2-amino-5-methoxyphenol is an aromatic amine, which can be susceptible to oxidation. Conversion to its hydrochloride salt enhances its stability, making it easier to store and handle. This is typically achieved by treating a solution of the amine with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amino group acts as a base, accepting a proton from the hydrochloric acid to form the ammonium salt.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| 5-Methoxy-2-nitrophenol | >98% purity |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry |
| Hydrogen Gas (H₂) | High purity grade |
| Ethanol (EtOH) | Anhydrous |
| Hydrochloric Acid (HCl) | Concentrated (37%) and 2M solution in diethyl ether |
| Diethyl Ether (Et₂O) | Anhydrous |
| Celite® | |
| Round-bottom flask | Appropriate sizes |
| Magnetic stirrer and stir bar | |
| Hydrogenation apparatus | (e.g., Parr hydrogenator or balloon setup) |
| Buchner funnel and filter paper | |
| Rotary evaporator |
Protocol 1: Synthesis of 2-Amino-5-methoxyphenol
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve 5-methoxy-2-nitrophenol (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (1-5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Maintain a positive pressure of hydrogen (e.g., using a balloon or at a set pressure on a Parr apparatus) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (5-methoxy-2-nitrophenol). Aromatic amines are typically more polar than their nitro counterparts and will have a lower Rf value.[2]
-
Work-up: Once the reaction is complete (typically after 2-4 hours), carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-amino-5-methoxyphenol as a solid. This product can be used directly in the next step or purified further by recrystallization if necessary.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve the crude 2-amino-5-methoxyphenol in a minimal amount of anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise to the solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain this compound.
Visualizing the Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
5-Methoxy-2-nitrophenol: Handle with care. Avoid inhalation, ingestion, and skin contact.
-
Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of solvents. Handle under an inert atmosphere.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and there are no sources of ignition.
-
Hydrochloric Acid: Corrosive. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl Ether: Highly flammable and volatile. Work in a fume hood away from open flames or sparks.
Characterization
The final product, this compound, can be characterized using standard analytical techniques:
-
Melting Point: The melting point of the hydrochloride salt is reported to be around 213°C.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure of the compound.
-
FTIR: To identify the characteristic functional groups (e.g., O-H, N-H, C-O stretches).
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction (Step 1) | Inactive catalyst | Use fresh, high-quality Pd/C. |
| Insufficient hydrogen pressure | Ensure a positive hydrogen pressure is maintained throughout the reaction. | |
| Poor stirring | Increase the stirring rate to ensure good mixing of the catalyst, substrate, and hydrogen. | |
| Low yield | Loss of product during work-up | Ensure thorough washing of the Celite® pad and careful handling during solvent removal. |
| Incomplete precipitation of the hydrochloride salt | Use a sufficient amount of HCl solution and ensure the solvent is anhydrous. | |
| Product discoloration | Oxidation of the aminophenol | Minimize exposure of the free amine to air. Perform the hydrochloride salt formation promptly after the reduction. |
Conclusion
The synthesis of this compound via the catalytic hydrogenation of 5-methoxy-2-nitrophenol followed by salt formation is a reliable and efficient method. By following the detailed protocols and safety precautions outlined in this application note, researchers can successfully synthesize this valuable chemical intermediate for their research and development needs. Careful monitoring of the reaction and proper handling of the reagents are key to achieving a high yield and purity of the final product.
References
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing).
- An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol - Benchchem.
- Technical Support Center: Selective Catalytic Hydrogenation of Nitrophenols - Benchchem.
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development - ACS Publications.
- How can I synthesize 2-amino-5-methoxyphenol? - ResearchGate.
- This compound - Benzene Compounds - Crysdot LLC.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-5-methoxyphenol Hydrochloride
Introduction: The Significance of 2-Amino-5-methoxyphenol Hydrochloride
This compound is a valuable substituted aminophenol derivative. The aminophenol scaffold is a key pharmacophore in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry and drug development. Its utility extends to the synthesis of various heterocyclic compounds and as an intermediate in the preparation of active pharmaceutical ingredients (APIs). The methoxy and amino functional groups on the phenyl ring offer multiple reaction sites for further molecular elaboration, making it a crucial intermediate for creating libraries of compounds for screening in drug discovery programs. This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, emphasizing the underlying chemical principles and self-validating experimental design.
Strategic Approach to Synthesis: A Two-Step Pathway
The most reliable and efficient synthesis of 2-amino-5-methoxyphenol commences with a suitable precursor, 5-methoxy-2-nitrophenol. This strategy is predicated on the well-established and high-yielding reduction of an aromatic nitro group to an amine. The subsequent treatment with hydrochloric acid affords the target hydrochloride salt, which often exhibits improved stability and handling characteristics compared to the free base.
This two-step approach, detailed below, involves:
-
Step 1: Catalytic Hydrogenation of 5-Methoxy-2-nitrophenol. This step focuses on the selective reduction of the nitro group.
-
Step 2: Formation of the Hydrochloride Salt. This is a straightforward acid-base reaction to yield the final product.
A plausible route to the starting material, 5-methoxy-2-nitrophenol, begins with the partial methylation of resorcinol, followed by nitration.[1]
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a sequence of transformations, each with a specific objective.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
| Reagents & Solvents | Equipment |
| 5-Methoxy-2-nitrophenol | Round-bottom flasks |
| Palladium on carbon (10% Pd/C) | Magnetic stirrer with heating mantle |
| Methanol (anhydrous) | Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or Hydrogen balloon |
| Diethyl ether (anhydrous) | Buchner funnel and filter paper |
| Hydrochloric acid (concentrated) | Rotary evaporator |
| Celite® | pH meter or pH paper |
| Inert gas (Nitrogen or Argon) | Standard laboratory glassware |
| Thin Layer Chromatography (TLC) plates |
Step 1: Synthesis of 2-Amino-5-methoxyphenol via Catalytic Hydrogenation
This protocol details the reduction of the nitro group of 5-methoxy-2-nitrophenol using catalytic hydrogenation. This method is preferred due to its high efficiency, clean reaction profile, and the ease of product isolation by simple filtration to remove the catalyst.[1][2]
Protocol:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 5-methoxy-2-nitrophenol (1.0 eq) in anhydrous methanol. The concentration should be approximately 0.1-0.2 M.
-
Inerting the System: Sparge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the reaction mixture. The catalyst loading should be approximately 5-10 mol% relative to the starting material.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired hydrogen pressure (typically 1-3 atm or as per equipment specifications) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.
-
Reaction Monitoring (Self-Validation): Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Aromatic amines are typically more polar than their nitro-precursors, resulting in a lower Rf value.[1] The consumption of hydrogen can also be monitored if using a pressurized system. The reaction is generally complete within 2-4 hours.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen from the reaction vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-amino-5-methoxyphenol. The product is often obtained as an off-white or pinkish solid and can be used in the next step without further purification if the TLC analysis shows a clean conversion.
Step 2: Preparation of this compound
The hydrochloride salt is prepared by treating the free amine with hydrochloric acid. This not only improves the stability of the compound but can also aid in its purification through crystallization.
Protocol:
-
Dissolution: Dissolve the crude 2-amino-5-methoxyphenol from Step 1 in a minimal amount of a suitable solvent such as diethyl ether or a mixture of methanol and diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (either concentrated HCl dropwise or a solution of HCl in an organic solvent like diethyl ether or ethanol) with stirring until the pH of the solution is acidic (pH 2-3).[3]
-
Precipitation and Crystallization: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to an hour to maximize precipitation.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain this compound as a stable, crystalline solid.
Quantitative Data Summary
The following table provides expected parameters for the synthesis. Actual results may vary based on experimental conditions and scale.
| Parameter | Step 1: Hydrogenation | Step 2: Salt Formation |
| Starting Material | 5-Methoxy-2-nitrophenol | 2-Amino-5-methoxyphenol |
| Key Reagents | H₂, 10% Pd/C | Hydrochloric Acid |
| Solvent | Methanol | Diethyl ether / Methanol |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 30-60 minutes |
| Expected Yield | >90% | Quantitative |
| Purity (crude) | High, often used directly in the next step | Crystalline solid, high purity after washing |
Trustworthiness and Self-Validation
The robustness of this synthetic protocol is ensured by the integration of in-process controls, primarily Thin Layer Chromatography (TLC).
-
TLC Monitoring: At regular intervals during the hydrogenation, a small aliquot of the reaction mixture can be withdrawn, filtered through a small plug of silica gel to remove the catalyst, and spotted on a TLC plate alongside the starting material. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new, more polar product spot.[1] This provides real-time validation of the reaction's progress and endpoint.
-
Visual Confirmation: The formation of a precipitate upon acidification in Step 2 provides a clear visual cue for the successful formation of the hydrochloride salt.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, ensuring the trustworthiness of the synthesis.
Causality Behind Experimental Choices
-
Choice of Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of aromatic nitro compounds. It offers excellent activity at room temperature and atmospheric pressure, making the reaction conditions mild and safe.[1][4] The heterogeneous nature of the catalyst allows for its easy removal by filtration.
-
Solvent Selection: Methanol is an excellent solvent for both the starting nitrophenol and the resulting aminophenol, ensuring a homogeneous reaction mixture which is crucial for efficient catalysis.[1] Its volatility facilitates easy removal during workup.
-
Formation of Hydrochloride Salt: Amines are susceptible to aerial oxidation, which can lead to discoloration and degradation over time. Conversion to the hydrochloride salt protonates the basic amino group, rendering it less nucleophilic and significantly more stable for long-term storage.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all glassware and connections are secure.
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle the catalyst carefully, preferably in a wetted form, and do not allow the filtered catalyst to dry completely in the air. Quench the used catalyst carefully with water.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
By adhering to this detailed protocol and understanding the rationale behind each step, researchers can confidently and safely synthesize high-purity this compound for their research and development needs.
References
- ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?.
- PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
- Google Patents. (n.d.). Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
Sources
The Versatile Intermediate: A Guide to 2-Amino-5-methoxyphenol Hydrochloride in Synthetic Chemistry
This technical guide provides an in-depth exploration of 2-Amino-5-methoxyphenol Hydrochloride, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document will delve into the synthesis of this compound and its application in the construction of complex heterocyclic scaffolds, with a particular focus on the synthesis of benzoxazines, a class of compounds with emerging importance in medicinal chemistry.
Introduction: The Strategic Value of a Substituted Aminophenol
This compound is a bifunctional aromatic compound possessing both a nucleophilic amino group and a phenolic hydroxyl group. This unique arrangement of functional groups, ortho to each other, makes it a prime candidate for the synthesis of a variety of heterocyclic systems. The methoxy substituent at the 5-position further modulates the electronic properties of the aromatic ring, influencing its reactivity and providing a handle for further synthetic transformations.
While its primary documented use has been in the dye industry, the inherent reactivity of 2-Amino-5-methoxyphenol makes it a compelling building block for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The aminophenol scaffold is a recurring motif in a range of biologically active molecules, and this particular derivative offers a gateway to novel chemical space.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value |
| CAS Number | 39547-15-4[1] |
| Molecular Formula | C₇H₁₀ClNO₂ |
| Molecular Weight | 175.61 g/mol [1] |
| Melting Point | 213 °C[1] |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in water |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2][3] Avoid inhalation of dust and contact with skin and eyes.[2][3] In case of contact, rinse the affected area with copious amounts of water.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][3]
Application I: Synthesis of 2-Amino-5-methoxyphenol
For researchers who wish to synthesize this intermediate in-house, a common and effective strategy begins with the readily available starting material, resorcinol. The synthetic sequence involves a regioselective methylation, followed by nitration and subsequent reduction of the nitro group.[4]
Synthetic Workflow
The overall transformation can be visualized as a three-step process:
Caption: Synthetic pathway to 2-Amino-5-methoxyphenol.
Detailed Experimental Protocol
Step 1: Monomethylation of Resorcinol
-
Rationale: This step aims to selectively methylate one of the two hydroxyl groups of resorcinol. The use of a mild base like potassium carbonate and a controlled amount of methyl iodide favors the formation of the mono-methylated product.
-
Procedure:
-
To a stirred solution of resorcinol (1.0 eq) in acetone, add potassium carbonate (0.5 eq).
-
Slowly add methyl iodide (0.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-methoxyphenol, which can be purified by distillation or column chromatography.
-
Step 2: Nitration of 3-Methoxyphenol
-
Rationale: The methoxy group is an ortho-, para-director. Nitration of 3-methoxyphenol will predominantly yield a mixture of isomers. The desired 5-methoxy-2-nitrophenol is a major product due to the directing effects of both the hydroxyl and methoxy groups.
-
Procedure:
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0 °C.
-
Slowly add 3-methoxyphenol (1.0 eq) to the cooled nitrating mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to isolate the desired 5-methoxy-2-nitrophenol isomer.
-
Step 3: Reduction of 5-Methoxy-2-nitrophenol
-
Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 5-methoxy-2-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxyphenol. The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent and adding a solution of HCl in ether or isopropanol.
-
Application II: Synthesis of Benzoxazine Derivatives
Benzoxazines are a class of heterocyclic compounds formed from the reaction of a phenol, a primary amine, and formaldehyde. They are precursors to polybenzoxazines, which are high-performance polymers. In medicinal chemistry, the benzoxazine scaffold is of growing interest due to its presence in some biologically active molecules. This compound serves as an excellent precursor for the synthesis of novel benzoxazine derivatives.
General Reaction Scheme
The synthesis of a benzoxazine from 2-Amino-5-methoxyphenol involves a Mannich-like condensation reaction.
Caption: General scheme for benzoxazine synthesis.
Detailed Experimental Protocol: Synthesis of a 6-Methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][3][5]oxazine derivative
This protocol describes the synthesis of a model benzoxazine using benzaldehyde as the aldehyde component.
-
Rationale: This one-pot reaction proceeds through the formation of an intermediate Schiff base between the primary amine and the aldehyde, followed by an intramolecular cyclization with the phenolic hydroxyl group and formaldehyde (which can be used in the form of paraformaldehyde).
-
Materials:
-
This compound
-
Benzaldehyde
-
Paraformaldehyde
-
Toluene
-
Triethylamine (or another suitable base to liberate the free amine)
-
Standard laboratory glassware for reflux and workup.
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.
-
Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes at room temperature.
-
To this mixture, add benzaldehyde (1.0 eq) and paraformaldehyde (2.2 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzoxazine derivative.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
-
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate. Its unique substitution pattern and bifunctional nature provide a robust platform for the synthesis of more complex molecules. The protocols detailed in this guide for its own synthesis and its application in the construction of benzoxazine scaffolds are intended to serve as a practical starting point for researchers in organic synthesis and medicinal chemistry. The exploration of this and similar intermediates will undoubtedly continue to fuel the discovery of novel compounds with significant potential in both materials science and drug development.
References
- PubChem. This compound.
- ResearchGate. (2014-12-06). How can I synthesize 2-amino-5-methoxyphenol?.
- MDPI. (2020-03-20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- Crysdot LLC. This compound.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]
- 3. An Expeditious Scalable Synthesis of (S)-2-Amino-5-methoxytetralin via Resolution | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Azo Dyes Using 2-Amino-5-methoxyphenol Hydrochloride
Introduction: Unlocking Chromophoric Potential
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1][2] Their synthesis is a cornerstone of industrial and research chemistry, pivotal in fields ranging from textiles and coatings to advanced materials and biomedical diagnostics. The vibrancy, intensity, and stability of an azo dye are intricately linked to the electronic properties of its molecular precursors.
This guide focuses on 2-Amino-5-methoxyphenol Hydrochloride (CAS No. 39547-15-4), an aromatic amine with significant potential as a diazo component in azo dye synthesis. Its structure is unique, featuring three key functional groups on a benzene ring:
-
An amino group (-NH₂) : The primary site for diazotization, the foundational reaction for forming the diazonium salt intermediate.[3][4]
-
A hydroxyl group (-OH) : A strong activating, electron-donating group that influences the reactivity of the aromatic ring and the final dye's properties, such as solubility and affinity for fibers.
-
A methoxy group (-OCH₃) : An electron-donating group that modulates the electronic structure of the molecule, often enhancing color brightness and stability.[5][6]
The hydrochloride salt form ensures stability and solubility in acidic aqueous media, which is advantageous for the initial diazotization step. By carefully controlling reaction conditions, this precursor can be used to synthesize a diverse range of azo dyes with tailored properties.
PART 1: The Chemistry of Azo Synthesis
The synthesis of an azo dye from an aromatic amine is a classic two-stage process: Diazotization followed by Azo Coupling .[2][7]
Stage 1: Diazotization
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[4] This reaction is conducted in a cold, acidic solution with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[4]
Mechanism Rationale:
-
Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to produce nitrous acid.
-
Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The nitrosonium ion is attacked by the lone pair of electrons on the nitrogen atom of the 2-Amino-5-methoxyphenol.
-
Tautomerization & Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable, resonance-delocalized aryldiazonium salt.
Scientist's Note (Critical Control Point): Temperature control is paramount. The reaction must be maintained at 0–5 °C.[8][9] At higher temperatures, the aryldiazonium salt, being thermally unstable, will rapidly decompose, liberating nitrogen gas and leading to unwanted side products and significantly reduced yield.[10][11]
Stage 2: Azo Coupling
The resulting diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound, known as the "coupling component."[12][13] This electrophilic aromatic substitution reaction forms the stable azo linkage (–N=N–), the chromophore responsible for the dye's color.[14]
Mechanism Rationale:
-
The diazonium ion attacks the activated aromatic ring of the coupling component (e.g., a phenol or another amine).[13]
-
Substitution typically occurs at the para position relative to the activating group on the coupling component, unless this position is blocked.[12]
-
The pH of the coupling reaction is crucial. Coupling to phenols is best performed under mildly alkaline conditions to deprotonate the hydroxyl group, forming a highly activating phenoxide ion. Coupling to aromatic amines is performed in mildly acidic conditions.[12]
The specific color of the resulting dye is determined by the extent of the conjugated π-electron system across the entire molecule, which is influenced by the electronic nature of both the diazo and coupling components.[2] The electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups on the 2-Amino-5-methoxyphenol precursor generally lead to a bathochromic shift (a shift to a longer wavelength, i.e., deeper color).[5]
Reaction Scheme Visualization
The following diagram illustrates the complete reaction pathway from the precursor to a final azo dye, using 2-Naphthol as a representative coupling component.
Caption: Reaction pathway for azo dye synthesis.
PART 2: Experimental Protocols & Safety
MANDATORY SAFETY PROTOCOLS
Diazonium salts are high-energy compounds and must be treated as potentially explosive, especially if isolated in a dry, solid state.[8][9][10] Adherence to the following safety rules is non-negotiable:
-
NEVER Isolate the Diazonium Salt: Prepare the diazonium salt in situ and use it immediately in the subsequent coupling step.[10] Never attempt to store it or allow the solution to dry out.
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times using an ice-salt bath.[8][9] A runaway exothermic decomposition can occur at higher temperatures.
-
Use Appropriate PPE: Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. Conduct the entire procedure within a certified chemical fume hood.
-
Avoid Friction and Shock: Do not scrape, grind, or subject solid diazonium salts to friction or shock.[8][10] Use plastic or wooden spatulas if handling is unavoidable (though this should be avoided).[8][9]
-
Quench and Dispose Properly: Before disposal, any residual diazonium salt must be quenched. This can be achieved by adding a compound like sulfamic acid or sodium bisulfite.
Protocol: Synthesis of a Representative Dye
This protocol details the synthesis of an azo dye using This compound as the diazo component and 2-Naphthol as the coupling component.
Materials & Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Amino-5-methoxyphenol HCl | 39547-15-4 | 175.61 | 10.0 | 1.76 g |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 10.5 | 0.72 g |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~25 | 2.5 mL |
| 2-Naphthol | 135-19-3 | 144.17 | 10.0 | 1.44 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~30 | 1.2 g |
| Distilled Water | 7732-18-5 | 18.02 | - | ~150 mL |
| Ice | - | - | - | As needed |
Step-by-Step Methodology
Step 1: Preparation of the Diazonium Salt Solution (The Diazo Component)
-
In a 250 mL beaker, dissolve 1.76 g (10.0 mmol) of this compound in 50 mL of distilled water and 2.5 mL of concentrated HCl.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring.
-
In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 15 mL of cold distilled water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes to ensure complete diazotization. The solution should be clear. This is your diazonium salt solution; proceed immediately to the next step.
Step 2: Preparation of the Coupling Component Solution
-
In a 500 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-Naphthol in 50 mL of a 10% aqueous sodium hydroxide solution (prepare by dissolving ~5 g of NaOH in 45 mL of water).
-
Cool this alkaline solution to 0-5 °C in an ice-salt bath with vigorous stirring.
Step 3: The Azo Coupling Reaction
-
While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Step 1) to the cold 2-Naphthol solution (from Step 2).
-
A deeply colored precipitate (typically red or orange) of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction is complete.
Step 4: Isolation and Purification
-
Isolate the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral.
-
For further purification, the crude dye can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
-
Dry the purified product in a vacuum oven at a low temperature (e.g., 50-60 °C).
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
PART 3: Characterization and Conclusion
The synthesized azo dye should be characterized to confirm its structure and purity. Standard analytical techniques include:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the perceived color.
-
FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch from the phenol, C-O stretch from the methoxy group, and characteristic peaks for the aromatic rings. The N=N stretch is often weak or absent in symmetrical azo compounds.
-
¹H NMR Spectroscopy: To confirm the proton environment of the aromatic and methoxy groups, providing definitive structural evidence.
-
Melting Point: To assess the purity of the final product.
By following these detailed protocols and adhering strictly to the outlined safety measures, researchers can effectively utilize this compound as a versatile precursor for the synthesis of novel azo dyes, opening avenues for new colorants with unique properties for a wide range of applications.
References
- BenchChem. (n.d.). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide.
- PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING.
- BenchChem. (n.d.). Literature review of bis-azo dyes containing a methoxy group.
- BenchChem. (n.d.). Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript.
- Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Wikipedia. (n.d.). Azo coupling.
- Saleem, A. (n.d.). Diazotisation and coupling reaction. Slideshare.
- Smith, M. B., & March, J. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
- Studylib. (n.d.). Aromatic Amines & Diazonium Ions: Azo Dye Synthesis.
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- BenchChem. (n.d.). Application Notes and Protocols: "2-Amino-5-(methoxymethyl)phenol" in the Preparation of Novel Dyes and Pigments.
- NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals.
- Harold, S. (n.d.). Aromatic amines: use in azo dye chemistry. IMR Press.
- ResearchGate. (n.d.). Scheme 1: General route for the synthesis of azo dyes.
- Crysdot LLC. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Mohammed, F. A., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. ResearchGate.
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"2-Amino-5-methoxyphenol Hydrochloride" as a precursor for hair dyes
An In-Depth Technical Guide to 2-Amino-5-methoxyphenol Hydrochloride as a Precursor for Hair Dyes
Introduction: The Chemistry of Permanent Hair Coloration
Permanent, or oxidative, hair dyeing is a complex chemical process that fundamentally alters the color of hair by forming large, colored molecules within the hair's cortex.[1] Unlike temporary colors that merely coat the hair shaft, oxidative dyes provide long-lasting color that resists shampooing.[2] The process relies on a two-part system, typically mixed immediately before application: a dye-precursor component and a developer component.[3]
The precursor component contains small, colorless molecules: primary intermediates (also called developers) and couplers (also known as reaction modifiers).[4][5] The developer, usually a stabilized hydrogen peroxide solution at a concentration of 3% to 12%, serves a dual purpose: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates.[1][6] This entire reaction is conducted in an alkaline medium (e.g., using ammonia or monoethanolamine), which swells the hair shaft and opens the cuticle, allowing the small precursor molecules to penetrate deep into the cortex.[5][7]
Once inside the cortex, the oxidized primary intermediates become highly reactive and combine with the coupler molecules.[3] This coupling reaction forms large, complex dye molecules with extensive conjugated systems that absorb specific wavelengths of light, thereby producing visible color.[4] These newly formed dye molecules are too large to easily diffuse out of the hair structure, resulting in a "permanent" color change.[3] The final shade and tone are determined by the specific combination and concentration of the primary intermediates and couplers used.[3] This guide focuses on the specific role and application of this compound, a key coupler used in modern hair dye formulations.
Compound Profile: this compound
This compound is an aromatic amine that functions as a coupler in oxidative hair dye systems. As a coupler, it does not form color on its own but reacts with an oxidized primary intermediate to generate the final color. Its chemical structure, featuring amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups on a benzene ring, allows it to participate effectively in the oxidative coupling process, contributing to the formation of specific hues and tones.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for formulation development, safety handling, and quality control.
| Property | Value | Reference(s) |
| Chemical Name | This compound | |
| CAS Number | 39547-15-4 | |
| Molecular Formula | C₇H₁₀ClNO₂ | |
| Molecular Weight | 175.61 g/mol | |
| Appearance | Solid / Powder | |
| Melting Point | 213°C | |
| Synonyms | 5-Methoxy-2-aminophenol HCl |
Note: Data for the free base, 2-Amino-5-methoxyphenol (CAS: 40925-70-0), is often reported and may be used as a reference for the compound's general behavior in formulation.[8][9]
Mechanism of Color Formation
The primary function of 2-Amino-5-methoxyphenol as a coupler is to react with an oxidized primary intermediate to form a stable chromophore within the hair fiber. The process is a classic example of electrophilic aromatic substitution.
-
Penetration: In an alkaline environment, the hair cuticle lifts, allowing the small, unreacted molecules of the primary intermediate (e.g., p-phenylenediamine, PPD) and the coupler (2-Amino-5-methoxyphenol) to penetrate the cortex.[7]
-
Oxidation: Hydrogen peroxide oxidizes the primary intermediate, converting it into a reactive quinonediimine intermediate.[7]
-
Coupling: The electron-rich 2-Amino-5-methoxyphenol molecule (the coupler) attacks the electrophilic quinonediimine intermediate. This reaction forms an indo dye, a larger, conjugated molecule.
-
Polymerization & Trapping: Further oxidation and coupling can occur, leading to the formation of even larger, stable dye molecules. These molecules are physically trapped within the cortex, providing long-lasting color.[3]
The methoxy group (-OCH3) on the benzene ring of 2-Amino-5-methoxyphenol acts as an electron-donating group, influencing the electronic properties of the molecule and thereby affecting the final color produced. Depending on the primary intermediate used, it can help generate a range of shades, often in the red, violet, or brown families.
Application Notes and Protocols
The following protocols are designed for research and development settings to evaluate the performance and safety of formulations containing this compound.
Protocol 1: Preparation of a Model Oxidative Dye Formulation
Principle: This protocol outlines the preparation of a basic two-part oxidative hair dye system. Part A contains the dye precursors (developer and coupler) in an alkaline base. Part B is the oxidizing agent. The two parts are mixed in a 1:1 ratio just before use.
Materials:
-
This compound (Coupler)
-
Toluene-2,5-diamine (Primary Intermediate)[3]
-
Oleic Acid (Surfactant/Base)
-
Isopropanol (Solvent)
-
Ammonia (28% aq.) (Alkalizing Agent)
-
Deionized Water
-
Hydrogen Peroxide (6% solution) (Part B, Developer)
-
Beakers, magnetic stirrer, pH meter, analytical balance
Procedure (Part A - Dye Base):
-
In a beaker, combine oleic acid and isopropanol and stir until homogeneous.
-
Slowly add the primary intermediate (Toluene-2,5-diamine) and the coupler (this compound) to the mixture. Stir until fully dissolved.
-
In a separate beaker, dilute the ammonia solution with deionized water.
-
Slowly add the aqueous ammonia solution to the dye precursor mixture while stirring continuously.
-
Adjust the final volume with deionized water and check the pH, which should be in the range of 9.0-10.5 for optimal cuticle opening and dye oxidation.[7]
Example Formulation (Part A):
| Component | Function | Concentration (w/w %) |
| Toluene-2,5-diamine | Primary Intermediate | 1.0 - 3.0% |
| 2-Amino-5-methoxyphenol HCl | Coupler | 0.5 - 2.0% |
| Oleic Acid | Base/Surfactant | 10.0% |
| Isopropanol | Solvent | 10.0% |
| Ammonia (28%) | Alkalizing Agent | 5.0% |
| Deionized Water | Vehicle | q.s. to 100% |
Final Application Mixture:
-
Immediately before application, mix Part A (Dye Base) and Part B (6% H₂O₂) in a 1:1 weight ratio.[6] The final concentration of H₂O₂ in the application mixture will be 3%.
Protocol 2: Evaluation of Dyeing Efficacy and Color Stability
Principle: This protocol uses colorimetry to quantitatively measure the color deposited on hair swatches and its fastness to repeated washing. The CIELAB color space (L, a, b) is used, where L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
Materials:
-
Virgin human hair swatches (e.g., medium brown)
-
Prepared hair dye formulation
-
Standard shampoo solution (e.g., 10% sodium lauryl sulfate)
-
Colorimeter/Spectrophotometer
-
Controlled temperature water bath (40°C)
-
Hairdryer
Procedure:
-
Baseline Measurement: Take multiple colorimetric readings (L, a, b*) across each virgin hair swatch to establish a baseline.
-
Dye Application:
-
Thoroughly saturate each hair swatch with the freshly mixed dye formulation.
-
Allow the dye to process for 30 minutes at room temperature.[1]
-
Rinse the swatches with lukewarm water until the water runs clear.
-
Gently blot with a paper towel and blow-dry on a medium setting.
-
-
Post-Dye Measurement: Once the swatches are completely dry, take multiple colorimetric readings to determine the initial color deposition.
-
Wash Fastness Test:
-
Immerse the dyed swatches in the shampoo solution within the 40°C water bath and agitate for 2 minutes.
-
Rinse thoroughly with warm water.
-
Repeat this wash-and-rinse cycle 10 times.
-
After the final cycle, dry the swatches completely.
-
-
Final Measurement: Take final colorimetric readings of the washed and dried swatches.
-
Data Analysis: Calculate the total color difference (ΔE) before and after washing using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A lower ΔE value indicates better color stability.[10]
Protocol 3: Safety Evaluation - Patch Test for Sensitization Potential
Principle: Before any new hair dye formulation is used, its potential to cause skin irritation or an allergic reaction must be assessed. The patch test is the standard method for this purpose.[11] This protocol describes the methodology for conducting a preliminary patch test.
Rationale: Hair dye ingredients, particularly aromatic amines, are known potential sensitizers.[12] An allergic reaction can range from mild redness and itching to severe dermatitis.[11] The 48-hour window is critical as it allows time for a delayed-type hypersensitivity reaction to manifest.[13]
Procedure:
-
Prepare the final application mixture by mixing the dye base and developer as described in Protocol 1.
-
Using a cotton swab, apply a small, coin-sized amount of the mixture to a sensitive but inconspicuous area of skin, such as behind the ear or on the inner elbow.[14]
-
Allow the area to air dry. Do not cover or wash the area for 48 hours.[13]
-
Instruct the subject to monitor the area for any signs of reaction, including redness, swelling, itching, burning, or rash formation.
-
After 48 hours, examine the test site.
-
Negative Result: No visible reaction. The formulation is considered unlikely to cause a reaction in this individual.
-
Positive Result: Any of the signs listed above are observed. The individual is sensitive to one or more ingredients in the formulation, and the product should not be used.[11]
-
Crucial Note: A patch test should be performed before every application of an oxidative hair dye, even if the same product has been used before, as sensitivities can develop over time.[14][15]
Safety and Regulatory Overview
This compound, like all cosmetic ingredients, is subject to safety evaluations and regulations. Safety Data Sheets (SDS) for the parent compound, 2-Amino-5-methoxyphenol, provide critical handling and hazard information.
Hazard Profile Summary (based on related compounds):
| Hazard Type | GHS Statement | Precautionary Measures | Reference(s) |
| Acute Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [16][17] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [8][17] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [8][17] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [9][17] |
Regulatory Context:
-
European Union: Hair dye ingredients are strictly regulated under Regulation (EC) No. 1223/2009. The Scientific Committee on Consumer Safety (SCCS) evaluates the safety of each substance, leading to its inclusion in annexes that list prohibited (Annex II) or restricted (Annex III) substances.[12][18] Manufacturers must ensure their formulations comply with the concentration limits and labeling requirements specified in these annexes.[19]
-
United States: The FDA regulates hair dyes under the Federal Food, Drug, and Cosmetic (FD&C) Act. So-called "coal-tar" hair dyes (which includes most modern oxidative dyes) are exempt from the color additive pre-approval requirements, but they must bear a specific caution statement and instructions for patch testing.[18][20]
Conclusion
This compound is a valuable coupler in the formulation of oxidative hair dyes. Its specific chemical structure allows it to react efficiently with primary intermediates to form a diverse range of stable, long-lasting colors within the hair cortex. For researchers and developers, a thorough understanding of its chemical properties, mechanism of action, and safety profile is paramount. The protocols provided herein offer a foundational framework for formulating with this precursor and rigorously evaluating the efficacy, stability, and safety of the resulting hair dye products, ensuring both innovation and consumer safety in the field of cosmetic science.
References
- ResearchGate. (n.d.). THE CHEMISTRY MECHANISM OF HAIR DYES.
- Rastogi, S. C. (2001). Precursors of oxidative hair dyes in hair colouring formulations. Danish Environmental Protection Agency.
- Natulique. (2025, June 2). Hair Dye Patch Test: Safety & Best Practices.
- Google Patents. (n.d.). US5637115A - Oxidation hair dye compositions containing developers, couplers, and AZO dyes.
- Taobe Consulting. (2024, October 1). Hair dye regulations & safety guidelines.
- MAYRAKI. (2025, April 3). How to Perform a Patch Test for Hair Dye Shampoo.
- European Patent Office. (n.d.). EP0891765A2 - Oxidative hair dye compositions.
- QIMA. (2026, January 10). Color Stability Testing in Hair Dyes.
- Scribd. (n.d.). Hair Dye Substance Regulations.
- ChemRxiv. (2025). The Analogous Degradation Pathways of Oxidative Hair Dyes and Melanin.
- U.S. Food and Drug Administration. (2025, September 25). Hair Dyes.
- Al-Suhaimi, E. A., et al. (2022). Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing. PMC - NIH.
- Garnier. (n.d.). What is a hair dye patch test? 4-step tutorial to do it with ease.
- U.S. Food and Drug Administration. (2022, June 28). Cosmetics Safety Q&A: Hair Dyes.
- Biorius. (n.d.). Hair dyes update.
- CPAChem. (2023, October 12). Safety data sheet.
- Oakwood Chemical. (n.d.). 5-(Aminomethyl)-2-methoxyphenol hydrochloride.
- Crysdot LLC. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-ethylphenol Hydrochloride: Your Premier Hair Dye Intermediate Supplier.
- COSMILE Europe. (n.d.). 2-AMINO-5-ETHYLPHENOL HCL – Ingredient.
- ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?.
- DC Chemicals. (2025, November 7). (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS.
- Google Patents. (n.d.). EP0269914A1 - Composition and process for the oxidative dyeing of hair....
- Lee, K., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH.
- França, S. A., et al. (2015). Types of Hair Dye and Their Mechanisms of Action. MDPI.
- Google Patents. (n.d.). US8828100B1 - Formulation and processes for hair coloring.
- Kumar, B. S., et al. (2018). Review: Mechanism of Hair Dying and their safety aspects. Research Journal of Topical and Cosmetic Sciences.
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Application Notes & Protocols: The Strategic Use of 2-Amino-5-methoxyphenol Hydrochloride in Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. The molecular architecture of these initial building blocks dictates the synthetic pathways available and profoundly influences the properties of the final active pharmaceutical ingredient (API). 2-Amino-5-methoxyphenol Hydrochloride is one such pivotal intermediate. As a substituted ortho-aminophenol, it possesses a unique arrangement of functional groups—an amine, a hydroxyl group, and a methoxy ether—that offers a rich platform for constructing complex heterocyclic scaffolds.[1]
The hydrochloride salt form enhances the compound's stability and shelf-life, making it a reliable reagent for laboratory and industrial applications. However, for most synthetic applications, in situ neutralization is required to unmask the nucleophilic amino group, a critical consideration for reaction design. The true value of this molecule lies in the ortho-positioning of the amino and hydroxyl groups, which serves as a linchpin for a variety of intramolecular cyclization reactions, providing efficient entry into pharmacologically significant heterocyclic systems.
Chemical and Physical Properties
A comprehensive understanding of the reagent's properties is the foundation of successful process development. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 39547-15-4 | [2] |
| Molecular Formula | C₇H₁₀ClNO₂ | [1] |
| Molecular Weight | 175.61 g/mol | [2] |
| Melting Point | 213 °C | [2] |
| Appearance | Solid | N/A |
| Synonyms | 2-Hydroxy-4-methoxyaniline hydrochloride | [3] |
Core Application: Synthesis of the 6-Methoxybenzoxazole Scaffold
The benzoxazole ring is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The strategic placement of substituents on this heterocyclic system is a key tactic in tuning a drug candidate's efficacy, selectivity, and pharmacokinetic profile.
This compound is a direct precursor to the 6-methoxybenzoxazole scaffold. The inherent reactivity of the ortho-aminophenol moiety allows for a straightforward and high-yielding cyclization to form the fused oxazole ring. The methoxy group at the 6-position is particularly valuable; it increases the lipophilicity of the molecule compared to an unsubstituted analogue and provides a potential metabolic soft spot or a point for hydrogen bond interactions within a biological target.
Caption: General synthesis of the 6-methoxybenzoxazole scaffold.
Application Notes: Mechanistic Insights and Experimental Rationale
The primary synthetic utility of 2-Amino-5-methoxyphenol stems from the vicinal arrangement of its amino and hydroxyl groups. This configuration is ideal for condensation reactions followed by intramolecular cyclization.
Causality Behind Experimental Choices:
-
Nucleophilicity: The amino group is a potent nucleophile, while the phenolic hydroxyl group is weakly nucleophilic. In most reaction sequences, the amino group reacts first, typically via acylation or condensation.
-
In Situ Neutralization: As the starting material is a hydrochloride salt, the amino group is protonated and non-nucleophilic. The addition of a base (e.g., triethylamine, potassium carbonate, or sodium bicarbonate) is a mandatory first step in most protocols to liberate the free amine for reaction.
-
Cyclization/Dehydration: Following the initial reaction at the amino group (e.g., forming an amide from a carboxylic acid), the resulting intermediate is poised for cyclization. The phenolic oxygen attacks the newly formed carbonyl or imine carbon. This step is typically promoted by acid catalysts (e.g., polyphosphoric acid, methanesulfonic acid) or high temperatures, which facilitate the elimination of a water molecule to form the stable aromatic oxazole ring.[4]
-
Solvent and Catalyst Selection: The choice of catalyst and solvent system is critical for achieving high yields and purity. Microwave-assisted synthesis can dramatically reduce reaction times for the dehydration step.[4] For reactions involving carboxylic acids, dehydrating agents or prior conversion of the acid to a more reactive species (like an acyl chloride) can improve efficiency.[4][6]
Experimental Protocol: Synthesis of 2-Phenyl-6-methoxybenzoxazole
This protocol details a robust and widely applicable method for synthesizing a 2-aryl-6-methoxybenzoxazole derivative via direct condensation with a carboxylic acid, facilitated by a common coupling agent.
Workflow Overview:
Caption: Workflow for the synthesis of 2-Phenyl-6-methoxybenzoxazole.
Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA) (approx. 10 times the weight of the aminophenol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.76 g, 10 mmol) and Benzoic Acid (e.g., 1.34 g, 11 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (e.g., 18 g) to the flask. The mixture will become a thick, stirrable slurry.
-
Scientist's Note: PPA acts as both the acidic catalyst and a dehydrating agent. The reaction is often performed neat in PPA, which also serves as the solvent.
-
-
Heating and Monitoring: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Quenching: Allow the reaction mixture to cool to approximately 60-70°C. Very slowly and carefully, pour the mixture onto crushed ice in a separate beaker.
-
Safety Critical Step: This quenching process is highly exothermic and may cause splashing. Perform this step in a fume hood with appropriate personal protective equipment (PPE).
-
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral to basic (pH ~8). This will neutralize the PPA and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., starting with 5% ethyl acetate in hexane and gradually increasing polarity) to afford the pure 2-phenyl-6-methoxybenzoxazole.
Typical Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Amine:Acid) | 1 : 1.1 | A slight excess of the carboxylic acid ensures complete consumption of the limiting aminophenol reagent. |
| Temperature | 120-140 °C | Sufficient thermal energy is required to overcome the activation barrier for the intramolecular cyclization and dehydration step. |
| Reaction Time | 4-8 hours | Varies with substrate; reaction should be monitored by TLC to determine completion. |
| Catalyst | Polyphosphoric Acid (PPA) | Serves as an effective acidic catalyst and dehydrating agent, driving the reaction to completion. |
| Typical Yield | 75-90% | This method is generally high-yielding for electron-neutral or electron-rich aromatic carboxylic acids. |
Safety, Handling, and Storage
Professional laboratory practice requires strict adherence to safety protocols when handling any chemical reagent. This compound is classified as hazardous.
GHS Hazard Information:
Handling and PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to reach the sewage system.[6]
References
- CPAChem. (2023, October 12). Safety data sheet.
- Soni, S., Sahiba, N., Teli, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. DOI: 10.1039/D3RA03871H.
- MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles.
- Crysdot LLC. (n.d.). This compound.
- PubChem. (n.d.). This compound.
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- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2-Amino-5-methoxyphenol Hydrochloride as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Multifunctional Synthetic Tool
2-Amino-5-methoxyphenol hydrochloride is a substituted aromatic compound possessing a unique trifecta of functional groups: a primary amine, a phenolic hydroxyl, and a methoxy ether. This strategic arrangement makes it an exceptionally versatile and valuable building block for synthetic chemists. The hydrochloride salt form enhances its stability and shelf-life, making it a convenient starting material.
The reactivity of 2-Amino-5-methoxyphenol is dictated by the interplay of its functional groups. The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution. Concurrently, the nucleophilic character of the amino and hydroxyl groups allows for a wide range of transformations, including acylation, alkylation, and diazotization. These features enable its use in the synthesis of a diverse array of complex molecules, from vibrant dyes to biologically active heterocyclic systems and pharmaceutical intermediates.[1][2] This guide provides an in-depth exploration of its properties, key synthetic applications, and detailed protocols for its use, aimed at researchers and professionals in organic synthesis and drug development.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and safety requirements is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 39547-15-4 | [3] |
| Molecular Formula | C₇H₁₀ClNO₂ | [4] |
| Molecular Weight | 175.61 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 128-131 °C | |
| InChI Key | ZXJIQOBYRBTOLH-UHFFFAOYSA-N | [3] |
Safety and Handling: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[6] All manipulations should be performed in a well-ventilated fume hood.[6][7] Store the compound in a tightly sealed container in a dry, room-temperature environment.[3]
Foundational Synthetic Protocols
The utility of this compound begins with its conversion to the free base, which is the reactive species in most synthetic applications. A common route to access this compound involves the reduction of its nitrated precursor.
Protocol 1: Synthesis of 2-Amino-5-methoxyphenol via Nitro Group Reduction
The catalytic hydrogenation of 5-methoxy-2-nitrophenol is a clean and efficient method for preparing the target aminophenol.[8] The reaction proceeds with high yield and selectivity.
Workflow for Synthesis of 2-Amino-5-methoxyphenol
Caption: General workflow for the synthesis of 2-Amino-5-methoxyphenol.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-methoxy-2-nitrophenol (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[8]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon for small scale or a Parr hydrogenator for larger scale) and stir vigorously at room temperature.[8]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting nitrophenol spot indicates completion. Aromatic amines are typically more polar than their nitro precursors.[8]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-Amino-5-methoxyphenol as the final product, which can be used in subsequent steps without further purification.[9]
Applications in Chromophore and Heterocycle Synthesis
The dual nucleophilic centers and the activatable amino group make 2-Amino-5-methoxyphenol an ideal precursor for constructing complex molecular architectures.
Synthesis of Azo Dyes
The primary amino group of 2-Amino-5-methoxyphenol can be readily converted into a diazonium salt, which is an excellent electrophile for coupling with electron-rich aromatic compounds to form vibrantly colored azo dyes.[1] The hydroxyl and methoxy groups act as powerful auxochromes, deepening the color (a bathochromic shift) of the resulting chromophore.
Protocol 2: Preparation of a Novel Azo Dye
This protocol describes the synthesis of an azo dye using 2-Amino-5-methoxyphenol and 2-naphthol as the coupling partner.[1]
Pathway for Azo Dye Synthesis
Caption: Synthesis pathway for a novel azo dye.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 2-Amino-5-methoxyphenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[1]
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Collect the solid dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the product in an oven at a moderate temperature (e.g., 60 °C). The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Construction of Phenoxazine Heterocycles
o-Aminophenols are classical precursors for synthesizing phenoxazines, a class of tricyclic heteroaromatic compounds with significant applications in materials science and medicinal chemistry due to their unique electronic and biological properties.[10][11] The synthesis typically involves an oxidative condensation reaction.
Protocol 3: Synthesis of a Substituted Phenoxazine Derivative
This protocol outlines a general method for the condensation of 2-Amino-5-methoxyphenol with a suitable partner, such as a catechol or quinone, to form the phenoxazine core.[11]
Phenoxazine Ring Formation
Caption: General workflow for phenoxazine synthesis.
Step-by-Step Methodology:
-
Reaction Setup: Combine 2-Amino-5-methoxyphenol (1.0 eq) and an appropriate o-benzoquinone derivative (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.
-
Condensation: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The phenoxazine product, often being a colored solid, may precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure phenoxazine derivative.
Core Reactions for Medicinal Chemistry Scaffolds
In drug discovery, the ability to selectively modify functional groups is critical. 2-Amino-5-methoxyphenol offers two primary sites for such modifications: the amino group and the phenolic hydroxyl group.
N-Acylation: Introducing Amide Functionality
The N-acylation of the primary amino group is a fundamental transformation used to introduce a vast array of functionalities or to serve as a protecting group strategy.[12] The reaction with acyl chlorides or anhydrides is typically rapid and high-yielding.
Protocol 4: General Procedure for N-Acylation
This method is a robust, catalyst-free approach for the acylation of amines.[12]
N-Acylation Workflow
Caption: Workflow for the N-acylation of 2-Amino-5-methoxyphenol.
Step-by-Step Methodology:
-
Setup: To a solution of 2-Amino-5-methoxyphenol (1.0 eq) and a base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add the desired acyl chloride (1.3 eq) dropwise.[13]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 3 hours or until TLC indicates the consumption of the starting amine.[13]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the product with CH₂Cl₂.[13]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
O-Alkylation: Forming Ether Linkages
The phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, a potent nucleophile for reaction with alkyl halides, leading to O-alkylation.[14] This reaction is key to modifying solubility and electronic properties.
Protocol 5: Selective O-Alkylation
This protocol uses a base-mediated approach for the selective alkylation of the phenolic hydroxyl group.[14]
O-Alkylation Workflow
Caption: General workflow for O-alkylation.
Step-by-Step Methodology:
-
Protection (if necessary): To ensure selectivity, the amino group can first be protected using a standard protecting group strategy (e.g., N-acylation as described in Protocol 4).
-
Setup: Suspend the N-protected aminophenol (1.0 eq) and a base like potassium carbonate (K₂CO₃, 3.0 eq) in a solvent such as methanol or DMF.[14]
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.0 eq) and stir the mixture at room temperature.[14] The reaction progress should be monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove any remaining salts.
-
Purification: Dry the organic layer and concentrate it. The crude product is then purified by column chromatography on silica gel to yield the desired O-alkylated compound.
Conclusion and Future Outlook
This compound is a powerful and cost-effective building block in organic synthesis. Its strategically positioned functional groups provide a platform for a multitude of chemical transformations, enabling access to a wide range of valuable compounds. The protocols detailed herein for dye synthesis, heterocycle formation, N-acylation, and O-alkylation represent a fraction of its synthetic potential. For researchers in medicinal chemistry, the aminophenol scaffold is a promising starting point for developing novel therapeutic agents, particularly in areas like antibacterial and anti-inflammatory research.[2] As the demand for novel and complex organic molecules grows, the utility of such versatile synthons will undoubtedly continue to expand.
References
- An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. Benchchem. [URL: https://www.benchchem.com/product/bcp233848-in-depth-technical-guide]
- Application Notes and Protocols: "2-Amino-5-(methoxymethyl)phenol" in the Preparation of Novel Dyes and Pigments. Benchchem. [URL: https://www.benchchem.
- 2-AMINO-5-METHOXY-PHENOL - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0101334_EN.htm]
- SAFETY DATA SHEET - 5-Amino-2-methoxyphenol. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC429580050&productDescription=5-AMINO-2-METHOXYPHENOL%2C+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. New Journal of Chemistry. [URL: https://www.researchgate.
- Safety data sheet - 2-Methoxy-5-nitrophenol. CPAChem. [URL: https://www.cpachem.com/msds/SB66159-MSDS.pdf]
- 2-Amino-5-methoxyphenol SDS, 40925-70-0 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/msds/2-amino-5-methoxyphenol-cas-40925-70-0.html]
- Synthetic route to obtain various phenoxazine derivatives using... ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-route-to-obtain-various-phenoxazine-derivatives-using-6-chlor-5H-benzo-a_fig1_328905389]
- 2-Amino-5-methoxythiophenol SDS, 6274-29-9 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/msds/2-amino-5-methoxythiophenol-cas-6274-29-9.html]
- How can I synthesize 2-amino-5-methoxyphenol? ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_synthesize_2-amino-5-methoxyphenol]
- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9913936/]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-methoxyphenol-Hydrochloride]
- Step 2: Preparation of 2-amino-5-methoxythiophenol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-amino-5-methoxythiophenol]
- Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE. [URL: https://core.ac.uk/display/82333649]
- Application Notes and Protocols for the Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide. Benchchem. [URL: https://www.benchchem.
- Side reactions to consider when using 2-Methoxy-5-methylphenol in synthesis. Benchchem. [URL: https://www.benchchem.com/product/bcp001321-technical-support]
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06976d]
- Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/html/10.1055/s-0039-1690704]
- US Patent for Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents. [URL: https://patents.google.
- How can I synthesize 2-amino-5-methoxyphenol? ECHEMI. [URL: https://www.echemi.com/community/how-can-i-synthesize-2-amino-5-methoxyphenol_i2310.html]
- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d700f1b]
- US Patent for Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents. [URL: https://patents.google.
- A Comparative Guide to the Synthetic Utility of 2-Methoxy-5-methylphenol and Guaiacol. Benchchem. [URL: https://www.benchchem.
- 5-Amino-2-methoxyphenol 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/429587]
- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873323/]
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396010/]
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Analytical methods for "2-Amino-5-methoxyphenol Hydrochloride"
An In-Depth Technical Guide to the Analytical Methods for 2-Amino-5-methoxyphenol Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the robust analytical methodologies for the characterization, quantification, and purity assessment of this compound (CAS No: Not explicitly found, Hydrochloride salt of 40925-70-0). As a crucial intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and dyes, rigorous analytical control is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-tested protocols for its analysis.
Physicochemical Profile and Handling
A thorough understanding of the analyte's properties is the foundation of successful analytical method development. This compound is the salt form of 2-Amino-5-methoxyphenol.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂ | PubChem[1] |
| Molecular Weight | 175.61 g/mol | Crysdot LLC |
| Appearance | Solid / Crystalline Powder | General Knowledge |
| Melting Point | 213°C | Crysdot LLC |
| IUPAC Name | 2-amino-5-methoxyphenol;hydrochloride | PubChem[1] |
| Synonyms | 2-Hydroxy-4-methoxyaniline hydrochloride | N/A |
Safety and Handling: 2-Amino-5-methoxyphenol and its salts are classified as hazardous.[2][3] Key hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[3][4] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5][6]
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the cornerstone for assessing the purity and assay of this compound, allowing for the separation of the main component from potential impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier method for the purity and assay determination of non-volatile, polar compounds like this compound. The inherent polarity from the hydroxyl and amino groups, combined with the aromatic ring, makes it an ideal candidate for reversed-phase chromatography.
Principle of Separation: In reversed-phase HPLC, the analyte partitions between a polar mobile phase and a nonpolar stationary phase (typically C18). By modulating the composition of the mobile phase, one can control the retention and elution of the analyte and its related impurities. The addition of an acid, like phosphoric or formic acid, to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group and protonating the amino group, which results in sharper, more symmetrical peaks.
Experimental Protocol: HPLC-UV for Purity and Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar C18 stationary phase provides effective retention for the aromatic analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The aqueous phase ensures analyte solubility. Phosphoric acid controls pH for good peak shape. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the column. |
| Elution Mode | Isocratic or Gradient | An isocratic method with 80% A and 20% B is a good starting point. A gradient may be needed to elute more nonpolar impurities.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at ~280 nm | Aromatic compounds typically show strong absorbance in this region. A full scan (200-400 nm) should be run initially to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]
-
-
Analysis and Quantification:
-
Inject a blank (diluent), a standard solution of known concentration, and the sample solution.
-
Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks.
-
Assay is determined by comparing the peak area of the sample to the peak area of a reference standard of known purity and concentration (external standard method).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of this compound is challenging. The compound has low volatility and contains polar -OH and -NH₂ groups that can lead to poor peak shape, thermal degradation in the hot injector, and strong interactions with the stationary phase.[9][10] To overcome this, a derivatization step is mandatory to increase volatility and thermal stability.[9][11]
Principle of Derivatization: Derivatization chemically modifies the analyte by replacing the active, polar hydrogens on the hydroxyl and amino groups with nonpolar, thermally stable groups. Silylation, using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a highly effective method for this purpose.[9]
Experimental Protocol: GC-MS with Silylation
-
Instrumentation: A standard GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Sample Preparation and Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add a suitable solvent (e.g., 100 µL of anhydrous Pyridine or Acetonitrile) to dissolve the sample.
-
Add 50-100 µL of the derivatizing agent (e.g., MSTFA with 1% TMCS).[9]
-
Cap the vial tightly and heat at 70-80°C for 60 minutes.[9][10]
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial 80°C (2 min), ramp 10°C/min to 280°C (hold 5 min) | A typical temperature program that provides good separation of derivatized compounds.[9] |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Scan Range | m/z 40-550 | Covers the expected mass range of the derivatized analyte and its fragments. |
-
Data Analysis: The identity of the derivatized 2-Amino-5-methoxyphenol is confirmed by its retention time and the characteristic fragmentation pattern in its mass spectrum.
Sources
- 1. This compound | C7H10ClNO2 | CID 12210184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-AMINO-5-METHOXY-PHENOL - Safety Data Sheet [chemicalbook.com]
- 7. Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Application and Protocol for the HPLC Analysis of 2-Amino-5-methoxyphenol Hydrochloride
Introduction: The Analytical Imperative for 2-Amino-5-methoxyphenol Hydrochloride
This compound (Figure 1), a substituted aromatic amine, is a key intermediate in the synthesis of various pharmaceutical compounds and dyes. Its purity and stability are critical parameters that directly impact the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the quantitative analysis of this compound, offering the specificity and sensitivity required to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
This technical guide provides a comprehensive, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind instrumental and chemical choices to ensure robust and reproducible results. The protocols are structured to align with the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the generation of reliable and defensible analytical data.[1][2][3]
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀ClNO₂ | [4] |
| Molecular Weight | 175.61 g/mol | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in polar solvents | [6] |
| Chemical Structure | Figure 1 |
The presence of a phenolic hydroxyl group, an amino group, and a methoxy group attached to a benzene ring makes this compound a polar molecule, amenable to reversed-phase HPLC. The aromatic nature of the compound allows for sensitive detection using a UV-Vis detector.
Diagram: HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
Caption: A logical workflow for the HPLC analysis of this compound.
Experimental Protocols
Protocol 1: Assay Determination by RP-HPLC
This protocol details the method for quantifying the purity of this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector. | Standard equipment ensures broad applicability of the method. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent retention and separation for moderately polar aromatic compounds.[7] |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a gradient elution. | The combination of a polar aqueous buffer and an organic modifier allows for the effective elution and separation of the analyte from potential impurities. Adjusting the pH to 3.0 ensures the amino group is protonated, leading to better peak shape. |
| Gradient Program | Time (min) | % Acetonitrile |
| 0 | 10 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | This wavelength is chosen based on the UV absorbance spectrum of aminophenol-like structures, providing good sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Diluent | Mobile Phase A (Buffer) | Using the initial mobile phase composition as the diluent ensures peak shape integrity. |
2. Preparation of Solutions:
-
Mobile Phase A (Buffer): Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
3. System Suitability:
Before sample analysis, inject the Working Standard Solution (in six replicates) and ensure the following criteria are met:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.
4. Analysis and Calculation:
Inject the blank (diluent), Working Standard Solution, and Sample Solution into the chromatograph. Record the peak areas. The percentage assay of this compound is calculated using the following formula:
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Protocol 2: Stability-Indicating Method and Impurity Profiling
To ensure that the analytical method can distinguish the API from its degradation products, forced degradation studies should be performed. This is a critical component of a stability-indicating method.[1]
1. Forced Degradation (Stress Studies):
Prepare sample solutions as described in Protocol 1 and expose them to the following stress conditions:
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 7 days.
After exposure, neutralize the acidic and basic solutions and dilute all samples to the target concentration with the diluent before injection.
2. Analysis:
Analyze the stressed samples using the HPLC method described in Protocol 1. The DAD detector is crucial here to assess peak purity and to identify the formation of new peaks corresponding to degradation products.
3. Evaluation:
-
Specificity: The method is considered specific if the peak for this compound is well-resolved from all degradation product peaks.
-
Peak Purity: The peak purity of the analyte should be evaluated using the DAD to ensure no co-eluting impurities.
The following diagram illustrates the decision-making process in developing a stability-indicating HPLC method.
Caption: Decision workflow for developing a stability-indicating HPLC method.
Method Validation
The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3] The following parameters should be evaluated:
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and stressed samples. | No interference at the retention time of the analyte. The analyte peak should be pure and well-resolved from degradation products. |
| Linearity | Analyze a minimum of five concentrations across the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of API into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability: Analyze six replicate sample preparations at 100% of the target concentration.- Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be adequate for quantifying impurities. |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. | System suitability parameters should remain within acceptable limits. |
Conclusion
This application note provides a robust and scientifically sound framework for the HPLC analysis of this compound. The detailed protocols for assay determination and stability-indicating studies, coupled with a comprehensive validation plan, are designed to ensure the generation of high-quality analytical data. Adherence to these methodologies will enable researchers and quality control professionals to accurately assess the purity and stability of this important chemical intermediate, thereby supporting the development and manufacturing of safe and effective end-products.
References
- International Conference on Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
- Pharmaguideline.
- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
- Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
- Acta Scientific.
- PubChem. This compound. [Link]
- Crysdot LLC. This compound. [Link]
- SIELC Technologies. Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column. [Link]
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- PubChem. 2-Amino-5-methoxyphenol. [Link]
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- 3. Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Spectroscopic analysis of "2-Amino-5-methoxyphenol Hydrochloride"
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Amino-5-methoxyphenol Hydrochloride
This document provides a comprehensive guide to the spectroscopic analysis of this compound (CAS No: 40925-70-0), a compound relevant in chemical synthesis and development.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and theoretical insights for structural elucidation and purity assessment using various spectroscopic techniques.
Introduction and Physicochemical Profile
This compound is an aromatic amine derivative. Its structure, comprising a phenol, an amine, and a methoxy group, presents a unique spectroscopic fingerprint. Accurate analysis is crucial for quality control, ensuring identity, purity, and consistency in research and manufacturing.
The hydrochloride salt form enhances stability and solubility in aqueous media, which influences the choice of analytical solvents and techniques. Understanding its fundamental properties is the first step in a robust analytical workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Hydroxy-4-methoxyaniline hydrochloride | [1] |
| CAS Number | 40925-70-0 | [1] |
| Molecular Formula | C₇H₁₀ClNO₂ | [2] |
| Molecular Weight | 175.61 g/mol | N/A |
| Monoisotopic Mass | 175.0400063 Da | [2] |
| Appearance | Brown to dark brown powder | [3] |
| Melting Point | 130-132 °C |
Safety and Handling Precautions
As a chemical reagent, this compound requires careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]
Key Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[1][4][5]
-
Response:
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1][4]
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][5]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[1][5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1][5]
Analytical Workflow Overview
A multi-technique spectroscopic approach is essential for a comprehensive characterization of this compound. Each method provides complementary information, leading to an unambiguous structural confirmation and purity profile.
Caption: Chemical structure of this compound.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.6 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It effectively dissolves the hydrochloride salt and, importantly, its acidic -OH and -NH₃⁺ protons are observable and do not rapidly exchange with the solvent, unlike in D₂O.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, run 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
-
-
Data Interpretation: The chemical shifts are influenced by the electron-donating (-OH, -OCH₃) and electron-withdrawing (-NH₃⁺) nature of the substituents on the aromatic ring.
Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Multiplicity | Integration | Approx. δ (ppm) | Rationale |
| Aromatic H | Doublet | 1H | ~7.0 | Ortho to -NH₃⁺, meta to -OCH₃ |
| Aromatic H | Doublet of doublets | 1H | ~6.8 | Ortho to -OCH₃, meta to -NH₃⁺ |
| Aromatic H | Doublet | 1H | ~6.7 | Ortho to -OH, meta to -NH₃⁺ |
| Methoxy (-OCH₃) | Singlet | 3H | ~3.75 | Protons on methyl group of ether |
| Phenolic (-OH) | Broad Singlet | 1H | 9.0 - 10.0 | Acidic phenolic proton |
| Ammonium (-NH₃⁺) | Broad Singlet | 3H | 8.0 - 9.0 | Acidic ammonium protons |
Table 5: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon(s) | Approx. δ (ppm) | Rationale |
| C-OH | ~150 | Aromatic carbon attached to hydroxyl |
| C-OCH₃ | ~148 | Aromatic carbon attached to methoxy |
| C-NH₃⁺ | ~125 | Aromatic carbon attached to ammonium |
| Aromatic C-H | 110 - 120 | Remaining three aromatic CH carbons |
| Methoxy (-OCH₃) | ~55 | Methyl carbon of the ether |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information from its fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized salt.
Protocol:
-
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to an HPLC system (LC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent suitable for ESI, such as methanol or an acetonitrile/water mixture.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire data in positive ion mode, as the amine is readily protonated.
-
Perform a full scan analysis to detect the molecular ion.
-
If using a tandem mass spectrometer (MS/MS), perform fragmentation analysis on the parent ion to aid in structural confirmation.
-
-
Data Interpretation:
-
The primary species observed in the ESI+ mass spectrum will be the protonated free base, [C₇H₉NO₂ + H]⁺. The hydrochloride is a counter-ion and is not covalently bonded.
-
The expected m/z value for the molecular ion corresponds to the mass of the free base (5-Amino-2-methoxyphenol, MW = 139.15). [6][7] Table 6: Expected Mass Spectrometry Data (ESI+)
-
| Ion Species | Calculated m/z (Monoisotopic) | Observation |
| [M+H]⁺ | 140.0706 | The protonated molecule of the free base (C₇H₁₀NO₂⁺). This will be the base peak. |
| [M+Na]⁺ | 162.0525 | A potential sodium adduct, often seen in ESI. |
References
- CPAChem. (2023, October 12).
- PubChem. This compound.
- Royal Society of Chemistry.
- NIST. 5-Amino-2-methoxyphenol. NIST Chemistry WebBook. [Link]
- DC Chemicals. (2025, November 7). (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS. [Link]
- NIST.
- SpectraBase. 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride - Optional[1H NMR] - Spectrum. [Link]
- SpectraBase. 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]
- National Institutes of Health. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
- Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). [Link]
- National Institutes of Health. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]
- MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
- NIST. Phenol, 2-methoxy-. NIST Chemistry WebBook. [Link]
- NIST. 2-Methoxy-5-methylphenol. NIST Chemistry WebBook. [Link]
- SpectraBase. 2-Amino-5-nitro-phenol. [Link]
- SpectraBase. 5-Amino-2-methoxyphenol - Optional[FTIR] - Spectrum. [Link]
- National Institutes of Health. Spectroscopic, quantum chemical, and topological calculations of the phenylephrine molecule using density functional theory. [Link]
- SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. [Link]
- MDPI. Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies. [Link]
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"2-Amino-5-methoxyphenol Hydrochloride" reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 2-Amino-5-methoxyphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
This compound (CAS No: 39547-15-4), also known as 2-hydroxy-4-methoxyaniline hydrochloride, is a substituted aminophenol that serves as a highly valuable intermediate in various chemical syntheses. Its structure, featuring a phenol, a primary aromatic amine, and a methoxy group on a benzene ring, imparts a unique reactivity profile that is leveraged in the synthesis of dyes, pigments, and potentially as a scaffold in medicinal chemistry.[1] The electron-donating nature of the hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) groups makes the aromatic ring highly activated and susceptible to a range of chemical transformations. This guide provides a detailed exploration of the core reaction mechanisms of this compound, complete with detailed protocols and safety considerations to empower researchers in their synthetic endeavors.
Physicochemical Properties
A foundational understanding of a compound's properties is critical before its use in any application.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO₂ | [2] |
| Molecular Weight | 175.61 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 213°C | |
| Solubility | Soluble in polar solvents | [1] |
| Synonyms | 2-Hydroxy-4-methoxyaniline HCl, 5-Methoxy-2-aminophenol HCl | [1][3] |
PART 1: Core Reaction Mechanisms and Pathways
The reactivity of 2-Amino-5-methoxyphenol is dominated by the interplay of its three functional groups. These groups not only undergo their characteristic reactions but also influence the reactivity of the aromatic ring.
Oxidative Coupling: The Basis for Dye Formation
One of the most significant reactions of aminophenols is oxidative coupling, a cornerstone of permanent hair dye technology. In this process, 2-Amino-5-methoxyphenol acts as a "coupler" or "modifier." It does not form the color on its own but reacts with an oxidized "developer" (a primary intermediate, typically a para-diamine or para-aminophenol) to form a stable dye molecule.
Mechanism: The reaction is initiated by an oxidizing agent, usually hydrogen peroxide. The developer is oxidized to a reactive quinone-diimine intermediate. This highly electrophilic species is then attacked by the nucleophilic coupler (2-Amino-5-methoxyphenol), leading to the formation of a stable indo dye. The methoxy group on the coupler's ring helps to modify the final color, often contributing to specific tones and improving the dye's fastness.[4]
Diazotization and Azo Coupling: Synthesis of Azo Dyes
The primary aromatic amino group is a gateway to the synthesis of a vast class of brilliantly colored azo dyes. This two-step process involves the formation of a diazonium salt, followed by its reaction with a coupling component.[5]
Mechanism:
-
Diazotization: this compound is treated with nitrous acid (HNO₂), generated in-situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), at low temperatures (0-5°C). The amino group is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻).
-
Azo Coupling: The resulting diazonium salt is a weak electrophile. It readily reacts with electron-rich aromatic compounds (coupling components) such as phenols or anilines. The coupling typically occurs at the para position of the coupling component. The product is a highly conjugated azo compound, which is intensely colored due to its chromophoric azo group (-N=N-).
PART 2: Experimental Protocols and Applications
The true value of a chemical intermediate is realized through its practical application. This section provides field-proven protocols for synthesis.
Protocol: Synthesis of a Novel Azo Dye
This protocol details the synthesis of a representative azo dye using this compound as the diazo component and 2-naphthol as the coupling component.[5]
Objective: To synthesize a novel azo dye via a diazotization-coupling reaction.
Materials & Equipment:
| Reagents | Equipment |
| 2-Amino-5-methoxyphenol HCl | 250 mL Beakers |
| Sodium Nitrite (NaNO₂) | Magnetic Stirrer & Stir Bar |
| Hydrochloric Acid (HCl, conc.) | Ice Bath |
| 2-Naphthol (beta-Naphthol) | Buchner Funnel & Filter Flask |
| Sodium Hydroxide (NaOH) | pH Paper or Meter |
| Distilled Water | Glass Rod |
| Ethanol (for recrystallization) |
Procedure:
Step 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and distilled water.
-
Cool the resulting solution to 0-5°C in an ice bath with continuous stirring. The low temperature is critical to prevent the decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5°C throughout the addition.
-
Stir the mixture for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper (immediate blue-black color, indicating excess nitrous acid).
Step 2: Preparation of the Coupling Component Solution
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5°C. The alkaline condition is necessary to deprotonate the hydroxyl group of the naphthol, making it a more potent nucleophile for the coupling reaction.
Step 3: The Coupling Reaction
-
Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution from Step 2 with vigorous stirring.
-
An intensely colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.
Step 4: Isolation and Purification
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure azo dye.
-
Dry the purified crystals in a desiccator or a low-temperature oven.
Plausible Synthetic Route to 2-Amino-5-methoxyphenol
For researchers needing to synthesize the title compound, a common approach involves the nitration of a phenol precursor followed by the reduction of the nitro group.[6][7]
Protocol Outline:
-
Nitration: Carefully add a nitrating mixture (HNO₃/H₂SO₄) to a solution of 3-methoxyphenol at low temperatures.[6] The hydroxyl and methoxy groups direct the nitration primarily to the ortho and para positions. The desired 2-nitro isomer is then isolated.
-
Reduction: The isolated 5-methoxy-2-nitrophenol is dissolved in a suitable solvent (e.g., ethanol or methanol) and the nitro group is reduced to a primary amine. This can be achieved via catalytic hydrogenation (H₂ gas with a Pd/C catalyst) or by using a reducing metal in acidic conditions (e.g., Fe or Sn in HCl).[7]
-
Salt Formation: After reduction, the resulting 2-Amino-5-methoxyphenol can be converted to its more stable hydrochloride salt by treatment with hydrochloric acid.
Potential in Medicinal Chemistry
While 2-Amino-5-methoxyphenol is primarily documented in dye synthesis, its core structure is of interest to medicinal chemists. The aminophenol scaffold is a key pharmacophore in molecules with diverse biological activities.[6]
-
Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The aminophenol structure could serve as a starting point for designing inhibitors of enzymes in inflammatory pathways, such as cyclooxygenases (COX).[6]
-
Anticancer and CNS-Active Agents: Various derivatives of aminophenols have been explored for their potential as anticancer and central nervous system (CNS) active agents.[6] This compound provides a versatile scaffold for derivatization to explore new therapeutic possibilities.
PART 3: Safety, Handling, and Analytical Methods
Scientific integrity and safety are paramount in research. Adherence to proper handling protocols is non-negotiable.
Hazard Identification and Safety Protocols
This compound is classified as hazardous.[8][9] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
| Hazard Category | GHS Statements | Precautionary Measures & PPE |
| Acute Toxicity | H302: Harmful if swallowed.[9] H312: Harmful in contact with skin.[9] H332: Harmful if inhaled.[9] | P261: Avoid breathing dust.[3] P270: Do not eat, drink or smoke when using this product.[3] P271: Use only outdoors or in a well-ventilated area.[3] |
| Skin Irritation | H315: Causes skin irritation.[9] | P280: Wear protective gloves, protective clothing.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] |
| Eye Irritation | H319: Causes serious eye irritation.[9] | P280: Wear eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Respiratory Irritation | H335: May cause respiratory irritation.[9] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Storage & Disposal | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[3] P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Analytical Methods for Characterization
To ensure the purity of reactants and products, and to monitor reaction progress, several analytical techniques are indispensable.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for separating, identifying, and quantifying 2-Amino-5-methoxyphenol and its derivatives.[11] Reversed-phase columns (e.g., C18) with UV detection are commonly employed for the analysis of analogous aminophenols.[11]
-
UV-Visible Spectrophotometry: This method offers a simpler, cost-effective way to quantify compounds, especially for bulk analysis.[11] It often involves a chemical reaction to produce a colored species whose absorbance can be measured.[11]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are essential for structural elucidation of starting materials, intermediates, and final products, confirming the presence of key functional groups and the overall molecular structure.
Conclusion
This compound is a compound with well-defined and potent reactivity, primarily centered around its amino and hydroxyl functional groups. Its role in oxidative coupling and diazotization reactions has cemented its importance in the dye and pigment industry. While its direct application in drug development is not yet established, the inherent biological relevance of the aminophenol scaffold presents intriguing opportunities for future research. By understanding its core reaction mechanisms and adhering to rigorous safety and analytical protocols, researchers can effectively harness the synthetic potential of this versatile chemical building block.
References
- (s)-2-Amino-5-methoxytetralin hydrochloride | 58349-17-0 | MSDS. (2025). DC Chemicals. [Link]
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- How can I synthesize 2-amino-5-methoxyphenol? (2014).
- Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]
- 2-Amino-5-methoxyphenol. (n.d.). PubChem. [Link]
- This compound. (n.d.). Crysdot LLC. [Link]
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Application Notes & Protocols: Strategic Coupling Reactions with 2-Amino-5-methoxyphenol Hydrochloride
Preamble: The Synthetic Versatility of a Bifunctional Building Block
2-Amino-5-methoxyphenol is a highly valuable scaffold in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials. Its structure is endowed with three distinct points of reactivity: a nucleophilic primary amine, an activatable phenolic hydroxyl group, and an aromatic ring. The presence of both a strong electron-donating amino group and a moderate electron-donating methoxy group influences the electronic properties of the aromatic system, making it a unique substrate for various transformations. This guide provides an in-depth exploration of its application in several cornerstone palladium-catalyzed cross-coupling reactions. As the compound is typically supplied as a hydrochloride salt, protocols will address the necessity of a base to liberate the free amine for reaction.
Safety & Handling
Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. 2-Amino-5-methoxyphenol Hydrochloride and its free base are classified as harmful and irritants.
-
Hazard Identification : Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] May also cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3]
-
Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
-
Storage : Store in a tightly closed container in a well-ventilated place.[2][3] The material can be air and moisture sensitive.
Core Reactivity Analysis
The synthetic utility of 2-Amino-5-methoxyphenol stems from its bifunctional nature. The primary amino group serves as an excellent nucleophile for C-N bond formation, while the phenolic hydroxyl group can be readily converted into a triflate, creating a potent electrophilic site for C-C bond formation.
Caption: Key reactive sites on the 2-Amino-5-methoxyphenol scaffold.
Application Note I: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4][5] In this application, 2-Amino-5-methoxyphenol serves as the amine coupling partner, reacting with an aryl halide or triflate to form a diarylamine derivative.
Mechanistic Insight
The catalytic cycle is a foundational concept in palladium-catalyzed reactions.[4][6][7] It begins with an active Pd(0) species undergoing oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The amine then coordinates to this complex, and a base facilitates deprotonation to form a palladium amide. The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and accelerate the reductive elimination step.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of N-(phenyl)-2-amino-5-methoxyphenol
This representative protocol describes the coupling of 2-Amino-5-methoxyphenol with bromobenzene.
Materials:
-
This compound (1 equiv.)
-
Bromobenzene (1.1 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv.)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, Xantphos, and Sodium tert-butoxide.
-
Causality: The hydrochloride salt requires a strong base for both neutralization and to facilitate the catalytic cycle. NaOtBu serves this dual purpose.[6] Xantphos is a wide bite-angle ligand often effective for coupling with primary amines.
-
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) catalyst is oxygen-sensitive. Maintaining an inert atmosphere is crucial to prevent catalyst oxidation and deactivation.
-
-
Reagent Addition : Add anhydrous toluene, followed by bromobenzene via syringe.
-
Causality: Anhydrous solvents are critical as water can interfere with the base and the catalytic species.
-
-
Heating : Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Causality: The reaction typically requires thermal energy to drive the oxidative addition and reductive elimination steps efficiently.[7]
-
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup : Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification : Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable Pd(II) precursors that reduce to Pd(0) in situ.[7] |
| Ligand | Biarylphosphines (e.g., XPhos, SPhos), Xantphos | Bulky, electron-rich ligands promote efficient oxidative addition and reductive elimination.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[6][7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for reaction integrity. |
| Temperature | 80 - 110 °C | Provides activation energy for the catalytic cycle.[7] |
Application Note II: Suzuki-Miyaura Coupling via Phenol Activation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or pseudohalide.[9][10] To utilize 2-Amino-5-methoxyphenol as the electrophilic partner, its hydroxyl group must first be converted into a better leaving group, typically a triflate (OTf).
Experimental Workflow
The process is a two-step sequence: triflation of the phenol followed by the palladium-catalyzed cross-coupling. This strategy unlocks the potential to append diverse aryl or vinyl substituents to the phenolic position.
Caption: Workflow for Suzuki coupling via an aryl triflate intermediate.
Protocol 1: Synthesis of 2-Amino-5-methoxyphenyl trifluoromethanesulfonate
Materials:
-
2-Amino-5-methoxyphenol (1 equiv.)
-
Anhydrous Pyridine or Triethylamine (3 equiv.)
-
Triflic Anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup : Dissolve 2-Amino-5-methoxyphenol in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Causality: The reaction is exothermic and controlling the temperature minimizes side reactions. The amino group is a competing nucleophile, but at low temperatures, the more nucleophilic phenoxide (formed in situ with the base) reacts preferentially.
-
-
Base Addition : Add anhydrous pyridine or triethylamine and stir for 10 minutes.
-
Triflation : Add the triflating agent (e.g., Tf₂O) dropwise to the cold solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup : Quench the reaction by slowly adding water. Extract the product with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude triflate can often be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: Suzuki Coupling of the Aryl Triflate
Materials:
-
2-Amino-5-methoxyphenyl trifluoromethanesulfonate (1 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (3 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Setup : Combine the aryl triflate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a flask.
-
Solvent & Degassing : Add the dioxane/water solvent mixture. Degas the solution by bubbling argon through it for 15-20 minutes.
-
Causality: Water is often beneficial or required in Suzuki couplings, as it aids in the dissolution of the base and participates in the transmetalation step.[9] Degassing is crucial to prevent oxidative degradation of the catalyst.
-
-
Heating : Heat the mixture to 80-90 °C under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Application Note III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide/triflate and a terminal alkyne.[11][12] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes. Similar to the Suzuki coupling, the phenolic group of 2-Amino-5-methoxyphenol must first be activated as a triflate.
Mechanistic Insight
The Sonogashira reaction famously employs a dual catalytic system.[12] The palladium cycle mirrors that of other cross-coupling reactions. The copper(I) co-catalyst serves to activate the alkyne by forming a copper(I) acetylide species. This species then undergoes transmetalation with the Pd(II)-Ar complex, which is the rate-determining step. The subsequent reductive elimination yields the final product. Copper-free versions exist but often require different ligands or conditions.[13][14]
Protocol: Sonogashira Coupling of 2-Amino-5-methoxyphenyl trifluoromethanesulfonate
Materials:
-
2-Amino-5-methoxyphenyl trifluoromethanesulfonate (1 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)
-
Copper(I) Iodide (CuI) (0.05 equiv.)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3 equiv.)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Setup : To a Schlenk flask, add the aryl triflate, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times.
-
Reagent Addition : Add anhydrous THF (or DMF), followed by the amine base (TEA or DIPA), and finally the terminal alkyne (phenylacetylene).
-
Reaction : Stir the mixture at room temperature or with gentle heating (40-50 °C) as needed. The reaction is often rapid.
-
Monitoring : Monitor by TLC until the aryl triflate is consumed.
-
Workup : Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification : Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.
General Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Insufficient base strength. | Use a fresh catalyst or a pre-catalyst. Ensure all glassware is oven-dried and solvents are anhydrous. Degas thoroughly. Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃ for Suzuki). |
| Formation of Side Products | Buchwald-Hartwig: Hydrodehalogenation of the aryl halide. | Ensure a high concentration of the amine nucleophile. Use a ligand that promotes reductive elimination over side reactions. |
| Suzuki: Protodeboronation of the boronic acid. | Use a slight excess of the boronic acid. Ensure the base is not too strong or the temperature too high for extended periods. | |
| Sonogashira: Homocoupling of the alkyne (Glaser coupling). | Minimize exposure to oxygen. Use a higher ratio of the aryl triflate to the alkyne. | |
| Difficulty in Purification | Lingering palladium or copper catalyst. | Filter the crude reaction mixture through a pad of Celite® or silica. Wash with aqueous solutions known to chelate metals (e.g., NH₄Cl for copper). |
References
- 2-AMINO-5-METHOXY-PHENOL - Safety Data Sheet - ChemicalBook. (2025-07-19). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2025-12-19). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02). Sigma-Aldrich.
- This compound. PubChem. [Link]
- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
- Buchwald–Hartwig amin
- Buchwald-Hartwig coupling. YouTube. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 10. tcichemicals.com [tcichemicals.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Amino-5-methoxyphenol Hydrochloride in Advanced Materials Synthesis
Abstract
2-Amino-5-methoxyphenol hydrochloride is a highly functionalized aromatic compound that serves as a critical building block in the field of materials science. Its unique trifunctional nature—comprising an amine, a hydroxyl group, and a methoxy substituent—makes it an exemplary monomer for the synthesis of high-performance polymers and a versatile precursor for specialty colorants. This guide provides an in-depth exploration of its application, focusing primarily on its use in the synthesis of thermally stable polybenzoxazoles (PBOs), a class of polymers renowned for their exceptional thermal and mechanical properties. A secondary application in the synthesis of azo dyes is also detailed to illustrate the compound's chemical versatility. This document is intended for researchers, polymer chemists, and materials scientists, offering detailed, field-proven protocols, mechanistic insights, and characterization guidelines.
Introduction to this compound
This compound is the salt form of an ortho-aminophenol derivative. The presence of the amino (-NH₂) and hydroxyl (-OH) groups ortho to each other on the benzene ring is the key structural feature that enables its use in the formation of the oxazole ring, characteristic of PBOs. The methoxy (-OCH₃) group at the 5-position modifies the polymer backbone, influencing properties such as solubility, chain packing, and ultimately, the thermal and mechanical performance of the final material. In its hydrochloride form, the amine group is protonated, enhancing its stability and shelf-life, though it requires neutralization or the use of an acid scavenger during polymerization.
Table 1: Physicochemical Properties of 2-Amino-5-methoxyphenol and its Hydrochloride Salt
| Property | 2-Amino-5-methoxyphenol | This compound |
| CAS Number | 40925-70-0 | 39547-15-4 |
| Molecular Formula | C₇H₉NO₂ | C₇H₁₀ClNO₂ |
| Molecular Weight | 139.15 g/mol | 175.61 g/mol |
| Appearance | Solid (form may vary) | Solid, typically crystalline powder |
| Melting Point | 128-131 °C | ~213 °C |
The primary utility of this monomer in materials science lies in its role as an A-A-B type monomer, where the two adjacent functional groups (amine and hydroxyl) can react with a B-type functional group (e.g., a carboxylic acid or acyl chloride) to form a heterocyclic ring system within a polymer backbone. This process leads to the creation of rigid-rod polymers with outstanding properties.
Health, Safety, and Handling
Proper handling of this compound is essential for laboratory safety. The compound presents several hazards that require appropriate control measures.
-
Hazard Identification:
-
Recommended Handling Practices:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation risk.[1] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from strong oxidizing agents and bases.[1]
-
Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1] Dispose of waste in accordance with local, regional, and national regulations.[2]
-
Primary Application: Synthesis of High-Performance Polybenzoxazoles (PBO)
The synthesis of PBOs from ortho-aminophenol monomers is a two-step process. First, a soluble precursor polymer, a poly(o-hydroxyamide) (PHA), is synthesized via low-temperature polycondensation. This precursor is then subjected to high-temperature thermal cyclization to form the final, insoluble, and highly stable PBO. This two-step approach is critical as it allows the polymer to be processed (e.g., cast into films or spun into fibers) in its soluble precursor stage.
}
Workflow for the two-step synthesis of Polybenzoxazole (PBO).
Protocol 1A: Synthesis of Poly(o-hydroxyamide) (PHA) Precursor
This protocol describes the low-temperature solution polycondensation of this compound with terephthaloyl chloride, a common diacid chloride, to yield a high molecular weight PHA.
Causality and Rationale:
-
Low Temperature (0°C to Room Temp): The reaction between an amine and an acid chloride is highly exothermic and rapid.[4] Conducting the reaction at low temperatures helps to control the polymerization rate, prevent side reactions, and achieve a higher degree of polymerization.
-
Anhydrous Polar Aprotic Solvent (NMP or DMAc): Acid chlorides are sensitive to hydrolysis. Anhydrous solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) are used because they are excellent solvents for the monomers and the resulting polymer, and they do not react with the acid chloride.[5]
-
Acid Scavenger (Pyridine): The polymerization reaction releases two moles of HCl for every mole of this compound used (one from the salt and one from the condensation reaction). This acid must be neutralized by a base, such as pyridine, to prevent it from protonating the reactive amine groups, which would halt the polymerization.
Materials & Equipment:
-
This compound (1.756 g, 10 mmol)
-
Terephthaloyl chloride (2.030 g, 10 mmol), purified by sublimation
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (50 mL)
-
Anhydrous Pyridine (3.2 mL, 40 mmol)
-
Methanol (for precipitation)
-
Three-neck round-bottom flask (flame-dried), mechanical stirrer, nitrogen inlet/outlet, dropping funnel
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask under a positive pressure of nitrogen, dissolve 1.756 g (10 mmol) of this compound and 3.2 mL (40 mmol) of pyridine in 30 mL of anhydrous NMP.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acid Chloride Addition: Separately, dissolve 2.030 g (10 mmol) of terephthaloyl chloride in 20 mL of anhydrous NMP in a dropping funnel.
-
Polymerization: Add the terephthaloyl chloride solution dropwise to the stirred monomer solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Continuation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring under nitrogen for 18-24 hours. The solution will become highly viscous, indicating polymer formation.
-
Precipitation and Purification: Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirred methanol. The fibrous PHA polymer will precipitate.
-
Washing: Collect the polymer by filtration. Wash it thoroughly with fresh methanol several times to remove unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified PHA polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 1B: Thermal Cyclization to Polybenzoxazole (PBO)
The dried PHA precursor is converted into the final PBO through thermal treatment, which induces an intramolecular cyclodehydration reaction.[6]
Causality and Rationale:
-
Inert Atmosphere (Nitrogen): The high temperatures required for cyclization can cause oxidative degradation of the polymer. Performing the reaction under an inert atmosphere like nitrogen is crucial to prevent this and ensure the formation of a high-quality PBO.[7][8]
-
High Temperature (350-450°C): Sufficient thermal energy is required to overcome the activation barrier for the intramolecular condensation reaction, where the hydroxyl group attacks the amide carbonyl, leading to the formation of the oxazole ring and the elimination of a water molecule.[7][9] The specific temperature profile can affect the final polymer's morphology and properties.
Procedure:
-
Precursor Preparation: Cast a film of the synthesized PHA on a glass plate from a DMAc solution or use the dried PHA powder directly.
-
Staged Heating: Place the PHA sample in a tube furnace or a programmable oven under a slow nitrogen flow.
-
Solvent Removal: Heat the sample to 150°C at a rate of 5°C/min and hold for 1 hour to remove any residual solvent.
-
Cyclization: Increase the temperature to 400°C at a rate of 5°C/min and hold for 2-4 hours.[7][8] During this phase, the polymer will convert from PHA to PBO.
-
Cooling: Slowly cool the furnace back to room temperature under nitrogen. The resulting material is the final polybenzoxazole, which will typically be a tough, amber-colored, and insoluble film or powder.
Characterization of the Synthesized PBO
Confirming the successful synthesis and conversion requires a suite of analytical techniques.
Table 2: Expected Characterization Results for PHA-to-PBO Conversion
| Technique | Precursor (PHA) | Final Product (PBO) | Rationale for Change |
| FTIR | Broad -OH stretch (~3400 cm⁻¹), Amide I (C=O) peak (~1650 cm⁻¹), Amide II (N-H) peak (~1540 cm⁻¹) | Disappearance of -OH, Amide I, and Amide II peaks. Appearance of characteristic oxazole ring peaks at ~1620 cm⁻¹ (C=N) and ~1050 cm⁻¹ (C-O-C).[10][11] | Indicates the consumption of hydroxyl and amide groups and the formation of the oxazole ring structure. |
| TGA | Onset of decomposition related to cyclization (water loss) around 300-450°C.[7][8] | High thermal stability. 5% weight loss temperature typically >500-600°C in N₂.[12] | The PBO structure is significantly more thermally stable than the PHA precursor. The initial weight loss in PHA corresponds to the cyclization event. |
| DSC | May show a glass transition temperature (Tg) depending on the specific structure. | Very high Tg or no observable Tg before decomposition, indicative of a rigid polymer backbone. | The rigid-rod nature of the PBO backbone severely restricts chain motion, leading to a very high Tg. |
Secondary Application: Synthesis of Azo Dyes
The primary amine group on 2-Amino-5-methoxyphenol allows it to be readily converted into a diazonium salt, which is a powerful electrophile for azo coupling reactions to form vibrant azo dyes.[13][14]
}
Reaction pathway for the synthesis of an azo dye.
Protocol 2: Synthesis of an Azo Dye using 2-Naphthol
This protocol details the diazotization of this compound and subsequent coupling with 2-naphthol.
Causality and Rationale:
-
Diazotization at 0-5°C: Aromatic diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for their formation and use.[14]
-
Alkaline Coupling: The coupling reaction requires an electron-rich nucleophile. For phenolic coupling partners like 2-naphthol, an alkaline medium (e.g., NaOH solution) deprotonates the hydroxyl group to form a much more strongly activating phenoxide ion, accelerating the electrophilic aromatic substitution.[15]
Procedure:
-
Diazotization:
-
In a 100 mL beaker, suspend 1.76 g (10 mmol) of this compound in a mixture of 5 mL concentrated HCl and 20 mL of water. Cool the mixture to 0-5°C in an ice bath with stirring.
-
In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension while keeping the temperature below 5°C. Stir for an additional 20 minutes in the ice bath to ensure complete diazotization.[13]
-
-
Preparation of Coupling Solution:
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 5°C in an ice bath.[14]
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold, stirred 2-naphthol solution.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.[13]
-
-
Isolation:
-
Collect the dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the product in an oven at a moderate temperature (e.g., 60°C).
-
Conclusion
This compound is a valuable and versatile monomer in materials science. Its well-defined structure allows for the rational design and synthesis of high-performance polymers like polybenzoxazoles, where its contribution to a rigid, thermally stable backbone is paramount. The protocols outlined herein provide a robust framework for harnessing its reactivity to create advanced materials with exceptional properties. Furthermore, its utility in classical organic reactions, such as azo dye synthesis, underscores its broader significance as a functional chemical intermediate. Adherence to strict safety protocols is essential when working with this and related compounds to ensure successful and safe scientific outcomes.
References
- Lagarón, J. M., et al. (2024). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups.
- Consejo Superior de Investigaciones Científicas. (2024). Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant.
- Sitaraman, S., et al. (n.d.). Rapid Curing of Positive Tone Photosensitive Polybenzoxazole Based Dielectric Resin by Variable Frequency Microwave Processing. Georgia Institute of Technology. [Link]
- Hooker, J. M. (2009). Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. University of California, Berkeley. [Link]
- ResearchGate. (n.d.). Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties.
- Onal, A. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert. [Link]
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) results of poly(p-phenylene benzobisoxazole) PBO fiber.
- ResearchGate. (2011). The Evolution of Poly(Hydroxyamide Amic Acid) to Poly(Benzoxazole) via Stepwise Thermal Cyclization: Structural Changes and Gas Transport Properties.
- ResearchGate. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol.
- ResearchGate. (n.d.). Thermogravimetric analysis of PBO-oPP-an.
- ResearchGate. (n.d.). ATR-FTIR spectra of PBO paper with different HPAA content.
- ResearchGate. (n.d.). FTIR spectra of (a) PBO and (b) CNT(1.5%)APBIA(3%)-PBO.
- ResearchGate. (n.d.). The cyclization dehydration reaction of PHA.
- ResearchGate. (2006). Syntheses and properties of hyperbranched polybenzoxazole by thermal cyclodehydration of hyperbranched poly[o‐(t‐butoxycarbonyl)amide] via A2 + B3 approach.
- ResearchGate. (n.d.). Low-temperature solution polycondensation.
- Semantic Scholar. (2016). Thermal Cyclization Behavior of Polyhydroxyamide Copolymers.
- National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from NIH Office of Research Services. [Link]
- Google Patents. (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
- National Institutes of Health. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
- American Chemical Society. (1962). Low-Temperature Polycondensation Processes.
- MDPI. (n.d.). An Environmentally Benign Solvent for the Cationic Polymerization of Low Ceiling Temperature Polyaldehydes.
- ResearchGate. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma.
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- 15. researchgate.net [researchgate.net]
Application of 2-Amino-5-methoxyphenol Hydrochloride in Polymer Chemistry: A Guide to High-Performance Polybenzoxazole Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2-Amino-5-methoxyphenol Hydrochloride in the synthesis of high-performance polymers. Specifically, this document details the synthesis of a methoxy-substituted polybenzoxazole (PBO), a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This guide will delve into the underlying chemistry, provide a detailed, field-proven protocol, and offer insights into the structure-property relationships of the resulting polymer.
Introduction: The Significance of Substituted Aminophenols in Polymer Chemistry
Aromatic heterocyclic polymers represent a pinnacle of polymer science, offering unparalleled performance in extreme environments. Among these, polybenzoxazoles (PBOs) are a prominent class of materials. The strategic incorporation of functional groups onto the polymer backbone allows for the fine-tuning of properties such as solubility, processability, and even biological activity. This compound serves as a valuable monomer in this context. The presence of the amino and hydroxyl groups enables the formation of the benzoxazole ring, while the methoxy substituent can influence the final properties of the polymer, such as increased solubility and a modified electronic profile.
The synthesis of PBOs from this compound is a two-step process. First, a precursor polymer, a methoxy-containing polyaramide, is synthesized via a low-temperature polycondensation reaction. This is followed by a thermal cyclization step, where the polyaramide is converted into the final polybenzoxazole. This approach allows for better processability of the precursor polymer before its conversion to the more rigid and less soluble PBO.
The Two-Step Synthesis of Methoxy-Substituted Polybenzoxazole
The overall synthetic strategy involves the formation of a polyaramide, followed by a thermally induced cyclization to the polybenzoxazole. This method is advantageous as the precursor polyaramide is generally more soluble than the final PBO, facilitating its processing into films or fibers before the final, high-temperature conversion.
Step 1: Synthesis of the Methoxy-Containing Polyaramide Precursor
The first step is a low-temperature solution polycondensation of 2-Amino-5-methoxyphenol with an aromatic diacid chloride, such as terephthaloyl chloride. The hydrochloride form of the aminophenol should be neutralized in situ or converted to the free amine before the reaction.
Caption: Workflow for the synthesis of the methoxy-polyaramide precursor.
Step 2: Thermal Cyclization to Polybenzoxazole
The synthesized polyaramide is then subjected to high temperatures under an inert atmosphere. This triggers an intramolecular cyclization reaction, where the ortho-positioned methoxy and amide groups react to form the benzoxazole ring, with the elimination of methanol.
Caption: Thermal conversion of the polyaramide precursor to polybenzoxazole.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a methoxy-substituted polybenzoxazole from this compound.
Materials and Equipment
-
Monomers: this compound, Terephthaloyl chloride (TPC)
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Solubility Enhancer: Anhydrous Lithium Chloride (LiCl)
-
Neutralizing Agent: Pyridine (anhydrous)
-
Precipitation Solvent: Methanol
-
Glassware: Three-neck round-bottom flask, mechanical stirrer, dropping funnel, nitrogen/argon inlet, condenser
-
Equipment: Low-temperature bath, vacuum oven, high-temperature tube furnace
Protocol for Polyaramide Synthesis
-
Monomer Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a calculated amount of this compound in anhydrous NMP. Add anhydrous LiCl (typically 5% w/v of the solvent) to aid in the solubility of the resulting polymer.[1]
-
Neutralization: Cool the solution to 0°C in an ice bath. Add a stoichiometric amount of anhydrous pyridine to neutralize the hydrochloride and liberate the free amine. Stir for 30 minutes at 0°C.
-
Diacid Chloride Addition: In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous NMP. Add this solution dropwise to the stirred aminophenol solution over 30-60 minutes, maintaining the temperature at 0°C.[2]
-
Polymerization: After the addition is complete, continue stirring at 0°C for 4 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 18-24 hours. A significant increase in viscosity will be observed.[1]
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polyaramide will precipitate. Collect the fibrous polymer by filtration, wash it thoroughly with methanol to remove unreacted monomers and salts, and then with hot water. Dry the polymer in a vacuum oven at 80-100°C overnight.
Protocol for Thermal Cyclization to Polybenzoxazole
-
Precursor Preparation: The dried polyaramide can be processed into a film by casting a solution of the polymer in a suitable solvent (e.g., DMAc) onto a glass plate and then drying.
-
Thermal Treatment: Place the polyaramide film in a tube furnace. Under a continuous flow of nitrogen, heat the sample according to the following program:
-
Ramp to 250°C at 10°C/min and hold for 1 hour. This step is to remove residual solvent and initiate cyclization.
-
Ramp to 350-400°C at 5°C/min and hold for 3-5 hours. The intramolecular cyclization to the polybenzoxazole occurs in this temperature range.[3]
-
Cool down to room temperature under nitrogen.
-
Characterization and Expected Properties
The successful synthesis of the polyaramide precursor and the final polybenzoxazole should be confirmed by various analytical techniques.
Spectroscopic Analysis
-
FTIR Spectroscopy: The conversion of the polyaramide to polybenzoxazole can be monitored by the disappearance of the amide N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretching bands and the appearance of characteristic benzoxazole ring vibrations at approximately 1612 cm⁻¹ and 1051 cm⁻¹.[3]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): The polyaramide precursor will show a weight loss step between 250°C and 420°C, corresponding to the loss of methanol during cyclization.[3] The final polybenzoxazole is expected to exhibit high thermal stability, with a 5% weight loss temperature exceeding 500°C in a nitrogen atmosphere.[3]
Expected Properties of Methoxy-Substituted Polybenzoxazole
The introduction of the methoxy group is anticipated to influence the polymer's properties in several ways.
| Property | Expected Value/Observation | Rationale & Reference |
| Glass Transition Temp. (Tg) | 250 - 350 °C | The methoxy group may slightly lower the Tg compared to unsubstituted PBOs due to increased chain spacing.[4] |
| Thermal Stability (TGA, 5% wt loss in N₂) | > 500 °C | The inherent stability of the PBO backbone ensures excellent thermal resistance.[3] |
| Solubility | Improved solubility in aprotic polar solvents | The pendant methoxy group can disrupt chain packing, leading to better solubility compared to unsubstituted PBOs.[1] |
| Mechanical Properties | High tensile strength and modulus | The rigid-rod nature of the PBO backbone contributes to excellent mechanical properties. |
Causality Behind Experimental Choices
The selection of the two-step synthesis protocol is deliberate. The direct synthesis of PBOs often requires harsh conditions and results in intractable materials. The use of a soluble precursor allows for easier processing.
-
Low-Temperature Polycondensation: This method is chosen to prevent side reactions and to achieve high molecular weight polyaramides. The use of anhydrous conditions and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive diacid chloride.[1]
-
Use of LiCl: This salt acts as a solubility enhancer by interacting with the amide groups, preventing the polymer from precipitating out of solution at high molecular weights.[1]
-
Stepwise Thermal Cyclization: A gradual increase in temperature is crucial. The initial hold at a lower temperature ensures the removal of any residual solvent, which could otherwise cause defects in the final material. The subsequent high-temperature hold provides the necessary energy for the cyclization reaction to proceed to completion.[5]
Conclusion
This compound is a versatile monomer for the synthesis of high-performance methoxy-substituted polybenzoxazoles. The two-step process involving the formation of a soluble polyaramide precursor followed by thermal cyclization offers a practical route to these advanced materials. The resulting polymers are expected to exhibit a valuable combination of high thermal stability and improved processability, making them attractive for a range of applications, from advanced composites to functional materials in drug delivery systems. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers exploring the potential of this and other substituted aminophenol monomers in the exciting field of high-performance polymer chemistry.
References
- Hindawi. (n.d.). Heat and Solvent Resistant Electrospun Polybenzoxazole Nanofibers from Methoxy-Containing Polyaramide.
- ResearchGate. (n.d.). Synthesis and Characterization of Linear Aromatic Polyester-amides from Diacid Chlorides and Aminophenols.
- MDPI. (n.d.). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring.
- MDPI. (n.d.). Functional Aromatic Polyamides.
- ResearchGate. (n.d.). (a) TGA and DTG curves of the polybenzoxazine and the composites, (b) the FTIR spectra of polybenzoxazine, PBZ0, and PBZ3.
- INEOS OPEN. (n.d.). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH VARIOUS DIAMINES.
- Georgia Institute of Technology. (n.d.). Rapid Curing of Positive Tone Photosensitive Polybenzoxazole Based Dielectric Resin by Variable Frequency Microwave Processing.
- ResearchGate. (n.d.). FTIR of PBO and PBO@P-3 fibers; XPS of PBO and PBO@P fibers, high-resolution XPS of N1s for PBO fibers, C1s for PBO and PBO@P-3 fibers; XRD, TGA, tensile strength and retention of PBO and PBO@P fibers.
- ResearchGate. (n.d.). Plausible pathways for benzoxazole formation.
- ResearchGate. (n.d.). The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility.
- ResearchGate. (n.d.). Synthesis and properties of polybenzoxazole–clay nanocomposites.
- PubMed Central. (n.d.). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.
- ResearchGate. (n.d.). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) results of poly(p-phenylene benzobisoxazole) PBO fiber heated up to 1300 °C under an inert atmosphere.
- ResearchGate. (n.d.). Heat and Solvent Resistant Electrospun Polybenzoxazole Nanofibers from Methoxy-Containing Polyaramide.
- Digital CSIC. (n.d.). Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant.
- ResearchGate. (n.d.). Heat and Solvent Resistant Electrospun Polybenzoxazole Nanofibers from Methoxy-Containing Polyaramide.
- National Institutes of Health. (n.d.). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups.
- ResearchGate. (n.d.). Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring.
- ResearchGate. (n.d.). Thermal Cyclizaton of Polybenzoxazole.
- ResearchGate. (n.d.). The Evolution of Poly(Hydroxyamide Amic Acid) to Poly(Benzoxazole) via Stepwise Thermal Cyclization: Structural Changes and Gas Transport Properties.
- Semantic Scholar. (n.d.). Thermal Cyclization Behavior of Polyhydroxyamide Copolymers.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-methoxyphenol Hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-5-methoxyphenol Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable chemical intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible success in your laboratory.
The synthesis of 2-Amino-5-methoxyphenol is most effectively approached via a two-step sequence starting from 3-methoxyphenol: a regioselective nitration followed by a nitro group reduction. The resulting free base is then converted to its more stable hydrochloride salt. This guide is structured to address potential issues at each critical stage of this pathway.
Section 1: The Primary Synthetic Pathway - A Mechanistic Overview
The conversion of 3-methoxyphenol to this compound is a well-established route that hinges on the careful control of reaction conditions to ensure high regioselectivity and efficient transformations. The overall workflow is visualized below.
Technical Support Center: Purification of 2-Amino-5-methoxyphenol Hydrochloride
Welcome to the technical support center for 2-Amino-5-methoxyphenol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who handle this compound and require methods to ensure its purity. As a substituted aminophenol, this molecule presents unique challenges, primarily its susceptibility to oxidation. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve the highest possible purity in your experiments.
Section 1: General FAQs & First Principles
This section addresses the most common initial questions and establishes the foundational principles for handling this compound.
Q1: My solid this compound is discolored (e.g., pink, brown, or black). What is the cause?
A: Discoloration is almost certainly due to oxidation. The aminophenol structure contains two electron-donating groups (the amino and hydroxyl groups) on the aromatic ring, making it highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and heat.[1] The oxidation initially forms colored quinone-imine species, which can further polymerize into dark, often intractable, tarry impurities.
Q2: How can I prevent or minimize oxidation during purification and storage?
A: Proactive prevention is critical.
-
Inert Atmosphere: Always handle the compound under an inert atmosphere, such as nitrogen or argon, especially when heating solutions.[2]
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Antioxidants: For aqueous solutions, adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite can inhibit oxidation.[2]
-
Light Protection: Store the solid and any solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1][3]
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged heating.
-
Proper Storage: For long-term storage, keep the solid in a tightly sealed container at low temperatures (e.g., -20°C) under a nitrogen atmosphere.[3]
Q3: What are the most likely impurities in my crude sample?
A: Impurities typically fall into three categories:
-
Synthesis-Related Impurities: Unreacted starting materials (e.g., 5-methoxy-2-nitrophenol) or reagents, and by-products from the synthetic route, such as isomers or products of incomplete reactions.[4]
-
Oxidation Products: As discussed, these are colored quinone-imines and polymers.
-
Tarry Constituents: These are complex, high-molecular-weight by-products that can form during the synthesis or from degradation.[5]
Q4: Is it better to purify the free base or the hydrochloride salt?
A: This depends on the required purification method.
-
Hydrochloride Salt: The salt is generally more stable to air oxidation than the free base. It is often more crystalline and is typically purified by recrystallization from aqueous or polar solvent systems.
-
Free Base: Converting the salt to the free base (by neutralization with a mild base) makes it soluble in a wider range of organic solvents. This allows for purification by normal-phase column chromatography or extraction into a water-immiscible organic solvent to remove water-soluble impurities.[6] However, the free base is more prone to rapid oxidation and should be handled quickly under an inert atmosphere.
Section 2: Purification Method Selection
The choice of purification technique depends on the nature and quantity of the impurities. The following flowchart provides a decision-making framework.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 6. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-5-methoxyphenol Hydrochloride
Welcome to the technical support guide for the synthesis of 2-Amino-5-methoxyphenol Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable intermediate. Our guidance is rooted in established chemical principles and practical, field-proven experience to ensure the integrity and success of your work.
Overview of Synthetic Strategy
The most prevalent synthetic route to 2-Amino-5-methoxyphenol commences from a substituted nitrophenol, which undergoes reduction to the corresponding aminophenol, followed by salt formation. The general workflow involves the reduction of an appropriate 5-methoxy-2-nitrophenol precursor. This precursor is typically synthesized from a more readily available starting material like resorcinol through sequential methylation and nitration.[1][2] The final step involves converting the aminophenol free base to its more stable hydrochloride salt.[3]
Caption: General synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, purification, and handling.
Part 1: Synthesis and Reaction Control
Question 1: My nitration reaction is yielding a mixture of isomers and di-nitrated products. How can I improve the regioselectivity?
Answer: This is a classic challenge stemming from the strong activating nature of both the hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring, making it highly susceptible to electrophilic aromatic substitution.[4] Uncontrolled conditions lead to poor selectivity and over-reaction.
Causality & Troubleshooting:
-
Over-activation: The electron-donating groups direct electrophiles to the ortho and para positions. Multiple activated sites are available, leading to a mixture of products.
-
Solution 1: Control Stoichiometry: Use a precise stoichiometric amount of your nitrating agent, or only a minor excess (e.g., 1.05 equivalents). This limits the availability of the electrophile for secondary reactions.
-
Solution 2: Slow, Cold Addition: Add the nitrating agent dropwise to the reaction mixture at a reduced temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the electrophile, favoring the kinetically preferred product and minimizing side reactions.[4]
-
Solution 3: Milder Nitrating Agent: Consider using a milder nitrating agent if harsh conditions (e.g., concentrated H₂SO₄/HNO₃) are causing excessive side products or degradation.
Question 2: The reduction of 5-Methoxy-2-nitrophenol is sluggish or incomplete. What factors should I investigate?
Answer: Incomplete reduction is a frequent issue that leaves behind the highly reactive nitro-precursor, which can complicate purification and downstream steps. The cause often depends on the reduction method employed.
Troubleshooting by Method:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Catalyst Activity: The palladium catalyst may be poisoned by sulfur-containing impurities in the starting material or solvents. Ensure high-purity reagents. The catalyst may also be old or deactivated; use fresh, active catalyst.
-
Hydrogen Delivery: Ensure adequate hydrogen pressure (balloon or Parr hydrogenator) and vigorous stirring to overcome mass transfer limitations.[2]
-
Solvent Choice: The nitro compound must be fully dissolved in the chosen solvent (e.g., methanol, ethanol) for the reaction to proceed efficiently.[1][2]
-
-
Metal/Acid Reduction (e.g., Fe/HCl, Sn/HCl):
-
Metal Activation: The surface of the metal (e.g., iron powder) may be passivated by an oxide layer. Pre-treating the metal with dilute acid can activate the surface.
-
Stoichiometry: Ensure a sufficient excess of both the metal and the acid is used to drive the reaction to completion.
-
-
Universal Tip: Reaction Monitoring: Always monitor the reaction's progress using Thin Layer Chromatography (TLC). The starting nitro compound is significantly less polar than the resulting aminophenol product. The reaction is complete only when the starting material spot has completely disappeared.[1]
Part 2: Product Stability and Handling
Question 3: My isolated 2-Amino-5-methoxyphenol (free base) is rapidly turning dark brown or black. Why is this happening and how can I stop it?
Answer: This discoloration is the most common issue encountered with this compound. Aminophenols are exceptionally sensitive to oxidation.[4] The combination of an electron-donating amino group and a hydroxyl group on the same ring makes the molecule highly prone to oxidation by atmospheric oxygen.
Mechanism of Degradation: The free base is oxidized to form highly colored quinone-imine species, which can further polymerize into dark, insoluble materials. This process is accelerated by exposure to air, light, elevated temperatures, and the presence of trace metal ions.[4][5]
Preventative Protocols:
-
Work Under Inert Atmosphere: Conduct the reduction work-up, product isolation, and any subsequent handling under an inert atmosphere of nitrogen or argon.[4]
-
Use Degassed Solvents: Sparge all solvents with nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen.
-
Protect from Light: Wrap reaction flasks and storage vials with aluminum foil.[4]
-
Convert to Hydrochloride Salt Promptly: The most effective way to improve stability is to convert the free base to its hydrochloride salt immediately after isolation. The protonated amine is significantly less susceptible to oxidation.
-
Proper Storage: Store the final hydrochloride salt in a tightly sealed container, under an inert atmosphere, protected from light, and at low temperatures (freezer storage at -20°C is recommended).
Caption: Troubleshooting workflow for product discoloration.
Part 3: Impurity Profiling and Analysis
Question 4: What are the expected impurities in my final product and how can I detect them?
Answer: Impurities can originate from starting materials, side reactions, intermediates, or degradation.[6] A systematic approach using modern analytical techniques is crucial for their identification and quantification.[7][8]
Common Impurities and Their Origins:
| Impurity Name | Structure | Probable Origin |
|---|---|---|
| 5-Methoxy-2-nitrophenol | Incomplete reduction of the nitro group. | |
| Resorcinol Monomethyl Ether | Unreacted starting material from the nitration step. | |
| Di-nitrated Species | Side product from uncontrolled nitration. | |
| Quinone-imine/Polymeric Species | (Complex Structures) | Oxidation of the final product.[4] |
| Residual Solvents | (e.g., Ethanol, Toluene) | Trapped solvent from purification/crystallization. |
| Inorganic Salts/Metals | (e.g., FeCl₂, SnCl₄) | Remnants from metal/acid reduction or catalysts. |
Recommended Analytical Workflow:
-
Initial Assessment (TLC/HPTLC): Use Thin Layer Chromatography for rapid qualitative analysis of reaction progress and crude product purity.[7]
-
Primary Analysis (HPLC/UPLC): High-Performance Liquid Chromatography is the standard for separating and quantifying organic impurities with high sensitivity.[6]
-
Identification (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the determination of the molecular weights of unknown impurity peaks, providing crucial clues to their identity.[9]
-
Structural Confirmation (NMR): For definitive structural elucidation, impurities may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance spectroscopy.[6]
-
Volatiles and Metals (GC/ICP-MS): Gas Chromatography is used to quantify residual solvents, while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace inorganic and elemental impurities.[6]
Caption: Key impurity formation pathways during synthesis.
References
- How can I synthesize 2-amino-5-methoxyphenol? (2014). ResearchGate.
- 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol. (2004). Hive Novel Discourse.
- Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride. (n.d.). Google Patents.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Impurity Profiling in different analytical techniques. (2024). IJNRD.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). IJPRA.
- Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. (n.d.). Google Patents.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). JOCAMR.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- Process for the preparation of 2-amino-5-alkyl-phenols. (n.d.). Google Patents.
- This compound. (n.d.). PubChem.
- 2-Amino-5-methoxyphenol. (n.d.). PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 40925-70-0: 2-Amino-5-methoxyphenol | CymitQuimica [cymitquimica.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. ijnrd.org [ijnrd.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-5-methoxyphenol Hydrochloride
Welcome to the technical support center for 2-Amino-5-methoxyphenol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, handling, and analysis of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemistry of side product formation and provide robust troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: My final product of this compound is off-color (e.g., pink, brown, or black). What is the likely cause?
This is the most common issue encountered with aminophenols and is almost always due to oxidation. The 2-aminophenol core is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal impurities.
The initial oxidation product is a quinone-imine species, which is highly colored. These intermediates are very reactive and can undergo self-condensation or polymerization to form larger, intensely colored polymeric materials.[1][2][3]
-
Causality: The electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring make the molecule electron-rich and easily oxidizable. The loss of electrons leads to the formation of conjugated systems that absorb visible light, resulting in a colored appearance.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the final steps of your synthesis (especially the work-up and isolation) under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the flask with aluminum foil.[4]
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere, protected from light, and at a reduced temperature (-20°C is recommended).[4]
-
Q2: I see an impurity in my HPLC analysis with a retention time close to my starting material. What could it be?
Assuming the common synthetic route of reducing 5-methoxy-2-nitrophenol, the most probable process-related impurity is the unreacted starting material itself.[5] Catalytic hydrogenation, while generally efficient, can be incomplete if the catalyst is not sufficiently active, the reaction time is too short, or if there are catalyst poisons present in the reaction mixture.
-
Verification: The simplest way to confirm this is to co-inject a small sample of your starting material (5-methoxy-2-nitrophenol) with your final product. If the peak increases in size, you have confirmed its identity.
-
Troubleshooting:
-
Catalyst Activity: Ensure you are using a fresh, high-quality catalyst (e.g., Palladium on Carbon). Older catalysts can lose activity.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC until all the starting material is consumed.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Purification: If incomplete conversion is unavoidable, a careful recrystallization or column chromatography of the final product is necessary to remove the residual starting material.
-
Q3: My reaction yield is low, and I have multiple unidentified side products. What are the potential side reactions during the catalytic hydrogenation?
While catalytic hydrogenation of nitroarenes is generally a clean reaction, several side products can form, especially if the reaction conditions are not optimized. These arise from partially reduced intermediates that can react further via alternative pathways.
The reduction of a nitro group to an amine proceeds through several intermediates, primarily a nitroso and a hydroxylamine species. These intermediates are reactive and can undergo condensation reactions to form dimeric impurities like azoxy and azo compounds.
-
Causality:
-
Nitroso and Hydroxylamine Intermediates: The reduction of the nitro group (-NO₂) to the amine (-NH₂) is a stepwise process. If these intermediates accumulate (due to suboptimal catalyst surface or hydrogen availability), they can react with each other.[1][6]
-
Condensation Reactions: A nitroso intermediate can condense with a hydroxylamine intermediate to form an azoxy compound. Further reduction can lead to an azo compound and eventually a hydrazo compound. These dimeric species represent a loss of the desired product.[6][7]
-
-
Troubleshooting:
-
Maintain High Hydrogen Concentration: Ensure good agitation and sufficient hydrogen pressure to promote the complete and rapid reduction of intermediates to the amine.
-
Catalyst Choice: The choice of catalyst and support can influence selectivity. Standard Pd/C is generally effective.
-
Temperature Control: While higher temperatures can increase the reaction rate, they may also promote side reactions. An optimal temperature must be determined experimentally.
-
Q4: Why is it recommended to use the hydrochloride salt form of 2-Amino-5-methoxyphenol?
The use of the hydrochloride salt form offers several advantages over the free base, particularly concerning stability and handling.[8]
| Property | 2-Amino-5-methoxyphenol (Free Base) | This compound |
| Stability | Prone to air oxidation and discoloration. | More stable; the protonated amino group is less susceptible to oxidation.[8] |
| Aqueous Solubility | Generally lower. | Generally higher, which can be advantageous for certain applications.[8] |
| Handling | Can be more challenging to handle as a solid due to static and potential for degradation. | Typically a crystalline solid that is easier to weigh and handle. |
| Reactivity | The free amino group is nucleophilic and ready to react. | The amino group is protonated (as an ammonium salt) and is non-nucleophilic until deprotonated with a base.[8] |
-
Expert Insight: For synthetic reactions where the amino group is intended to act as a nucleophile, the hydrochloride salt must be neutralized with a base in situ to regenerate the reactive free base. However, for storage and to prevent degradation over time, the hydrochloride salt is the superior choice.
Section 2: Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Product Discoloration
This guide provides a systematic approach to troubleshooting the common problem of product discoloration.
Caption: A diagnostic workflow for troubleshooting product discoloration.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.
-
Solvent Degassing: Before use, sparge all solvents (e.g., ethanol, water, ethyl acetate) with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Reaction Under Inert Gas: After the catalytic hydrogenation is complete, filter the catalyst under a positive pressure of nitrogen.
-
Extraction and Isolation: Perform all subsequent extractions and concentrations using degassed solvents. If forming the hydrochloride salt, use HCl dissolved in a degassed solvent (e.g., isopropanol or ether).
-
Drying and Storage: Dry the final product under a vacuum and immediately transfer it to a sealed container backfilled with nitrogen or argon.
Guide 2: Identifying Unknown Impurities
When faced with unexpected peaks in your analytical data (HPLC, LC-MS), a systematic approach is required for identification.
Caption: Oxidative degradation pathway of 2-Amino-5-methoxyphenol.
Pathway 2: Dimeric Impurity Formation During Nitro Reduction
This pathway highlights the formation of common side products during the synthesis.
Caption: Competing pathways during the reduction of the nitro precursor.
References
- Chen, W., et al. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. MDPI.
- Yavuz, H., & Dursun, Z. (2015). Synthesis and characterization of poly(m-aminophenol)-succinat. Taylor & Francis Online.
- Chen, W., et al. (2022). Poly (O-Aminophenol) Produced by Plasma Polymerization Has IR Spectrum Consistent with a Mixture of Quinoid & Keto Structures. MDPI.
- El-Enany, G., & El-Shafei, A. (2016). Development of Conducting Poly(o-Aminophenol) Film and its Capacitance Behavior. International Journal of Electrochemical Science.
- ResearchGate. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma.
- Ma, L., et al. (2023). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP). ResearchGate.
- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via...
- ResearchGate. (n.d.). Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts.
- Google Patents. (n.d.). Hydrogenation of nitro compounds to amines and catalyst therefor.
- Crysdot LLC. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-methoxyphenol Hydrochloride
Welcome to the technical support center for 2-Amino-5-methoxyphenol Hydrochloride (CAS No: 39547-15-4). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of working with this versatile aminophenol derivative. Our focus is on anticipating challenges and providing scientifically grounded solutions to ensure the success and efficiency of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and synthesis of 2-Amino-5-methoxyphenol and its hydrochloride salt.
Q1: What are the key physical and chemical properties of 2-Amino-5-methoxyphenol? A1: 2-Amino-5-methoxyphenol is a solid crystalline powder.[1][2] The free base has a melting point of approximately 130-132 °C.[3] Due to the presence of the electron-rich aminophenol system, it is highly susceptible to oxidation, which can result in discoloration (typically turning yellow or brown) upon exposure to air and light.[2][4] The hydrochloride salt is often preferred for its improved stability and ease of handling compared to the free base.
Q2: What are the recommended storage conditions for this compound? A2: To maintain its integrity, 2-Amino-5-methoxyphenol and its hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][2] For long-term storage, it is recommended to keep it in a cool, dark place, with temperatures around -20°C being ideal.[1] This minimizes degradation from both atmospheric oxidation and light exposure.
Q3: What are the primary safety hazards associated with this compound? A3: This compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin.[5][6] It is also known to cause serious eye irritation and skin irritation.[5][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7]
Q4: What is the most common synthetic route to prepare 2-Amino-5-methoxyphenol? A4: A widely used and reliable method is the reduction of the corresponding nitrophenol precursor, 5-Methoxy-2-nitrophenol.[8][9] This transformation is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8][9] This method is often high-yielding and clean. An alternative, though more classical, approach involves reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[8]
Q5: Is this compound used in drug discovery? A5: While there is no direct published research implicating 2-Amino-5-methoxyphenol itself in specific drug development programs, the broader class of aminophenol derivatives has been explored for various pharmacological activities, including analgesic and anti-inflammatory properties.[9] Its structural motif makes it a valuable building block for creating libraries of novel compounds for screening in medicinal chemistry.[10][11]
Section 2: Synthesis and Reaction Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and subsequent reactions of 2-Amino-5-methoxyphenol.
Problem 1: Low Yield or Stalled Reaction During Catalytic Hydrogenation
Q: My catalytic hydrogenation of 5-Methoxy-2-nitrophenol to 2-Amino-5-methoxyphenol is very slow or stops before completion. What are the likely causes and solutions?
A: This is a common issue in catalytic reductions. The root cause often lies with the catalyst, the hydrogen source, or hidden impurities.
-
Causality: The palladium catalyst is highly sensitive to "poisons," which can be present in the starting material, solvent, or glassware. Sulfur, halides, or other nitrogen-containing compounds can irreversibly bind to the catalyst's active sites, rendering it ineffective. Incomplete reaction can also result from poor quality catalyst, insufficient hydrogen pressure, or poor mixing that limits the substrate's access to the catalyst surface.
-
Troubleshooting Steps:
-
Evaluate Catalyst Activity: Use a fresh batch of 10% Pd/C catalyst. If you suspect the quality, test it on a known, reliable substrate first. Ensure the catalyst is handled under an inert atmosphere as much as possible before being added to the reaction.
-
Ensure Reagent Purity: Purify the starting 5-Methoxy-2-nitrophenol by recrystallization or column chromatography if impurities are suspected.[9]
-
Solvent Choice & Preparation: Use a polar solvent that readily dissolves the starting material, such as methanol or ethanol.[8] Ensure the solvent is of high purity.
-
Optimize Hydrogen Delivery: Ensure all connections in your hydrogenation apparatus are leak-proof. For benchtop reactions, a hydrogen balloon is often sufficient, but for larger scales, a Parr hydrogenator is recommended to maintain consistent pressure.[9] Vigorous stirring is crucial to keep the catalyst suspended and ensure good mass transfer of hydrogen gas.
-
Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC). Aromatic nitro compounds are typically less polar than the corresponding amines, so you should see the starting material spot (higher Rf) being replaced by a product spot (lower Rf).[8]
-
Problem 2: Product Discoloration and Impurity Formation
Q: My isolated 2-Amino-5-methoxyphenol (or its reaction mixture) is turning dark brown or black. What is causing this and how can I prevent it?
A: The discoloration is a classic sign of oxidation. The aminophenol functional group is highly electron-rich and extremely sensitive to air.
-
Causality: The phenolic hydroxyl and amino groups work synergistically to make the aromatic ring highly susceptible to oxidation, often forming highly colored quinone-imine type structures. This process is accelerated by oxygen, light, elevated temperatures, and trace metal ions.[2][4]
-
Preventative Measures & Protocols:
-
Maintain an Inert Atmosphere: This is the most critical step. Conduct all manipulations, including reactions, filtrations, and solvent removal, under a positive pressure of an inert gas like nitrogen or argon.[4]
-
Use Degassed Solvents: Before use, sparge your solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[4]
-
Protect from Light: Wrap your reaction flask and storage vials in aluminum foil to prevent photo-oxidation.[1][2]
-
Control Temperature: Avoid excessive heat during workup procedures like solvent evaporation. Use a rotary evaporator at moderate temperatures.
-
Convert to Hydrochloride Salt: The most effective way to improve stability and prevent long-term oxidation is to convert the free base into its hydrochloride salt. The protonated amine is significantly less prone to oxidation. This can be done by dissolving the crude product in a suitable solvent (like isopropanol or ether) and adding a solution of HCl.[12][13]
-
Problem 3: Purification Challenges and Isolating the Hydrochloride Salt
Q: I'm struggling to get a pure, crystalline product. What are the best practices for purification and isolation of the hydrochloride salt?
A: Purification can be challenging due to the compound's reactivity. Converting to the hydrochloride salt is often the best strategy for obtaining a stable, pure, and easy-to-handle solid.
-
Causality: The free base can be oily or difficult to crystallize. Its tendency to oxidize can lead to the formation of colored, tarry impurities during purification attempts like column chromatography. The hydrochloride salt, being ionic, typically has better crystallinity and lower solubility in many organic solvents, facilitating its isolation.
-
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete (e.g., hydrogenation), filter off the catalyst (e.g., through a pad of Celite) under an inert atmosphere.[9]
-
Solvent Exchange: Concentrate the filtrate under reduced pressure. If the reaction solvent is not suitable for precipitation (e.g., methanol), dissolve the crude residue in a solvent like isopropanol, ethyl acetate, or diethyl ether.
-
Precipitation of the Salt: While stirring the solution of the crude free base, slowly add a solution of hydrogen chloride (e.g., HCl in ether, or concentrated HCl if using an alcohol solvent).[12][13] You should observe the precipitation of a solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (the one used for precipitation) to remove soluble impurities.
-
Drying: Dry the purified this compound under vacuum.
-
Section 3: Protocols and Methodologies
Protocol 1: Synthesis of 2-Amino-5-methoxyphenol via Catalytic Hydrogenation
This protocol describes the reduction of 5-Methoxy-2-nitrophenol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Methoxy-2-nitrophenol and a suitable solvent (e.g., ethanol, 10 mL per gram of substrate).[9]
-
Inerting: Seal the flask and purge with nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. A typical loading is 5-10 mol% relative to the starting material.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by TLC until all the starting material is consumed.[9]
-
Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[9] Wash the Celite pad with a small amount of the reaction solvent.
-
Isolation: The resulting filtrate contains the 2-Amino-5-methoxyphenol and can be used directly or concentrated for conversion to the hydrochloride salt as described in the troubleshooting section.
Protocol 2: General HPLC Method for Purity Analysis
This method can be used as a starting point for assessing the purity of 2-Amino-5-methoxyphenol.
-
Instrumentation: A standard HPLC system with a UV detector.[14][15]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV at 254 nm.[15]
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a diluent like 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.[15]
Section 4: Data Summary
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 39547-15-4 (Hydrochloride) | [16] |
| 40925-70-0 (Free Base) | [1][17] | |
| Molecular Formula | C₇H₁₀ClNO₂ | [16][18] |
| Molecular Weight | 175.61 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 128-131 °C (Free Base) | [1] |
Table 2: Storage and Incompatibility
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C (long-term) | [1] |
| Storage Conditions | Store under inert gas (Nitrogen/Argon) | [1] |
| Protect from light | [1][2] | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [5] |
Section 5: Visualizations
Diagram 1: General Synthetic Workflow
This diagram illustrates the common synthetic pathway from the nitrophenol precursor.
Caption: Common synthetic route to 2-Amino-5-methoxyphenol HCl.
Diagram 2: Troubleshooting Decision Tree for Product Discoloration
This workflow helps diagnose and solve issues related to product oxidation.
Caption: Decision tree for troubleshooting product discoloration.
References
- ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?.
- Hive Novel Discourse. (2004). 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol.
- DC Chemicals. (2025). (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS.
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
- Google Patents. (n.d.). US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
- PMC. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning.
- PubChem. (n.d.). This compound.
- European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158).
- PMC - NIH. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
- ChemRxiv. (2023). Accelerated Chemical Reaction Optimization using Multi-Task Learning.
- Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
- MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
Sources
- 1. 2-Amino-5-methoxyphenol | 40925-70-0 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-アミノ-2-メトキシフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 2-AMINO-5-METHOXY-PHENOL - Safety Data Sheet [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 13. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]
- 14. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound | 39547-15-4 [sigmaaldrich.com]
- 17. 2-AMINO-5-METHOXY-PHENOL | 40925-70-0 [chemicalbook.com]
- 18. This compound | C7H10ClNO2 | CID 12210184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Stability Challenges of 2-Amino-5-methoxyphenol Hydrochloride
Welcome to the technical support guide for 2-Amino-5-methoxyphenol Hydrochloride. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide is designed for researchers, scientists, and drug development professionals to proactively address the stability challenges associated with this compound, ensuring the integrity of your experiments.
2-Amino-5-methoxyphenol and its hydrochloride salt are valuable intermediates in the synthesis of dyes and pharmaceuticals.[1] However, like many aminophenols, the free base form is susceptible to degradation, primarily through oxidation.[2] The hydrochloride salt form offers significantly improved stability by protonating the reactive amino group, thereby reducing the electron density of the aromatic ring and its susceptibility to oxidation.[2] This guide provides in-depth FAQs, troubleshooting protocols, and the chemical rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the single most critical factor in maintaining the long-term purity of this compound. The goal is to mitigate exposure to atmospheric oxygen, light, and moisture.
-
Atmosphere: The primary degradation pathway is oxidation.[2][3] Therefore, storing the compound under an inert atmosphere, such as argon or nitrogen, is the best practice.[3] If this is not feasible, ensure the container is tightly sealed immediately after each use to minimize air exposure.[4][5]
-
Temperature: For long-term storage, keeping the compound in a freezer at -20°C is highly recommended.[6] This significantly slows the rate of any potential degradation reactions. For short-term use, storage in a cool, dry place is acceptable.[3][4]
-
Light: Photodegradation can catalyze and accelerate oxidation.[3] Always store the container in a dark location or use an amber vial to protect the contents from light.[3]
-
Container: Use a tightly sealed, airtight container to prevent moisture and air ingress.[3][4][5]
Q2: My solid this compound has changed color. What does this mean and can I still use it?
A2: A color change from the expected white or off-white solid to a yellow, brown, or even purplish hue is a clear visual indicator of degradation.[2][3] This is most commonly due to the formation of oxidized, colored quinone-like species on the surface of the powder.
-
Causality: The aminophenol structure is highly susceptible to oxidation, which is accelerated by air and light.[7][8] Even small amounts of oxidation can produce highly colored impurities, making the discoloration appear significant.
-
Usability: If the discoloration is minor (e.g., a faint off-white or light tan), the bulk purity may still be acceptable for some applications. However, for sensitive experiments, such as quantitative assays or GMP-level synthesis, the purity must be verified. We strongly advise against using a significantly discolored product without re-qualifying its purity, as the impurities may interfere with your experiment or lead to unexpected side products. A quantitative method like HPLC is recommended for this assessment (see Protocol 3.3).
Q3: How stable is this compound in solution, and what are the best practices for preparing solutions?
A3: this compound is significantly less stable in solution than as a solid due to increased molecular mobility and interaction with dissolved oxygen.
-
Best Practices:
-
Prepare Fresh: Always prepare solutions fresh for immediate use.[3]
-
Use Deoxygenated Solvents: To minimize oxidation, use solvents that have been deoxygenated by sparging with nitrogen or argon for 15-30 minutes prior to use.[3]
-
Maintain an Inert Atmosphere: If possible, prepare and handle the solution under an inert gas blanket.
-
Consider pH: The stability of aminophenols can be pH-dependent.[1][3] In acidic conditions, the amino group is protonated, which generally enhances stability against oxidation. In neutral or basic conditions, the free amine is more susceptible to degradation. Ensure the pH of your solvent system is compatible with the compound's stability.
-
Q4: What substances are incompatible with this compound?
A4: Incompatibility can lead to rapid degradation of the compound or create hazardous situations.
-
Strong Oxidizing Agents: This is the most critical incompatibility. Avoid contact with substances like peroxides, nitrates, or chromates, as they will aggressively oxidize the compound.[5][6][9]
-
Strong Bases: While the hydrochloride salt is stable, adding a strong base will deprotonate the amine, forming the free base (2-Amino-5-methoxyphenol). This free base is much more prone to rapid oxidative degradation.[2] If your reaction requires the free base, it should be generated in situ just before use and handled under an inert atmosphere.
Section 2: Troubleshooting Guide - Experimental Scenarios
This section provides a structured approach to resolving common issues encountered during experiments.
Problem: Rapid Discoloration of Solutions During Experiment
-
Symptom: A freshly prepared, colorless, or pale solution of this compound quickly turns yellow or brown upon standing or during a reaction.
-
Analysis: This is almost always a sign of rapid oxidation. The table below outlines the likely causes and validated solutions.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Dissolved Oxygen in Solvent | Oxygen in the solvent readily reacts with the aminophenol, especially if the pH is not acidic, initiating the oxidation cascade. | Use a deoxygenated solvent. Sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before preparing the solution. |
| Atmospheric Exposure | Leaving the solution open to the air continuously exposes it to a fresh supply of oxygen, accelerating degradation. | Prepare and handle the solution under an inert atmosphere. Keep the vessel sealed whenever possible. |
| Light Exposure | UV and visible light provide the activation energy needed to catalyze the oxidation reaction.[3] | Conduct the experiment in an amber glass vessel or wrap the container in aluminum foil to protect it from light. |
| Incompatible Reagents | An unknown oxidizing agent may be present in the reaction mixture, or the pH may have shifted to neutral/basic. | Review all reagents for potential oxidizing properties. Buffer the solution to maintain an acidic pH if compatible with the experimental design. |
Workflow for Preparing Stabilized Solutions
The following workflow is designed to minimize degradation when preparing solutions of this compound.
Caption: Workflow for minimizing oxidation during solution preparation.
Section 3: Protocols for Stability and Purity Assessment
These protocols provide a self-validating system to ensure the quality of your this compound.
Protocol 3.1: Visual Inspection and Qualitative Assessment
-
Objective: To perform a rapid, initial quality check of the solid material.
-
Procedure:
-
Observe the material in its original container. It should be a white to off-white or very pale tan crystalline solid.
-
Note any significant color deviation (e.g., dark yellow, brown, purple).
-
Check for uniformity. The presence of dark specks in a lighter powder can indicate localized degradation.
-
-
Interpretation: Any significant discoloration warrants a more rigorous purity assessment before use, as described in Protocol 3.3.
Protocol 3.2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To quantitatively determine the purity of this compound and identify the presence of degradation products. This method is adapted from general practices for analyzing related aromatic compounds.[9][10]
-
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard (if available) or a new, unopened lot of the compound in the mobile phase diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the test sample at the same concentration as the standard.
-
Chromatographic Conditions: The following conditions are a robust starting point and should be optimized for your specific system.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidic modifier ensures the amine is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reverse-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 min | A gradient elution ensures that both the main compound and any less polar degradation products are eluted. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV, 280 nm or Diode Array Detector (DAD) | Allows for detection of the aromatic ring. A DAD is useful for identifying impurity peaks by their UV spectra. |
| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
The presence of multiple smaller peaks, especially those with different retention times from the main peak, indicates impurities or degradation.
-
Section 4: Understanding the Chemistry of Degradation
A deeper understanding of the degradation mechanism reinforces the importance of the handling and storage protocols.
The Oxidation Pathway
The aminophenol scaffold is electron-rich due to the electron-donating effects of both the hydroxyl (-OH) and amino (-NH₂) groups. This high electron density makes the aromatic ring highly susceptible to oxidation. The process typically involves the formation of a quinone-imine intermediate, which is highly conjugated and, therefore, colored. These intermediates can then polymerize to form complex, dark-colored mixtures.
The Protective Role of the Hydrochloride Salt
By converting the 2-Amino-5-methoxyphenol free base to its hydrochloride salt, the lone pair of electrons on the nitrogen atom of the amino group is protonated (forming -NH₃⁺). This removes the powerful electron-donating resonance effect of the amino group. The -NH₃⁺ group acts as an electron-withdrawing group via induction, which deactivates the aromatic ring and makes it significantly less susceptible to oxidation. This is why the hydrochloride salt is the preferred form for storage and handling.
Simplified Degradation Pathway
Caption: Simplified pathway of oxidative degradation.
References
- ResearchGate. (n.d.). Aminophenols | Request PDF.
- DC Chemicals. (2025). (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS.
- CPAChem. (2023). Safety data sheet.
- Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- PubChem. (n.d.). 4-Aminophenol | C6H7NO | CID 403.
- European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158).
- PubChem. (n.d.). 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163.
- National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
Sources
- 1. CAS 40925-70-0: 2-Amino-5-methoxyphenol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-AMINO-5-METHOXY-PHENOL - Safety Data Sheet [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS [dcchemicals.com]
- 7. kajay-remedies.com [kajay-remedies.com]
- 8. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2-Amino-5-methoxyphenol Hydrochloride
Welcome to the technical support center for 2-Amino-5-methoxyphenol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the oxidation of this compound. As a molecule containing both an aminophenyl and a hydroxyl group, this compound is susceptible to oxidative degradation, which can compromise experimental outcomes. This resource provides a foundational understanding of the oxidation process and actionable strategies to maintain the integrity of your compound.
Understanding the Challenge: The Oxidation of this compound
This compound is prone to oxidation due to the electron-donating effects of the amino and hydroxyl groups on the aromatic ring. This increased electron density makes the molecule susceptible to attack by oxidizing agents, including atmospheric oxygen. The oxidation process can lead to the formation of colored impurities, primarily quinone-imine structures, which can interfere with downstream applications.[1]
The rate of oxidation is influenced by several factors, including:
-
Exposure to Air (Oxygen): Atmospheric oxygen is a primary driver of oxidation.
-
Exposure to Light: UV radiation can catalyze the oxidation process.
-
pH of the Solution: The stability of aminophenols can be pH-dependent.[2]
-
Presence of Metal Ions: Trace metal contaminants can act as catalysts for oxidation.
-
Temperature: Higher temperatures can accelerate the rate of chemical reactions, including oxidation.[3]
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color. Is it still usable?
A slight change in color from off-white to a light tan or pinkish hue is an early indicator of oxidation. While this may not significantly impact all applications, for sensitive experiments such as quantitative analysis or in biological assays, it is highly recommended to use a fresh, unoxidized batch to ensure reproducibility and accuracy.[4] For applications like hair dye formulation, the presence of some oxidized product may be acceptable, but this should be determined on a case-by-case basis.[5]
Q2: What is the ideal way to store this compound to minimize oxidation?
For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature.[6] A freezer at -20°C is recommended for long-term storage.[6] The container should be tightly sealed to prevent exposure to moisture and air.[7][8]
Q3: I need to prepare a stock solution. What solvent should I use and how can I prevent oxidation in solution?
Q4: Can I use antioxidants to stabilize my solutions of this compound?
Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation in solution. Phenolic compounds themselves are potent antioxidants, but in this case, you are trying to prevent the oxidation of your target molecule.[9][10][11][12][13] Common antioxidants used in laboratory settings include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be added to aqueous solutions.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solvents.
The choice and concentration of the antioxidant should be carefully considered to avoid interference with your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Rapid discoloration of stock solution | 1. Oxygen dissolved in the solvent. 2. Exposure to light. 3. Contamination with metal ions. | 1. Use deoxygenated solvents. 2. Store solutions in amber vials or wrap containers in aluminum foil. 3. Use high-purity solvents and glassware that has been properly cleaned to remove trace metals. |
| Inconsistent experimental results | Degradation of the compound between experiments. | Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store under an inert atmosphere at -80°C. |
| Formation of precipitate in solution | The precipitate may be the oxidized product, which can be less soluble. | Confirm the identity of the precipitate using analytical techniques if possible. Discard the solution and prepare a fresh one using the preventative measures described. |
Experimental Protocols
Protocol 1: Preparation of a Deoxygenated Aqueous Buffer
This protocol describes the preparation of a phosphate-buffered saline (PBS) solution with reduced oxygen content, suitable for dissolving this compound.
Materials:
-
Phosphate-buffered saline (PBS) tablets or powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Nitrogen or Argon gas cylinder with a regulator and tubing
-
Sterile glass bottle or flask
Procedure:
-
Prepare the PBS solution according to the manufacturer's instructions using high-purity water.
-
Place the PBS solution in a suitable glass container.
-
Insert a sterile tube connected to the inert gas cylinder into the solution, ensuring the end of the tube is near the bottom of the container.
-
Gently bubble the inert gas through the solution for at least 30 minutes. A slow, steady stream of bubbles is sufficient.
-
Immediately after deoxygenation, tightly seal the container and use the buffer as soon as possible.
Protocol 2: Monitoring Oxidation via UV-Vis Spectrophotometry
This protocol provides a basic method to qualitatively assess the oxidation of this compound by monitoring changes in its UV-Vis spectrum.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Freshly prepared solution of this compound in a suitable solvent
-
The same solvent to be used as a blank
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to scan a wavelength range appropriate for aminophenols (e.g., 200-600 nm).
-
Use the solvent to zero the spectrophotometer (acquire a baseline).
-
Immediately after preparation, measure the absorbance spectrum of the freshly prepared this compound solution. This will serve as your reference (Time 0) spectrum.
-
Expose a portion of the solution to air and light for a defined period (e.g., 1, 4, and 24 hours).
-
At each time point, measure the UV-Vis spectrum of the exposed solution.
-
Analysis: Compare the spectra over time. The appearance of new absorbance peaks, often in the visible range (400-600 nm), is indicative of the formation of colored oxidation products.[14][15]
Visualizing the Process
Caption: Recommended workflow for handling 2-Amino-5-methoxyphenol HCl.
Caption: Simplified oxidation pathway of 2-Amino-5-methoxyphenol HCl.
References
- Chen H (2023) Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Modern Chem Appl. 11:437.
- Phenolic Compounds as Potential Antioxidant. PMC - NIH.
- Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
- Phenolic Compounds | Journal of Antioxidant Activity. Open Access Pub.
- How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies. (2024-06-20).
- (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS. DC Chemicals. (2025-11-07).
- Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. ResearchGate. (2025-09-02).
- Safety data sheet. CPAChem. (2023-10-12).
- View of Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
- Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed. (2020-04-05).
- Selective Spectrophotometric Method for the Determination of p-Aminophenol. ACS Publications.
- Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism | Request PDF. ResearchGate.
- Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers.
- Degradation of p-aminophenol by Fenton's process. Influence of operational parameters.
- 4-(Aminomethyl)-2-methoxyphenol HCl | Pharmaceutical Intermediate & Fine Chemical.
- This compound. PubChem.
Sources
- 1. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-5-methoxyphenol | 40925-70-0 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS [dcchemicals.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Phenolic Compounds as Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jscholaronline.org [jscholaronline.org]
- 13. openaccesspub.org [openaccesspub.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
"2-Amino-5-methoxyphenol Hydrochloride" solubility problems and solutions
Welcome to the technical support center for 2-Amino-5-methoxyphenol Hydrochloride (CAS No: 39547-15-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles that govern its behavior in solution, ensuring the success and reproducibility of your experiments.
Compound Profile & Key Properties
This compound is the salt form of 2-Amino-5-methoxyphenol. The presence of the hydrochloride moiety is critical as it protonates the amino group, transforming the molecule into a more polar, ionic species. This fundamentally dictates its solubility profile, making it significantly more amenable to aqueous systems than its free base counterpart.
| Property | Value |
| CAS Number | 39547-15-4[1] |
| Molecular Formula | C₇H₁₀ClNO₂[1][2] |
| Molecular Weight | 175.61 g/mol [1] |
| Appearance | Solid powder[3] |
| Melting Point | 128-131°C (for the free base)[4][5] |
| Storage Conditions | Room temperature, sealed in a dry environment[1]. Protect from light[4]. |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What is the recommended primary solvent for this compound?
A: The recommended and most effective solvent is water . As a hydrochloride salt, the compound is ionic and polar, designed for high aqueous solubility. A related compound, 2-Amino-5-ethylphenol hydrochloride, demonstrates a water solubility of 428 g/L, suggesting that this compound is also highly soluble in water.[6]
Q2: I'm struggling to dissolve the compound even in water. What could be the issue?
A: If you are experiencing difficulty, consider these factors:
-
Concentration: Ensure you have not exceeded the compound's solubility limit. While solubility is high, it is not infinite.
-
pH of Water: Deionized water can have a variable pH. The solubility of this compound is highest in acidic to neutral conditions where the amino group remains protonated. If your water is slightly basic, it could hinder dissolution.
-
Physical Assistance: Employ standard laboratory techniques such as stirring, vortexing, or sonication to expedite the dissolution process. Gentle warming can also be effective, but be mindful of potential degradation with excessive heat.
Q3: My aqueous solution of this compound was clear, but now a precipitate has formed. Why?
A: The most probable cause is an increase in the solution's pH . The addition of a basic reagent or buffer can neutralize the hydrochloride salt, converting the protonated amine (-NH₃⁺) to the neutral free base (-NH₂). This free base form is significantly less polar and thus less soluble in water, causing it to precipitate out of the solution. This is a classic example of pH-dependent solubility.[7][8][9]
Q4: My solution has developed a brown or dark tint over time. Is this related to solubility?
A: This is likely a stability issue, not a solubility one. Phenols and anilines are susceptible to oxidation, which often results in the formation of colored byproducts.[10] This process can be accelerated by exposure to air (oxygen) and light. To mitigate this:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions protected from light (e.g., in amber vials).
-
For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon.[4]
Q5: Can I dissolve this compound in organic solvents like DMSO, Ethanol, DCM, or Hexane?
A: Solubility in organic solvents will vary significantly:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The compound may have some solubility, but likely less than in water. These are best used as co-solvents with water if required.
-
Polar Aprotic Solvents (e.g., DMSO): Moderate solubility is expected.
-
Non-Polar Solvents (e.g., Dichloromethane (DCM), Hexane, Diethyl Ether): As a salt, the compound is expected to be practically insoluble in these solvents. The high energy required to break the crystal lattice and solvate the ions cannot be provided by non-polar interactions.
Visualizing the Chemistry: The Impact of pH
The solubility of this compound is fundamentally tied to its ionization state, which is dictated by the pH of the solution.
Caption: pH-dependent equilibrium of 2-Amino-5-methoxyphenol.
In-Depth Troubleshooting Guide
When facing solubility challenges, a systematic approach is key. Use the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for solubility issues.
Key Experimental Protocols
Protocol 4.1: Preparation of a 10 mg/mL Aqueous Stock Solution
This protocol outlines the standard procedure for preparing an aqueous stock solution.
Materials:
-
This compound
-
High-purity deionized water
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound.
-
Transfer: Carefully transfer the powder into a 10 mL volumetric flask.
-
Initial Solvation: Add approximately 7-8 mL of deionized water to the flask.
-
Dissolution:
-
Place a magnetic stir bar in the flask and stir on a stir plate until the solid is fully dissolved.
-
Alternatively, cap the flask and place it in a sonicator bath for 5-10 minute intervals until the solution is clear.
-
-
Volume Adjustment: Once fully dissolved, carefully add deionized water to the 10 mL graduation mark.
-
Homogenization: Invert the capped flask several times to ensure the solution is homogeneous.
-
Verification (Optional but Recommended): Check the pH of the final solution. It should be in the acidic to neutral range. If precipitation is a concern for your application, ensure the pH is maintained below 6.
-
Storage: Store in a tightly sealed container, protected from light. For long-term storage, consider filtration through a 0.22 µm syringe filter into a sterile container.
Protocol 4.2: Troubleshooting Precipitation via pH Adjustment
This protocol describes how to rescue a solution where the compound has precipitated due to a pH increase.
Materials:
-
Precipitated solution of this compound
-
Dilute Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Place the beaker or flask containing the precipitated solution on a magnetic stir plate and begin gentle stirring.
-
pH Measurement: Immerse the pH probe into the suspension and record the initial pH. A basic pH is the expected cause of precipitation.
-
Acidification: Using a pipette, add the 0.1 M HCl solution dropwise to the suspension.
-
Observation: Continue adding acid slowly while monitoring both the pH and the visual appearance of the solution. As the pH decreases, the precipitate should begin to redissolve.
-
Endpoint: Stop adding acid once the solution becomes clear and all precipitate has dissolved. Record the final pH.
-
Causality Confirmation: The successful re-dissolution of the compound upon acidification confirms that the precipitation was pH-dependent. This is a critical diagnostic step for optimizing your experimental buffer systems.
References
- BYJU'S. (n.d.). Physical and Chemical Properties of Phenol.
- Jusko, R., & Schanker, L. S. (1995). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of pharmaceutical sciences, 84(6), 758–763.
- CPAChem. (2023, October 12). Safety data sheet: 2-Methoxy-5-nitrophenol.
- School of Chemistry, Physics and Mechanical Engineering, Queensland University of Technology. (n.d.). Solubility and pH of phenol.
- Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.
- DC Chemicals. (2025, November 7). Safety Data Sheet: (s)-2-Amino-5-methoxytetralin hydrochloride.
- Clark, J. (2023, January 22). Physical Properties of Phenol. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12210184, this compound.
- Scientific Committee on Consumer Safety, European Commission. (2012, March 27). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158).
- Kim, K. B., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology research, 35(3), 259–266.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9942163, 2-Amino-5-methoxyphenol.
- Lahiri, S. C., & Aditya, S. (1984). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 61, 135-138.
- Pobudkowska, A., & Płonka, A. M. (2015). Study of pH-dependent drugs solubility in water. ResearchGate.
- Buttafoco, L., et al. (2020). Tablet Formulations of Polymeric Electrospun Fibers for the Controlled Release of Drugs with pH-Dependent Solubility. Pharmaceutics, 12(11), 1089.
- Bassi, P., Kaur, G., & Narang, A. S. (2021). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. ResearchGate.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
Sources
- 1. This compound | 39547-15-4 [sigmaaldrich.com]
- 2. This compound | C7H10ClNO2 | CID 12210184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L10234.06 [thermofisher.com]
- 4. 2-Amino-5-methoxyphenol | 40925-70-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Analysis of 2-Amino-5-methoxyphenol Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-5-methoxyphenol Hydrochloride. It is designed to help you anticipate, identify, and troubleshoot potential byproducts that may arise during synthesis and storage. The information is presented in a practical question-and-answer format, grounded in established analytical principles.
Understanding the Origin: Synthesis and Potential Byproducts
A robust byproduct analysis begins with a clear understanding of the synthetic route. 2-Amino-5-methoxyphenol is commonly synthesized via the reduction of a nitrophenol precursor.[1] This multi-step process, while effective, can introduce several classes of impurities that must be monitored and controlled.
The most prevalent synthetic pathway involves the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.[1][2] For instance, starting from resorcinol, one might perform a partial methylation, followed by nitration and subsequent reduction.[1] Each of these steps presents an opportunity for byproduct formation.
Diagram: General Synthetic Pathway and Key Byproduct Junctions
Caption: Synthetic pathway for 2-Amino-5-methoxyphenol HCl highlighting critical points for byproduct formation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What are the most likely byproducts I should expect during the synthesis of this compound?
A: Based on the common synthetic routes, you should anticipate several types of impurities:
-
Starting Materials & Intermediates: The most common impurity is often the unreacted starting material for the reduction step, typically 5-methoxy-2-nitrophenol .[1]
-
Isomeric Impurities: Non-selective reactions, particularly nitration, can lead to the formation of isomers such as 2-amino-4-nitrophenol if the precursor allows for it.[3] The final product may also contain positional isomers of the methoxy or amino groups depending on the initial starting materials.
-
Incompletely Reduced Species: The reduction of the nitro group can sometimes stall, leading to intermediates like nitroso or hydroxylamine species.
-
Oxidation & Degradation Products: Aminophenols are highly susceptible to oxidation, especially when exposed to air and light.[4] This leads to the formation of colored quinone-imine type structures and can result in complex polymeric material, often observed as a pink, brown, or black discoloration of the final product.[4][5]
Q2: Why is my isolated this compound product colored instead of white or off-white?
A: Discoloration is a classic sign of oxidation.[4] The aminophenol moiety is easily oxidized to form highly colored quinoid structures. This process can be accelerated by trace metal impurities, light, and exposure to atmospheric oxygen. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible and protect it from light during storage.[4]
Q3: What is the best analytical technique for routine analysis of these byproducts?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used technique.[6] Its high resolution allows for the separation of the main compound from structurally similar impurities like isomers and starting materials. A reversed-phase C18 column is typically effective for this class of compounds.[6][7]
Q4: How can I definitively identify an unknown impurity?
A: For structural elucidation of unknown byproducts, a combination of techniques is necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) is the first step to obtain the molecular weight of the impurity.[8] For a definitive structural confirmation, the impurity must be isolated, typically using preparative HPLC, and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy .[9][10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Actions & Explanations |
| An unexpected peak appears in my HPLC chromatogram. | 1. Contamination from solvent or glassware.2. A new, unexpected byproduct from a process change.3. Degradation of the sample in the autosampler. | 1. Run a blank gradient (injecting only your mobile phase/diluent) to check for system contamination.2. Use LC-MS to get a mass for the peak. Compare this mass against potential side-products, starting materials, or reagents used in the synthesis.[11]3. Re-prepare the sample and inject it immediately to see if the peak intensity is lower. Aminophenols can degrade even in solution.[12] |
| My product is discolored, and I see a broad, late-eluting hump in my chromatogram. | The discoloration is due to oxidation, which often forms polymeric byproducts.[4][5] | These polymers are typically high molecular weight and poorly defined, resulting in broad peaks. Prevention is key: Handle the material under an inert atmosphere.[4] For analysis, you may need to use a stronger mobile phase or a gradient that extends to a high organic percentage to elute these materials from the column. |
| I suspect an isomeric impurity, but the peaks are co-eluting. | The HPLC method lacks sufficient selectivity to resolve the isomers. | Optimize your HPLC method: • Lower the gradient ramp rate: A shallower gradient increases resolution.• Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.• Adjust the mobile phase pH: The ionization state of the aminophenol and impurities affects retention. A pH modifier like formic or phosphoric acid is common.[7]• Try a different column chemistry: A phenyl-hexyl or pentafluorophenyl (PFP) column may offer different selectivity for aromatic compounds compared to a standard C18. |
| The peak area of my main compound is decreasing over a sequence of injections. | The compound is unstable in the sample diluent. | 2-Amino-5-methoxyphenol is an antioxidant and can degrade in solution. Assess solution stability: Keep the sample vial cooled in the autosampler (e.g., 4 °C). If degradation persists, prepare samples immediately before injection or perform a time-course study to determine an acceptable analysis window. |
Key Experimental Protocols
Protocol 1: HPLC Method for Byproduct Profiling
This protocol provides a robust starting point for the analysis of this compound and its related substances.
1. Instrumentation and Columns:
-
HPLC or UHPLC system with a UV/PDA detector.[6]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. The use of formic acid makes the method compatible with mass spectrometry.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Methanol:Water.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or scan with PDA for optimal wavelength) |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
4. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent to achieve a concentration of ~0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. System Suitability & Analysis:
-
Before running samples, inject a standard solution multiple times to ensure system precision (RSD < 2.0%).
-
Inject the prepared sample solution and integrate all peaks.
-
Calculate the area percentage of each byproduct relative to the total peak area to estimate purity. For accurate quantification, reference standards of the impurities are required.
Diagram: Analytical Workflow for Byproduct Identification
Caption: A typical workflow for the analysis and characterization of unknown byproducts.
Troubleshooting Logic for Unknown HPLC Peaks
When an unexpected peak appears, a logical approach is essential for efficient troubleshooting.
Caption: Troubleshooting decision tree for identifying the source of an unknown HPLC peak.
References
- ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?.
- SIELC Technologies. (n.d.). Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column.
- Khan, F. N., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1918.
- Gomez-Gomar, A., et al. (2007). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 79(19), 7473-7478.
- MDPI. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules.
- Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov.
- NCBI. (1993). 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines.
- Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
- NIST. (n.d.). 5-Amino-2-methoxyphenol.
- KNAUER. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink.
- NIST. (n.d.). 5-Amino-2-methoxyphenol.
- Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- NCBI. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- Crysdot LLC. (n.d.). This compound.
- Emery Pharma. (n.d.). Impurity Analysis.
- IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review.
- PDA Journal of Pharmaceutical Science and Technology. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation.
- PubChem. (n.d.). This compound.
- NCBI. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
- Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430).
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-5-methoxyphenol Hydrochloride by Recrystallization
Welcome to the Technical Support Center for the purification of 2-Amino-5-methoxyphenol Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallizing this compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your purification experiments.
Introduction: The Challenge of Purifying Aminophenols
This compound, a substituted aminophenol, presents unique purification challenges. Like many aminophenols, it is susceptible to oxidation, which often results in discoloration (pink, brown, or violet hues) of the crystalline product[1]. The hydrochloride salt form influences its solubility profile, making the selection of an appropriate recrystallization solvent a critical step. This guide will address these specific issues and provide a logical framework for troubleshooting common problems encountered during recrystallization.
Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature[2].
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound in a practical question-and-answer format.
Problem 1: My compound "oiled out" instead of forming crystals.
Q: I dissolved my this compound in the hot solvent, but upon cooling, it separated as a viscous liquid or oil, not as solid crystals. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to a liquid-liquid phase separation instead of crystallization[1]. For aminophenols, the presence of impurities can also lower the melting point of the mixture, exacerbating this issue.
Causality and Solutions:
-
High Solute Concentration: The solution may be too supersaturated.
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an oil over an ordered crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then proceed with cooling in an ice bath[3].
-
-
Low Melting Point of Impure Compound: Significant impurities can depress the melting point of your compound.
-
Solution: Consider a preliminary purification step. If colored impurities are present, a charcoal treatment might be beneficial. Add a small amount of activated charcoal to the hot solution, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool[3].
-
Problem 2: No crystals are forming, even after extended cooling.
Q: My solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What should I do?
A: The absence of crystal formation is typically due to either using too much solvent, resulting in a solution that is not saturated, or the solution being in a stable supersaturated state.
Causality and Solutions:
-
Excess Solvent: This is a very common reason for crystallization failure.
-
Solution: Gently heat the solution to boil off a portion of the solvent. This will increase the concentration of your compound. Be careful not to boil it to dryness. Once you have reduced the volume (e.g., by 10-20%), allow it to cool again slowly[1].
-
-
Supersaturation: The solution is concentrated enough, but there are no nucleation sites for crystals to begin forming.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a surface for nucleation[1].
-
Solution 2: Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.
-
Problem 3: The recrystallized product is discolored (pink, brown, or violet).
Q: I successfully recrystallized my this compound, but the final product is colored. How can I obtain a colorless product?
A: Aminophenols are notoriously prone to oxidation, which forms highly colored impurities. This oxidation can occur during the recrystallization process, especially when heated in the presence of air.
Causality and Solutions:
-
Aerial Oxidation: The amino and phenol groups are susceptible to oxidation by atmospheric oxygen, a process that is accelerated at higher temperatures.
-
Solution 1: Use of a Reducing Agent: Add a small amount (a spatula tip) of a reducing agent, such as sodium dithionite or sodium metabisulfite, to the recrystallization solvent before dissolving your compound. This will help to prevent the formation of colored oxidation products[1].
-
Solution 2: Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). This involves purging the flask with the inert gas before adding the solvent and maintaining a positive pressure of the gas throughout the heating and cooling process[1].
-
-
Pre-existing Impurities: The starting material may already contain colored impurities.
-
Solution: Activated Charcoal: After dissolving the compound in the hot solvent (and after adding a reducing agent, if used), add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly[3].
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold[2]. For hydrochloride salts of amines, polar protic solvents are often a good starting point.
-
Single Solvents: Based on general principles for similar compounds, good candidates to test would be water, ethanol, methanol, or isopropanol.
-
Mixed Solvents: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. A mixture of ethanol and water is often a good choice for polar compounds[4].
Solvent Selection Guide
| Solvent Class | Examples | Suitability for 2-Amino-5-methoxyphenol HCl | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | High | The hydrochloride salt is ionic and the phenol and amine groups can hydrogen bond, leading to good solubility in these solvents, especially when heated. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | May have some solubility, especially when heated. Can be useful as the "poor" solvent in a mixed-solvent system. |
| Non-polar | Toluene, Hexane, Diethyl Ether | Low | Generally unsuitable as the primary solvent due to the ionic nature of the hydrochloride salt. Can be effective as anti-solvents. |
Q2: How much solvent should I use?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid[3]. This creates a saturated solution upon cooling, which is necessary for good crystal yield. Start with a small amount of solvent and add more in small portions while heating until the solid just dissolves.
Q3: My yield is very low. What are the common causes?
A3: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling[1].
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Washing with too much cold solvent: Even cold solvent will dissolve some of your product. Use a minimal amount to wash the collected crystals[1].
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Q4: What are the key stability concerns for this compound during purification?
A4: The primary stability concerns are:
-
Oxidation: As discussed, this leads to discoloration. It is exacerbated by heat and exposure to air.
-
Thermal Degradation: While specific data for this compound is limited, prolonged heating at high temperatures can lead to degradation. Use the minimum heating time necessary for dissolution.
-
pH Sensitivity: The stability of aminophenols can be pH-dependent. Recrystallization is typically carried out under neutral or slightly acidic conditions. Strong basic conditions should be avoided as they can deprotonate the amine hydrochloride and may promote oxidation.
Experimental Protocol: General Recrystallization of this compound
This protocol provides a general starting point. The choice of solvent and specific volumes will need to be optimized based on your experimental observations.
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, isopropanol, and an ethanol/water mixture) at room temperature and with heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding the solvent until the solid is completely dissolved. If discoloration is a concern, perform this step under an inert atmosphere and consider adding a small amount of sodium dithionite.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
References
- BenchChem Technical Support. (2025). Technical Support Center: Recrystallization of Aminophenol Compounds. BenchChem.
- García, A., et al. (2006). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1235-1242.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
Sources
Technical Support Center: Column Chromatography of 2-Amino-5-methoxyphenol Hydrochloride
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 2-Amino-5-methoxyphenol Hydrochloride. The unique physicochemical properties of this compound present specific challenges in column chromatography that require a nuanced and well-informed approach. This document provides in-depth, field-proven protocols, troubleshooting solutions, and expert insights to enable efficient and successful purification.
Section 1: Understanding the Molecule - Core Challenges and Properties
This compound is a polar, aromatic amine containing a phenolic hydroxyl group, a basic amino group, and a methoxy group.[1] Its hydrochloride salt form enhances its polarity and aqueous solubility. These features are central to the difficulties encountered during its purification by standard column chromatography.
Key Challenges:
-
Strong Adsorption & Tailing: The basic amino group interacts strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing or, in severe cases, irreversible binding.[2][3]
-
Oxidative Instability: Aminophenols are susceptible to oxidation, which can be catalyzed by the acidic surface of silica gel and exposure to air.[1] This degradation often results in the formation of colored impurities, compromising the purity and appearance of the final product.
-
Solubility Mismatch: The high polarity of the hydrochloride salt can make it difficult to dissolve in the less polar organic solvents typically used to initiate chromatographic separation on normal-phase silica, complicating the sample loading process.
Physicochemical Data Summary:
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₇H₁₀ClNO₂ | Indicates a small molecule with heteroatoms contributing to polarity. |
| Molecular Weight | 175.61 g/mol | Standard molecular weight for small molecule purification. |
| Appearance | Solid, may be dark red to brown[1] | Color can indicate the presence of oxidized impurities. |
| Key Functional Groups | Phenolic -OH, Amino -NH₂, Methoxy -OCH₃ | The amino and hydroxyl groups dominate its interactive properties, making it highly polar and prone to strong hydrogen bonding. |
| Form | Hydrochloride Salt | Increases polarity and stability but can affect solubility in non-polar solvents. |
| Stability | Sensitive to pH, temperature, and oxidation.[1] | Requires careful handling, de-gassed solvents, and potentially an inert atmosphere to prevent degradation during the lengthy chromatography process. |
Section 2: Recommended Experimental Protocol: Normal-Phase Chromatography
This protocol is designed to mitigate the challenges of tailing and on-column degradation by using a deactivated stationary phase and a modified mobile phase.
Objective: To purify this compound with high purity and recovery, minimizing tailing and degradation.
Methodology:
-
Stationary Phase Preparation (Silica Deactivation):
-
Measure the required amount of silica gel (230-400 mesh) for your column (typically 50-100 times the weight of your crude sample).
-
Create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 99:1 Dichloromethane:Methanol).
-
To this slurry, add triethylamine (TEA) to a final concentration of 0.5-1% by volume. For example, for every 100 mL of slurry solvent, add 0.5-1 mL of TEA.
-
Stir the slurry gently for 5 minutes. This process, known as "deactivation," caps the acidic silanol sites with the base, preventing strong interactions with the aminophenol.[3]
-
-
Column Packing:
-
Pack the column with the deactivated silica slurry using the wet-packing method to ensure a homogenous and stable column bed.
-
Once packed, flush the column with 2-3 column volumes of the initial mobile phase (containing 0.5% TEA) to stabilize the bed. Do not let the solvent level drop below the top of the silica.
-
-
Sample Preparation and Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a polar solvent in which it is readily soluble (e.g., methanol).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.[4]
-
Gently and evenly add the dry-loaded sample to the top of the packed column. Add a thin layer (approx. 1 cm) of sand on top to prevent disturbance of the sample layer upon eluent addition.
-
-
Elution and Fraction Collection:
-
Mobile Phase System: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) with a constant 0.5% Triethylamine (TEA) is recommended.
-
Starting Eluent: Begin with a low polarity mixture, such as 1-2% MeOH in DCM (+ 0.5% TEA). This should be determined by prior Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of ~0.2-0.3 for the target compound in a slightly more polar system.
-
Gradient Elution: Gradually increase the percentage of methanol in the mobile phase. A typical gradient might be:
-
2% MeOH in DCM (2 column volumes)
-
5% MeOH in DCM (5-10 column volumes)
-
8-10% MeOH in DCM (until the product has fully eluted)
-
-
This gradual increase in polarity will first elute non-polar impurities before cleanly eluting your target compound.[5]
-
Fraction Collection: Collect fractions continuously and monitor them by TLC to identify those containing the pure product.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure. Note that removing the high-boiling point TEA may require co-evaporation with a lower-boiling solvent like toluene or placing the sample under high vacuum.
-
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the chromatography of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound is Stuck on the Column (No Elution) | 1. Irreversible Adsorption: The compound has bound too strongly to the acidic silica gel. 2. Insufficient Eluent Polarity: The mobile phase is not polar enough to displace the highly polar compound from the stationary phase.[5] | 1. Use Deactivated Silica: Ensure silica is pre-treated with triethylamine as described in the protocol.[3] 2. Increase Polarity: Drastically increase the methanol percentage in the eluent (e.g., jump to 20% or 30% MeOH). 3. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography. |
| Severe Peak Tailing / Very Slow Elution | 1. Amine-Silanol Interaction: The primary cause is the interaction of the basic amino group with acidic silanol sites.[2] 2. Insufficient Base in Mobile Phase: The amount of triethylamine is not enough to effectively shield the active sites on the silica. | 1. Add/Increase Competing Base: Ensure 0.5-1% triethylamine (or another suitable base like pyridine) is present in the mobile phase throughout the entire run. 2. Check pH of Crude Sample: If the sample is highly acidic, it may neutralize the TEA at the top of the column. Consider a mild basic wash of your crude material before chromatography if appropriate for your synthesis. |
| Product Elutes as a Colored Band (Pink/Brown) | 1. On-Column Oxidation: The aminophenol is degrading on the acidic silica surface.[1] 2. Air Oxidation: Dissolved oxygen in the solvents can contribute to oxidation during the slow chromatographic process. | 1. Use Deactivated/Neutral Phase: Avoid standard, acidic silica. Use the TEA-deactivated silica or neutral alumina. 2. Work Quickly: Minimize the time the compound spends on the column. 3. Use De-gassed Solvents: Sparge your mobile phase solvents with nitrogen or argon before use to remove dissolved oxygen. |
| Poor Separation from Polar Impurities | 1. Inappropriate Solvent System: The chosen eluent system does not provide sufficient selectivity between your product and the impurities. 2. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Optimize Solvent System: Experiment with different solvent systems using TLC. Try adding a third solvent (e.g., a small amount of ethyl acetate) or switching to a completely different system (e.g., Ethyl Acetate/Hexanes + TEA). 2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:50 to 1:100 ratio of sample-to-silica weight. |
Section 4: Visualization of the Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and resolve common issues during the purification process.
Caption: A workflow diagram for troubleshooting common column chromatography issues.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: Why is my purified this compound product a dark color instead of white or off-white?
-
A: This is almost certainly due to oxidation. Aminophenols are highly susceptible to forming quinone-imine type structures, which are highly colored. This can happen on the column if standard silica is used, or post-purification upon exposure to air, light, or trace metal impurities. To minimize this, always use deactivated stationary phases, de-gassed solvents, and store the final product under an inert atmosphere (like nitrogen or argon) in a dark, cold place.[1][6]
-
-
Q2: Can I use reversed-phase chromatography for this compound?
-
A: Yes, and it is an excellent alternative. Given the compound's polarity and its salt form, it is well-suited for reversed-phase (e.g., C18 silica) chromatography. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure good peak shape by keeping the amine protonated.[7][8] This method avoids the issue of basic amine interaction with acidic silica.
-
-
Q3: Is triethylamine the only base I can use to deactivate the silica?
-
A: While triethylamine is the most common choice due to its appropriate basicity and volatility, other bases can be used. A small amount of pyridine can also be effective. Aqueous ammonia has been used to slurry-pack columns for very basic compounds, but this introduces water into your normal-phase system, which can drastically alter elution behavior. For most applications, TEA is the most reliable and predictable choice.[3]
-
-
Q4: How do I properly select a starting solvent system using TLC?
-
A: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.35. Spot your crude mixture on a TLC plate and develop it in various solvent mixtures (e.g., 5% MeOH in DCM, 10% MeOH in DCM, etc.), always remembering to add the same 0.5% TEA to your TLC developing chamber that you plan to use in your column. The system that gives you an Rf in the target range is a good starting point for your column's elution phase, though you should start the column with a slightly less polar mixture to ensure all non-polar impurities elute first.
-
-
Q5: My compound is not soluble in Dichloromethane for wet-loading. What should I do?
-
A: This is a common problem for polar salts. The best solution is the dry-loading technique described in the protocol above.[4] Dissolving the compound in a strong solvent like methanol, adsorbing it onto silica, and evaporating the solvent allows you to introduce the sample to the column in a solid, concentrated band without using a strong, incompatible loading solvent that would ruin the separation.
-
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Boudet, N. (1972). Process for the purification of p-aminophenol. (U.S. Patent No. 3,658,905). U.S. Patent and Trademark Office.
- Saito, S., & Ohta, M. (1974). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Chemical and Pharmaceutical Bulletin, 22(7), 1642-1645.
- Phenomenex. (n.d.). Troubleshooting Guide.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol.
- SIELC Technologies. (n.d.). Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Chromatogram of aminophenols and pyridine obtained on the PRP-1 column.
- Wang, Q., & Liu, H. (2002). [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography]. Se Pu, 20(4), 332-334.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Crysdot LLC. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. CAS 40925-70-0: 2-Amino-5-methoxyphenol | CymitQuimica [cymitquimica.com]
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"2-Amino-5-methoxyphenol Hydrochloride" handling and storage best practices
Welcome to the comprehensive technical support guide for 2-Amino-5-methoxyphenol Hydrochloride (CAS No: 39547-15-4). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. This guide provides in-depth, field-proven insights and protocols to address common challenges and questions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: While some safety data sheets (SDS) may classify this compound as not a hazardous substance under specific regulations like the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care as other, structurally similar compounds present known risks. For instance, related aminophenol derivatives are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, treating this compound with a degree of caution is a prudent laboratory practice. Always consult the most recent SDS provided by your supplier for the most accurate and up-to-date hazard information.
Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE ensemble is critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.
-
Hand Protection: Always wear chemical-resistant gloves. Nitrile gloves are a common and effective choice, but it's essential to inspect them before each use for any signs of degradation or perforation.[5] For prolonged handling or when working with solutions, consider double-gloving. Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after removal.
-
Eye and Face Protection: Safety goggles or glasses with side shields are mandatory to protect against splashes and airborne particles.[5][6] When there is a significant risk of splashing, a face shield should be worn in addition to goggles for full facial protection.[5][7]
-
Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of contamination, chemical-resistant coveralls or an apron should be worn.[6][8] Protective clothing should have a closed front, long sleeves, and tight-fitting cuffs.[5]
-
Respiratory Protection: Respiratory protection is required when dust is generated. An N95 or N100 particulate respirator is generally sufficient for handling powders.[5] All respiratory protection requires proper fit-testing and training in accordance with OSHA standards.[5]
Q3: What are the optimal storage conditions for this compound?
A3: Proper storage is vital to maintain the integrity and stability of the compound. Key storage recommendations include:
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[9]
-
Atmosphere: The compound is noted to be air and light-sensitive, and hygroscopic. Therefore, storing under an inert gas like nitrogen or argon is a best practice to prevent degradation.[10]
-
Environment: Store in a dry, cool, and well-ventilated area.[9][10]
-
Temperature: The recommended storage temperature can vary, so always refer to the product label or supplier's instructions. Some sources suggest refrigeration or freezing for long-term storage.[9]
-
Light: Protect from light to prevent photochemical degradation.[10][11]
Q4: How should I properly dispose of this compound waste?
A4: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[12] Do not mix with other waste. Leave the chemical in its original container if possible. Uncleaned containers should be treated as the product itself. For specific guidance, consult your institution's Environmental Health and Safety (EHS) department.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound has changed color (e.g., darkened) | Exposure to air, light, or moisture over time due to improper storage. | A slight color change may not impact all applications, but for sensitive experiments, it is best to use a fresh, properly stored batch to ensure reproducibility. Discard the discolored batch following hazardous waste disposal guidelines.[13] |
| Difficulty dissolving the compound | Incorrect solvent selection, insufficient mixing, low temperature, or compound degradation. | Consult the literature or the supplier's technical data for appropriate solvents. Gentle heating or sonication can aid in dissolution.[13] Ensure the solvent is of high purity and the compound has not degraded.[13] |
| Inconsistent experimental results | Impurities in the compound, improper handling techniques, or degradation of the material. | Use a high-purity grade of the compound and ensure accurate weighing and consistent handling procedures. Adhere strictly to the recommended storage conditions to prevent degradation.[13] |
Section 3: Experimental Protocols and Workflows
Personal Protective Equipment (PPE) Donning and Doffing Workflow
The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.
Caption: Decision tree for responding to a chemical spill.
References
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2012-04-19).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- SAFETY D
- (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS - DC Chemicals. (2025-11-07).
- SAFETY D
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- Safety d
- 2-AMINO-5-METHOXY-PHENOL - Safety D
- safety precautions and handling of 2-Amino-5- methoxybenzoic acid | BenchChem.
- SAFE CHEMICAL HANDLING PROTECTION PPE KIT - Wilhelmsen. (2025-04-30).
- SAFETY DATA SHEET - Fisher Scientific. (2010-03-23).
- 2-Amino-5-methoxythiophenol SDS, 6274-29-9 Safety D
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- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS [dcchemicals.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Investigating the Degradation Pathways of 2-Amino-5-methoxyphenol Hydrochloride
Introduction
Welcome to the technical support guide for 2-Amino-5-methoxyphenol Hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile. 2-Amino-5-methoxyphenol belongs to the aminophenol class of compounds, which are valuable chemical intermediates but are also known for their inherent reactivity and susceptibility to degradation.[1] Understanding these degradation pathways is not merely an academic exercise; it is a critical component of ensuring experimental reproducibility, developing stable formulations, and meeting regulatory requirements for impurity profiling.[2][3]
This guide provides a series of frequently asked questions (FAQs), troubleshooting scenarios, and detailed experimental protocols for conducting forced degradation studies, all grounded in established scientific principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
Q1: What is this compound, and why is its stability a primary concern?
A: this compound is the salt form of an aromatic compound containing both an amino (-NH₂) and a phenolic hydroxyl (-OH) group. These functional groups are electron-donating, which makes the aromatic ring highly activated and susceptible to chemical reactions, particularly oxidation.[1] The presence of both groups on the same ring makes the molecule inherently unstable, especially in the presence of oxygen, light, or elevated temperatures. The free base form is known to deteriorate rapidly when exposed to air, often forming pink or purple oxidation products.[1] Therefore, understanding and controlling its degradation is crucial for any quantitative application.
Q2: What are the most likely degradation pathways for this compound?
A: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Oxidation: This is the most significant pathway. The electron-rich phenol and aniline moieties are readily oxidized by atmospheric oxygen, peroxides, or metal ion contaminants. This process often leads to the formation of highly colored quinone-imines, which can then polymerize or cyclize to form phenoxazinone structures.[1]
-
Photodegradation: Aromatic amines and phenols can absorb UV and visible light, leading to photolytic cleavage or the generation of reactive oxygen species that accelerate degradation.[4] Photostability testing is an integral part of forced degradation studies as mandated by ICH guidelines.[2]
-
Thermal Degradation: While generally more stable than when in solution, the compound can degrade at elevated temperatures. In related methoxyphenols, thermolysis can lead to the cleavage of the methoxy group and other structural rearrangements.[5]
Q3: What are the best practices for storing this compound to minimize degradation?
A: To ensure the integrity of the compound, strict storage conditions are necessary. Based on supplier recommendations and chemical principles, the following practices are advised:
-
Temperature: Store in a freezer, ideally at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing the container in a dark place.
-
Form: Storing the compound as a dry hydrochloride salt is generally more stable than the free base or solutions.
Section 2: Troubleshooting Guide - Common Experimental Issues
Q4: I dissolved the compound in my buffer, and the solution quickly turned pink/brown. What is happening, and how can I prevent it?
A: This color change is a tell-tale sign of oxidative degradation .[1] The initial step is likely the formation of a quinone-imine intermediate, which is highly colored and reactive. These intermediates can then undergo further reactions to form complex colored mixtures.
Causality & Troubleshooting:
-
Cause: Dissolved oxygen in your solvent or buffer is oxidizing the compound. This process can be accelerated by slightly alkaline pH or trace metal impurities.
-
Solution:
-
Deoxygenate Solvents: Before use, sparge all solvents and buffers with an inert gas like argon or nitrogen for 15-20 minutes.
-
Work Quickly: Prepare solutions immediately before use. Do not store solutions for extended periods unless their stability has been verified.
-
Control pH: While the hydrochloride salt creates a slightly acidic solution, be aware that buffering at neutral or alkaline pH will accelerate oxidation. If your experiment requires such conditions, deoxygenation is critical.
-
Use Fresh Solvents: Prepare buffers and mobile phases fresh daily to avoid the buildup of peroxide impurities (e.g., in THF) that can act as oxidants.
-
Q5: My HPLC analysis shows new peaks appearing in my sample sequence over time, even when stored in the autosampler. What's the cause?
A: This indicates on-instrument degradation. The two most likely culprits are oxidation and photodegradation.
Causality & Troubleshooting:
-
Cause: The sample vial, even if capped, contains a headspace of air. Additionally, ambient lab lighting or the lack of a cooled autosampler can promote degradation over the course of a long analytical run.
-
Solution:
-
Use Amber Vials: To prevent photodegradation, always use amber or UV-protected vials.
-
Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to slow down degradation kinetics.
-
Minimize Headspace: Use vial inserts to reduce the amount of air in the sample vial.
-
Shorten Sequence Time: If possible, analyze samples in shorter batches to minimize the time they spend on the autosampler.
-
Q6: In my forced degradation study, the mass balance is poor (e.g., the sum of the parent peak area and degradant peak areas is less than 95% of the initial parent peak area). What could be the reason?
A: A poor mass balance suggests that some degradation products are not being detected by your analytical method.
Causality & Troubleshooting:
-
Cause 1: Insoluble Degradants: Oxidative degradation can lead to the formation of insoluble polymers that precipitate out of solution and are therefore not injected into the HPLC.
-
Troubleshooting: Visually inspect stressed samples for any cloudiness or precipitate. If observed, you may need to dissolve the sample in a stronger organic solvent for analysis.
-
-
Cause 2: Lack of a UV Chromophore: Some degradation pathways (e.g., ring-opening) could destroy the aromatic chromophore, making the resulting fragments invisible to a UV detector.
-
Troubleshooting: Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector to look for non-UV-active species.
-
-
Cause 3: Volatile Degradants: Small, volatile fragments may be formed, which would not be detected by HPLC.
-
Troubleshooting: This scenario can be investigated using headspace Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Cause 4: Highly Polar Degradants: Some degradation products may be too polar to be retained on a standard reversed-phase HPLC column and will elute in the solvent front.
-
Troubleshooting: Modify your HPLC method. Use a more polar column (e.g., AQ-type C18 or a HILIC column) or run a gradient that starts with a very low percentage of organic solvent.
-
Section 3: Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] The following protocols provide a framework for this investigation.
Caption: General workflow for a forced degradation study.
Protocol 1: Oxidative Degradation
-
Rationale: To assess the compound's susceptibility to oxidation, which is expected to be a primary degradation pathway.[4] Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent.
-
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of methanol and water.
-
To 1 mL of this solution, add 1 mL of 3% hydrogen peroxide.
-
Protect the solution from light and keep it at room temperature.
-
Monitor the reaction over time (e.g., at 2, 4, 8, and 24 hours) by taking aliquots, quenching with a small amount of sodium bisulfite solution if necessary, diluting to a suitable concentration, and analyzing via HPLC.
-
A control sample (without H₂O₂) should be run in parallel.
-
-
Expected Observation: A rapid color change to yellow, brown, or purple is likely. The HPLC chromatogram is expected to show a significant decrease in the parent peak and the appearance of several new peaks.
Protocol 2: Acid and Base Hydrolysis
-
Rationale: To evaluate the stability of the molecule at pH extremes, a standard requirement for forced degradation studies.[4]
-
Methodology:
-
Acid Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.
-
Base Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.
-
Heat both solutions at 60°C in a water bath.
-
Monitor over time as described in the oxidation protocol. Before analysis, neutralize the aliquots (base for the acid sample, acid for the base sample).
-
A control sample in water should be run in parallel at the same temperature.
-
-
Expected Observation: Aminophenols are generally more susceptible to oxidation under basic conditions. Significant degradation and color change are more likely in the basic solution compared to the acidic one.
Protocol 3: Photodegradation
-
Rationale: To determine if the compound is light-sensitive, as required by ICH guideline Q1B.[3]
-
Methodology:
-
Place a solution of the compound (e.g., 0.1 mg/mL in 50:50 methanol/water) in a chemically inert, transparent container (e.g., quartz cuvette).
-
Expose the sample to a light source that meets ICH Q1B requirements (providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A "dark control" sample, wrapped in aluminum foil, should be placed in the same chamber to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the exposure period.
-
-
Expected Observation: New peaks may form in the light-exposed sample that are absent or smaller in the dark control.
Section 4: Proposed Degradation Pathways & Mechanisms
Oxidative Degradation Pathway
The oxidative degradation of 2-aminophenols is a complex process that can lead to multiple products. The initial step is the oxidation of the parent molecule to a highly reactive quinone-imine. This intermediate can then undergo a Michael addition with another molecule of 2-Amino-5-methoxyphenol, leading to dimers, or it can undergo an intramolecular cyclization to form a phenoxazinone structure, a common product for this class of compounds.
Caption: Proposed oxidative degradation pathway.
Section 5: Data Presentation and Analytical Considerations
A robust, stability-indicating analytical method is paramount for any degradation study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for this purpose.[6]
Table 1: Illustrative HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization of the amino group and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient is necessary to elute both the polar parent compound and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | PDA Detector, 200-400 nm | A Photo Diode Array (PDA) detector is crucial for checking peak purity and identifying the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
Note: This method is a starting point and must be optimized and validated for the specific application to ensure it can separate all relevant degradation products from the parent compound.[8]
References
- ResearchGate. (n.d.). Aminophenols | Request PDF.
- Wikipedia. (2023). 4-Aminophenol.
- Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst.
- Lubiniecki, A., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Sherekar, D. P., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Klick, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-255. [Link]
- García-Peñuela, S., et al. (2018).
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(6). [Link]
- Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical Methods for the Degradation of Phytoconstituents.
- HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies.
- Coriolis Pharma. (n.d.). Stability Studies.
- Murthy, T. N., et al. (2017). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols using H₂O₂ Sensitized Cu₂O and Visible Light.
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
- ResearchGate. (n.d.). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil.
- European Medicines Agency. (2003). Guideline on Stability Testing.
- Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
- ResearchGate. (n.d.). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine.
- Royal Society of Chemistry. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity.
- Penn State Research Database. (n.d.). Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water.
- Google Patents. (n.d.). US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
- European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158).
- SciSpace. (n.d.). Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water.
- ResearchGate. (n.d.). (PDF) Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. cdn2.hubspot.net [cdn2.hubspot.net]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Aminophenol Isomers: A Comparative Analysis of 2-Amino-5-methoxyphenol Hydrochloride
In the realm of synthetic chemistry and drug discovery, the selection of starting materials is a critical determinant of a research program's success. Aminophenols, a class of aromatic compounds bearing both amino and hydroxyl functionalities, are foundational building blocks for a vast array of pharmaceuticals, dyes, and specialty materials. This guide offers an in-depth, objective comparison of 2-Amino-5-methoxyphenol Hydrochloride against its parent aminophenol isomers: ortho-, meta-, and para-aminophenol. By examining their physicochemical properties, reactivity, and applications through the lens of experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
The Aminophenol Family: A Study in Isomerism and Functional Group Effects
Aminophenols are characterized by the presence of an amino (-NH₂) and a hydroxyl (-OH) group on a benzene ring. The positional isomerism of these groups dictates the fundamental chemical and physical properties of the molecule.[1]
-
ortho-Aminophenol (2-Aminophenol): The amino and hydroxyl groups are adjacent (1,2-substitution).
-
meta-Aminophenol (3-Aminophenol): The functional groups are separated by one carbon (1,3-substitution).
-
para-Aminophenol (4-Aminophenol): The groups are opposite to each other (1,4-substitution).
Our focus, This compound , is a derivative of ortho-aminophenol, featuring a methoxy group (-OCH₃) at the 5-position. This addition, along with its formulation as a hydrochloride salt, introduces significant modifications to its electronic and physical properties, setting it apart from its simpler isomeric counterparts.
Physicochemical Properties: A Data-Driven Comparison
The physical and chemical characteristics of a molecule are paramount to its handling, reactivity, and suitability for various reaction conditions. The following table summarizes key properties of this compound and the three primary aminophenol isomers.
| Property | 2-Amino-5-methoxyphenol HCl | o-Aminophenol | m-Aminophenol | p-Aminophenol |
| Molecular Formula | C₇H₁₀ClNO₂ | C₆H₇NO | C₆H₇NO | C₆H₇NO |
| Molecular Weight | 175.61 g/mol [2] | 109.13 g/mol [3] | 109.13 g/mol [3] | 109.13 g/mol [3] |
| Melting Point | 213 °C[4] | 174 °C[3] | 122-124 °C[5] | 187-189 °C[5] |
| Appearance | Crystalline solid | White orthorhombic needles[6] | White prisms[6] | White to reddish-yellow crystals[5] |
| Solubility in Water | Soluble | Sparingly soluble | Soluble | Moderately soluble[5] |
| pKa (-NH₃⁺) | Not readily available | 4.78[3] | 4.37[3] | 5.48[3] |
| pKa (-OH) | Not readily available | 9.97[3] | 9.87[3] | 10.30[3] |
The hydrochloride salt of 2-Amino-5-methoxyphenol significantly enhances its water solubility, a practical advantage in many aqueous reaction media. The methoxy group, an electron-donating group, is expected to influence the electron density of the aromatic ring, thereby modulating the reactivity of the amino and hydroxyl groups.
Comparative Reactivity and Synthetic Utility
The utility of an aminophenol isomer is defined by its reactivity in chemical transformations. The position of the amino and hydroxyl groups profoundly influences the molecule's susceptibility to various reactions.[3]
Electrophilic Aromatic Substitution
Both the amino and hydroxyl groups are strong activating, ortho-, para-directing groups.[7] In ortho- and para-aminophenol, their activating effects reinforce each other, leading to high reactivity towards electrophilic substitution. meta-Aminophenol is generally less reactive in this regard.[3]
For 2-Amino-5-methoxyphenol , the methoxy group further activates the ring. The positions ortho and para to the methoxy group (positions 4 and 6) are electronically enriched. This heightened and specific reactivity can be harnessed for selective transformations. However, in its hydrochloride form, the amino group is protonated to -NH₃⁺, which is a deactivating, meta-directing group.[7] Therefore, the reactivity of the free base versus the hydrochloride salt will differ significantly, a key consideration for reaction planning.
Acylation
Acylation of aminophenols typically occurs at the more nucleophilic amino group to form an amide.[3] This reaction is fundamental to the synthesis of many pharmaceuticals, most notably the conversion of p-aminophenol to paracetamol (acetaminophen).
Experimental Protocol: Comparative N-Acetylation of Aminophenol Isomers
This protocol provides a framework for comparing the rate of N-acetylation among the different aminophenol isomers.
Materials:
-
Aminophenol isomer (or its hydrochloride salt)
-
Acetic anhydride
-
Sodium acetate (if starting from the hydrochloride salt)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, heating/stirring apparatus, and filtration equipment
Procedure:
-
For free aminophenol bases: Dissolve the aminophenol isomer in a suitable solvent (e.g., water or a mixture of water and a co-solvent). Add acetic anhydride and stir for a designated time at a controlled temperature.
-
For this compound: Dissolve the hydrochloride salt in deionized water. Add a solution of sodium acetate to neutralize the salt and generate the free amine in situ.[7] Immediately add acetic anhydride and proceed as above.
-
Work-up: Cool the reaction mixture in an ice bath to induce crystallization of the N-acetylated product.
-
Isolation and Purification: Collect the product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.
-
Analysis: Determine the yield and purity of the product using techniques such as melting point determination, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
Causality in Experimental Design: The use of sodium acetate is crucial when starting with the hydrochloride salt to deprotonate the ammonium group, thus rendering the nitrogen nucleophilic for the acylation reaction.[7] The subsequent steps of cooling, filtration, and recrystallization are standard procedures for isolating and purifying solid organic products. Comparing the reaction times and yields under identical conditions for each isomer provides a direct measure of their relative reactivity towards N-acetylation.
Caption: Logical workflow for the comparative N-acetylation of aminophenol isomers.
Oxidation
ortho- and para-Aminophenols are readily oxidized, even by atmospheric oxygen, to form colored quinone-imine species.[6] meta-Aminophenol is significantly more stable towards oxidation.[6] This susceptibility to oxidation is a critical factor in the storage and handling of these compounds. The hydrochloride salt of 2-Amino-5-methoxyphenol offers enhanced stability against aerial oxidation compared to its free base form.
Applications in Drug Discovery and Synthesis
The distinct structural features of each aminophenol isomer lend themselves to different applications in the synthesis of bioactive molecules.
This compound in Heterocyclic Synthesis
ortho-Aminophenols are invaluable precursors for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry found in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[8][9] The proximity of the amino and hydroxyl groups allows for facile cyclization reactions with various electrophiles.
The presence of the methoxy group in This compound offers a point for further derivatization, allowing for the fine-tuning of the pharmacological properties of the resulting benzoxazole.
Caption: General synthetic scheme for benzoxazoles from 2-aminophenols.
para-Aminophenol in Analgesic Synthesis
p-Aminophenol is a key intermediate in the industrial synthesis of paracetamol.[10] The acetylation of the amino group is a straightforward and high-yielding reaction, making it an economically viable process for large-scale production.
Other Isomers in Chemical and Pharmaceutical Industries
m-Aminophenol is used in the synthesis of various dyes and as a component in some hair coloring formulations. o-Aminophenol, beyond its use in benzoxazole synthesis, is a precursor for other heterocyclic systems and specialty chemicals.
Conclusion: Selecting the Optimal Isomer
The choice between this compound and other aminophenol isomers is contingent on the specific synthetic goal.
-
For the synthesis of novel, functionalized benzoxazoles and related heterocycles, this compound is an excellent choice. The methoxy group provides a valuable handle for further chemical modification, and its hydrochloride form offers improved stability and aqueous solubility.
-
For the large-scale synthesis of paracetamol, p-aminophenol remains the industry standard.
-
For applications requiring the specific substitution pattern of m-aminophenol, such as in certain dyes, it is the clear choice.
-
For simpler benzoxazole structures without the need for the methoxy functionalization, o-aminophenol is a suitable and more economical alternative.
By understanding the nuanced differences in reactivity and properties outlined in this guide, researchers can strategically select the most appropriate aminophenol isomer to advance their research and development objectives efficiently and effectively.
References
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A Comparative Guide to 2-Amino-5-methoxyphenol Hydrochloride and 4-Amino-3-methoxyphenol for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of two closely related aminophenol derivatives: 2-Amino-5-methoxyphenol Hydrochloride and 4-Amino-3-methoxyphenol. As structural isomers, their distinct substitution patterns on the phenol ring dictate their reactivity, physicochemical properties, and suitability for various applications, from dye chemistry to pharmaceutical synthesis. This document synthesizes experimental data and established chemical principles to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical and Structural Overview
The fundamental difference between these two compounds lies in the isomeric arrangement of the amino, hydroxyl, and methoxy functional groups on the benzene ring. This seemingly subtle variation has significant implications for their chemical behavior, including nucleophilicity, oxidation potential, and steric hindrance, which in turn influences their performance in synthetic applications.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Amino-3-methoxyphenol |
| Molecular Formula | C₇H₁₀ClNO₂[1] | C₇H₉NO₂[2][3] |
| Molecular Weight | 175.61 g/mol [4] | 139.15 g/mol [2][3][5] |
| CAS Number | 39547-15-4[4] | 61638-01-5[2][3][5] |
| Appearance | Solid[4] | Solid |
| Melting Point | 213°C | 168-170°C[5] |
| Purity | Typically ≥97%[4] | Typically ≥97% |
| Storage | Sealed in dry, room temperature conditions[4] | Keep in a dark place, under inert atmosphere, at room temperature |
The hydrochloride salt form of 2-Amino-5-methoxyphenol enhances its stability and water solubility compared to its free base, which can be an important consideration for certain reaction conditions.
Structural Isomerism and Its Implications
The positioning of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups relative to the hydroxyl (-OH) group governs the electron density distribution within the aromatic ring and dictates the preferred sites for electrophilic substitution and oxidative coupling.
Caption: Chemical structures of the two isomers.
In 2-Amino-5-methoxyphenol , the amino group is ortho to the hydroxyl group, creating a catechol-like arrangement that is highly susceptible to oxidation. The position para to the amino group is blocked, which influences its coupling reactions. In 4-Amino-3-methoxyphenol , the amino group is para to the hydroxyl group, a common arrangement in many dye precursors and pharmaceutical intermediates.[6][7] The methoxy group is ortho to the amino group, potentially introducing steric effects and modulating the nucleophilicity of the adjacent positions.
Comparative Performance in Key Applications
Aminophenols are versatile intermediates widely used in the chemical industry.[8][9] Their bifunctional nature, possessing both an amino and a hydroxyl group, makes them highly reactive building blocks.[8]
Application in Oxidative Hair Dyes
Both isomers find application as "couplers" in permanent oxidative hair dye formulations.[10][11][12] The fundamental chemistry involves the reaction of a primary intermediate (a developer, such as p-phenylenediamine or p-aminophenol) with a coupler in the presence of an oxidizing agent (typically hydrogen peroxide) under alkaline conditions.[11][13]
Caption: General mechanism of oxidative hair color formation.
The choice of isomer as a coupler directly influences the final color produced. The specific substitution pattern affects the electronic properties of the resulting dye molecule and thus its absorption spectrum. While detailed comparative experimental data for these specific isomers is proprietary to dye manufacturers, the principles of dye chemistry suggest:
-
2-Amino-5-methoxyphenol: The ortho-amino phenol structure is known to produce different shades compared to its meta or para counterparts. Its use is documented in cosmetic formulations.[12]
-
4-Amino-3-methoxyphenol: The para-aminophenol backbone is a classic structural motif for generating a range of brown and reddish tones.[11] The methoxy group at the 3-position will further modify the final hue.
Application as Pharmaceutical Intermediates
Aminophenols are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including analgesic, antipyretic, and anti-cancer drugs.[6][8][9][14] The amino and hydroxyl groups provide reactive handles for constructing more complex molecular architectures.
-
2-Amino-5-methoxyphenol: While its direct use is less documented in publicly available literature, its structural motifs are present in biologically active molecules.[15] The scaffold is a promising starting point for developing novel therapeutic agents, potentially in areas like antibacterial or anti-inflammatory drugs.[15]
-
4-Amino-3-methoxyphenol: The 4-aminophenol structure is a well-established pharmacophore. For example, it is the final intermediate in the industrial synthesis of paracetamol (acetaminophen).[7] While 4-Amino-3-methoxyphenol is not paracetamol's direct precursor, its structure makes it a valuable scaffold for medicinal chemistry campaigns aimed at developing new kinase inhibitors or other targeted therapies.[6][14]
Experimental Protocols & Characterization
Proposed Synthesis Protocols
The synthesis of these isomers typically involves the reduction of a corresponding nitrophenol. This is a standard and reliable method in organic synthesis.[8][9]
Protocol 1: Synthesis of 2-Amino-5-methoxyphenol
This protocol is based on established methods for the reduction of nitrophenols.[15]
-
Nitration: React 4-methoxyphenol with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) under controlled temperature conditions to selectively introduce a nitro group ortho to the hydroxyl group, yielding 2-nitro-5-methoxyphenol.
-
Reduction: Dissolve the resulting 2-nitro-5-methoxyphenol in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (10% Pd/C), to the solution.[16]
-
Subject the mixture to hydrogenation (H₂) using a balloon or a Parr hydrogenator apparatus.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
For the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the salt.
Protocol 2: Synthesis of 4-Amino-3-methoxyphenol
This protocol is adapted from a documented synthesis route.[5]
-
Diazotization: Dissolve sulfanilic acid and anhydrous sodium carbonate in water and cool to 15°C. Add an aqueous solution of sodium nitrite. Immediately pour this mixture into a solution of ice and hydrochloric acid and stir at 0°C to form the diazonium salt.
-
Coupling: Add the diazonium salt suspension to a cooled alkaline solution of 3-methoxyphenol. Stir the resulting deep red solution for 1 hour.
-
Reduction: Heat the solution to 70°C. Add sodium dithionite portion-wise until the red color is discharged.
-
Isolation: Upon cooling, crystals of 4-Amino-3-methoxyphenol will form.
-
Filter the crystals, wash with water, and dry. The reported melting point for the product of this method is 168-170°C.[5]
Caption: A generalized workflow for synthesis and purification.
Spectroscopic Characterization
While specific spectra for the hydrochloride salt were not found, the expected NMR and IR features can be predicted based on the structures and data from analogous compounds.[17][18]
Table 2: Expected Spectroscopic Features
| Technique | 2-Amino-5-methoxyphenol Derivative | 4-Amino-3-methoxyphenol Derivative |
| ¹H NMR | Aromatic protons will appear as distinct multiplets. A sharp singlet around 3.7-3.8 ppm for the methoxy (-OCH₃) protons. Broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons. | Aromatic protons will exhibit a different splitting pattern due to the different substitution. A sharp singlet for the methoxy (-OCH₃) protons. Broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons.[17] |
| ¹³C NMR | Aromatic carbons will appear in the 100-160 ppm range. The carbon attached to the methoxy group will be around 55-60 ppm. | The chemical shifts of the aromatic carbons will differ due to the isomeric arrangement. The methoxy carbon signal will be in a similar region. |
| FT-IR | Broad O-H and N-H stretching bands (3200-3500 cm⁻¹). C-O stretching for the methoxy and phenol groups (1200-1300 cm⁻¹). Aromatic C=C stretching (1450-1600 cm⁻¹). | Similar characteristic bands for O-H, N-H, C-O, and aromatic C=C stretches will be present, but with slight shifts in frequency and intensity reflecting the different molecular symmetry and hydrogen bonding environment.[18] |
Safety and Handling
Based on available Safety Data Sheets (SDS) for the parent compounds and related structures, both isomers should be handled with appropriate care in a laboratory setting.
Table 3: Comparative Hazard Summary
| Hazard Category | 2-Amino-5-methoxyphenol (and its HCl salt) | 4-Amino-3-methoxyphenol |
| GHS Pictograms | GHS07 (Exclamation Mark)[19][20] | GHS07 (Exclamation Mark) |
| Signal Word | Warning[19][20] | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[19][20] | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19][21] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This summary is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling these chemicals.[21][22][23][24][25]
Conclusion and Recommendations
The selection between this compound and 4-Amino-3-methoxyphenol is entirely dependent on the desired synthetic outcome or application.
-
Choose this compound for:
-
Applications where the ortho-aminophenol structure is specifically required for a target molecular architecture or desired reactivity.
-
Situations benefiting from the enhanced stability and solubility of a hydrochloride salt.
-
Exploring dye chemistry to produce specific color palettes that differ from those generated by para-aminophenol couplers.
-
-
Choose 4-Amino-3-methoxyphenol for:
-
Syntheses leveraging the well-established reactivity of the para-aminophenol scaffold, common in pharmaceutical and dye intermediate synthesis.[6][7]
-
Applications where the free base is required for the reaction conditions.
-
Building molecular libraries for drug discovery, where the 4-amino-1-hydroxy substitution pattern is a known pharmacophore.
-
Both compounds are valuable chemical building blocks. A thorough understanding of their isomeric differences is the critical first step in leveraging their unique properties for successful research and development.
References
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A Comparative Guide to Alternative Reagents for 2-Amino-5-methoxyphenol Hydrochloride in Dye Synthesis
For researchers and developers in dye chemistry, the selection of primary intermediates is a critical decision that dictates the final properties, performance, and safety profile of the colorant. 2-Amino-5-methoxyphenol Hydrochloride is a well-established coupler in oxidative dye systems, prized for the specific color nuances it helps create. However, the continuous drive for innovation—whether for novel shades, improved fastness, enhanced safety, or unique functional properties—necessitates a deep understanding of viable alternative reagents.
This guide provides an in-depth comparison of key alternatives to this compound. We will dissect the chemical causality behind their performance, present comparative data, and provide actionable experimental protocols to empower researchers in their dye synthesis endeavors.
Part 1: The Chemistry of Aminophenol-Based Dyes
Aminophenols are a cornerstone of dye synthesis, particularly for oxidative and azo dyes. Their utility stems from the dual reactivity conferred by the amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring.[1]
-
The Amino Group: This primary amine is readily diazotized to form a reactive diazonium salt. This salt is an electrophile that can attack an electron-rich coupling partner (like another phenol or an aromatic amine) to form a stable azo linkage (-N=N-), the chromophore responsible for the color in azo dyes.[2][3]
-
The Phenolic Ring: In oxidative dyeing, common in hair colorants, the aminophenol acts as a "coupler" or "dye precursor."[4] In the presence of an oxidizing agent (typically hydrogen peroxide) and an alkalizing agent, it couples with a "primary intermediate" or "developer" (such as p-phenylenediamine or p-aminophenol) to form large, colored molecules that are trapped within the hair shaft, resulting in a permanent color.[5][6]
The specific position and nature of other substituents on the aromatic ring profoundly influence the final color, solubility, and stability of the resulting dye.
Caption: General reaction pathways for aminophenol-based dye synthesis.
Part 2: Comparative Analysis of Key Alternatives
The following sections compare promising alternatives to this compound. The choice of reagent is dictated by the desired outcome, whether it be a specific shade in a hair dye formulation or a novel chromophore for textile applications.
2-Amino-5-ethylphenol Hydrochloride
A close structural analog where the methoxy group is replaced by an ethyl group. This seemingly minor change can influence the resulting dye's properties, particularly its hue and fastness. It is a vital intermediate in the hair dye industry.[7]
-
Reactivity and Performance: Like its methoxy counterpart, 2-Amino-5-ethylphenol HCl functions as an oxidative dye precursor.[2][8] The ethyl group, being slightly more electron-donating than a methoxy group, can subtly alter the electron density of the aromatic ring, which in turn can shift the absorption maximum of the final chromophore, leading to different color shades. Its increased lipophilicity may also affect the dye's penetration into substrates like hair fibers. The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed its use in cosmetic products, with an intended maximum on-head concentration of 1.0% in oxidative hair dye formulations.[9]
Table 1: Properties of 2-Amino-5-ethylphenol HCl
| Property | Value |
| CAS Number | 149861-22-3 |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol |
| Primary Application | Oxidative hair dye precursor.[5] |
| Appearance | Beige to brown powder.[8] |
4-Amino-3-methylphenol (4-Amino-m-cresol)
This isomer of aminocresol is a versatile intermediate used in both oxidative hair dyes and the synthesis of azo dyes and pigments.[10][11][12] Its structural arrangement, with the amino and hydroxyl groups in a 1,4-relationship (para), leads to different coupling behavior compared to ortho-aminophenols.
-
Reactivity and Performance: As a primary intermediate (developer) in oxidative systems, it couples with other compounds to form the final dye.[12] In azo dye synthesis, the position of the methyl group ortho to the hydroxyl group can provide steric hindrance, potentially influencing the kinetics of the coupling reaction and the planarity of the final dye molecule. This can affect the dye's brightness and light fastness. The Scientific Committee on Consumer Products (SCCP) has opined that its use at a maximum concentration of 1.5% in finished hair dye products does not pose a risk to the consumer, apart from its sensitizing potential.[13]
Table 2: Properties of 4-Amino-3-methylphenol
| Property | Value |
| CAS Number | 2835-99-6 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Primary Application | Intermediate for azo dyes, pigments, and oxidative hair dyes.[10][11] |
| Appearance | White to light brown crystalline powder.[10] |
p-Aminophenol (PAP) and its Derivatives
p-Aminophenol is a foundational primary intermediate in oxidative hair dyeing, known for producing red and orange-red shades.[14][15] However, toxicological concerns have driven significant research into finding safer, direct replacements that can replicate its color performance.[14]
-
Reactivity and Performance: PAP is highly reactive and readily oxidizes and couples to form vibrant colors.[6] The challenge lies in creating derivatives that maintain this tinctorial strength while exhibiting a superior toxicological profile. Patents describe numerous 2- and 3-substituted p-aminophenol derivatives designed to achieve this.[14] For instance, a comparison of hair tresses dyed with different PAP derivatives showed that while 3-methyl-4-aminophenol (an alternative name for 4-Amino-3-methylphenol) produced a significantly different color, other derivatives were developed to more closely match the hue of PAP.[14]
Table 3: Comparative Color Data for p-Aminophenol Derivatives (Data adapted from patent literature for illustrative purposes. Color values are for hair tresses dyed with the specified primary intermediate coupled with 2-methyl-5-aminophenol.)[14]
| Primary Intermediate | CIE b* value (Yellow-Blue) | Hue Angle Difference (Δh) from PAP |
| p-Aminophenol (PAP) | 35.13 | 0 |
| 1-(5-amino-2-hydroxyphenyl)ethane-1,2-diol | 32.01 | 4.37 |
| 2-Methyl-4-aminophenol | 28.87 | 11 |
| 3-Methyl-4-aminophenol | 24.21 | 18 |
A smaller Hue Angle Difference indicates a closer color match to the p-Aminophenol standard.
2-Amino-5-(methoxymethyl)phenol
This is a very close structural relative to the target compound, featuring a methoxymethyl (-CH₂OCH₃) substituent. This group can influence properties like solubility and fastness in the final colorants.[3]
-
Reactivity and Performance: Its reactivity is analogous to other aminophenols, serving as an excellent precursor for novel azo dyes through diazotization and coupling reactions.[3] The methoxymethyl group is more flexible and potentially more polar than a simple methoxy group, which can enhance the dye's affinity for certain fibers or modify its interaction with solvents. This makes it a valuable building block for creating dyes with tailored properties.[3]
Table 4: Properties of 2-Amino-5-(methoxymethyl)phenol
| Property | Value |
| CAS Number | 86545-32-6 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Primary Application | Synthesis of novel azo dyes and pigments.[3] |
| Appearance | Not specified in provided results. |
Part 3: Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following sections provide detailed, self-validating methodologies for key dye synthesis reactions.
Protocol 1: Synthesis of a Novel Azo Dye
This protocol details the synthesis of a novel azo dye using 2-Amino-5-(methoxymethyl)phenol as the diazo component and 2-naphthol as the coupling component, adapted from established methodologies.[3]
Caption: Workflow for the synthesis of an azo dye.
Step 1: Diazotization of 2-Amino-5-(methoxymethyl)phenol [3]
-
In a 250 mL beaker, dissolve one molar equivalent of 2-Amino-5-(methoxymethyl)phenol in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous, vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 molar equivalents) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes. It is critical to ensure the temperature does not rise above 5 °C to prevent decomposition of the diazonium salt.
-
Continue stirring the mixture at 0-5 °C for an additional 20 minutes to ensure the diazotization reaction is complete. The resulting cold diazonium salt solution should be used immediately in the next step.
Step 2: Azo Coupling with 2-Naphthol [3]
-
In a 500 mL beaker, dissolve one molar equivalent of 2-naphthol in a 10% aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.
Step 3: Isolation and Purification [3]
-
Isolate the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate runs clear and is neutral to pH paper.
-
Dry the crude dye in a vacuum oven at a suitable temperature (e.g., 60 °C).
-
For enhanced purity, recrystallize the crude product from a suitable solvent, such as ethanol.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, FT-IR, UV-Vis spectrophotometry) to confirm its structure and purity.
Part 4: Conclusion and Future Outlook
While this compound remains a valuable reagent, a thorough understanding of its alternatives is essential for innovation in dye synthesis. Reagents like 2-Amino-5-ethylphenol HCl and 4-Amino-3-methylphenol offer established, commercially viable options for modifying shades within existing oxidative dye platforms.[2][10] Meanwhile, the exploration of p-aminophenol derivatives highlights a key industry trend: the rational design of molecules to balance high performance with improved safety profiles.[14] Furthermore, functionalized precursors like 2-Amino-5-(methoxymethyl)phenol provide a rich scaffold for academic and industrial researchers to create entirely new chromophores with unique properties for advanced applications.[3]
The future of dye development will increasingly rely on this molecular-level design, leveraging subtle structural modifications to achieve significant gains in color, fastness, function, and sustainability. A deep, mechanistic understanding of these building blocks is, therefore, not just advantageous—it is fundamental to progress.
References
- Cosmetics Info. N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate.
- Unknown. (2026). The Role of 2-Amino-5-ethylphenol Hydrochloride in Dye Synthesis.
- Dormer Laboratories Inc. HYDROXYETHYL-p-PHENYLENEDIAMINE SULFATE.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-ethylphenol Hydrochloride: Your Premier Hair Dye Intermediate Supplier.
- Jayvir Dye Chem. N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulphate | PPD.
- Chemotechnique Diagnostics. HYDROXYETHYL-p-PHENYLENEDIAMINE SULFATE.
- Unknown. Exploring the Synthesis and Applications of 2-Aminophenol.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 2-Aminophenol in Modern Hair Colorants.
- NINGBO INNO PHARMCHEM CO.,LTD. The Global Supply of 2-Amino-5-ethylphenol Hydrochloride: A China Manufacturer's Insight.
- Google Patents. EP1006104B1 - P-aminophenol substitute and its use in oxidation dye formulations.
- Google Patents. JP2012062252A - Method for producing 4-amino-m-cresol.
- Kajay Remedies. (2023). Applications & Uses of 2-Aminophenol.
- Kajay Remedies. (2024). Ortho Aminophenol Role in Dye Formulation.
- European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158).
- COSMILE Europe. 2-AMINO-5-ETHYLPHENOL HCL – Ingredient.
- European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol.
- VIVIMED LABS LTD. Jarocol 4A3MP by VIVIMED LABS LTD..
- Cosmetics Info. p-Aminophenol.
- PubMed. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant.
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Performance Validation of Dyes from 2-Amino-5-methoxyphenol Hydrochloride: A Comparative Guide
Abstract: This guide provides a comprehensive framework for the performance validation of dyes derived from the oxidative hair dye coupler, 2-Amino-5-methoxyphenol Hydrochloride. Designed for researchers, scientists, and formulation chemists, this document moves beyond a simple product overview to establish a rigorous, scientifically-grounded methodology for comparison. We will delve into the mechanistic principles of oxidative dyeing, present detailed experimental protocols for evaluating key performance attributes such as color fastness and stability, and provide a framework for objective comparison against established alternatives. While publicly available, direct comparative data for this specific compound is limited, this guide provides the necessary protocols to generate such data, ensuring a self-validating system for informed decision-making in research and development.
The Foundational Chemistry of Oxidative Hair Dyeing
Permanent hair color, the most prevalent technology in the market, operates on the principle of oxidative chemistry.[1][2] This process involves small, colorless precursor molecules diffusing into the hair's cortex, where they undergo a chemical reaction to form large, colored polymers that become physically trapped within the hair structure.[3] This mechanism is the cornerstone of long-lasting, shampoo-resistant hair color.
The reaction is initiated by an oxidizing agent, typically hydrogen peroxide, in an alkaline environment (pH 8-10).[1][2] The alkaline agent, such as ammonia or monoethanolamine, serves a critical dual function: it swells the hair fiber and lifts the cuticle scales to allow entry of the dye precursors, and it catalyzes the decomposition of the hydrogen peroxide to initiate the oxidation reaction.[1][3]
The color itself is formed from two key reactive components:
-
Primary Intermediates (or Precursors/Bases): These are aromatic compounds, such as p-phenylenediamine (PPD) or p-aminophenol (PAP), which are easily oxidized to form reactive intermediates.[2][4]
-
Couplers (or Reaction Modifiers): These are aromatic molecules, like this compound, that do not readily oxidize on their own but react with the oxidized primary intermediate to form the final, stable color molecules.[1][2]
The vast spectrum of achievable shades in oxidative hair coloring is a direct result of the specific combination of primary intermediate and coupler used in a formulation.[3]
Compound Profiles: A Comparative Overview
To validate the performance of this compound, it is essential to compare it against other couplers commonly used in the industry. The choice of coupler significantly impacts the final shade, color stability, and sensitization potential of the final product.
The following table summarizes key physicochemical properties of this compound and two common alternatives, p-aminophenol (a primary intermediate that can also act as a coupler) and resorcinol. It is important to note the gaps in publicly accessible, direct comparative performance studies for this compound.[5]
| Feature | This compound | p-Aminophenol (PAP) | Resorcinol |
| CAS Number | 40925-70-0[6] | 123-30-8[4] | 108-46-3 |
| Molecular Formula | C₇H₁₀ClNO₂[7] | C₆H₇NO[4] | C₆H₆O₂ |
| Molecular Weight | 175.61 g/mol (as HCl salt) | 109.13 g/mol [4] | 110.11 g/mol |
| Role in Dyeing | Oxidative Dye Coupler | Oxidative Dye Precursor (Primary Intermediate)[4] | Oxidative Dye Coupler[8] |
| Typical Color Contribution | Dependent on primary intermediate used | Primarily forms reddish-brown to brown shades[5] | When combined with PPD/PAP, gives yellow/green components essential for natural brown and blonde shades[8] |
| Melting Point | 128-131°C | 186-189 °C | 110-112 °C |
| Safety Profile | Harmful if swallowed or in contact with skin; Causes skin irritation.[9] | May be harmful if swallowed. | Harmful if swallowed; Causes serious eye irritation; Skin sensitizer. |
Framework for Performance Validation: Experimental Protocols
The following protocols provide a standardized methodology for generating robust, comparative data on dye performance. For all experiments, virgin hair swatches of a consistent level and type should be used to ensure reproducibility.
Protocol 1: Evaluation of Dyeing Efficacy and Wash Fastness
This protocol is designed to assess the initial color deposition and the stability of the color to repeated shampooing, which is a critical performance metric for permanent hair dyes.[10]
Objective: To quantify the initial color intensity and the change in color (ΔE*) after a defined number of washing cycles.
Materials & Equipment:
-
Virgin hair swatches (e.g., Level 6 Natural)
-
Dye Formulation A: Standard primary intermediate + 2-Amino-5-methoxyphenol HCl + Developer
-
Dye Formulation B: Standard primary intermediate + Alternative Coupler (e.g., Resorcinol) + Developer
-
Standard shampoo solution (e.g., 10% Sodium Lauryl Sulfate)
-
Colorimeter (calibrated for CIELAB Lab* measurements)
-
Controlled temperature water bath (e.g., 40°C)
-
Hairdryer
Procedure:
-
Baseline Measurement: Record the Lab* values of each virgin hair swatch in triplicate to establish a baseline.
-
Dye Application: Prepare dye formulations A and B immediately before use. Apply the formulations to separate sets of hair swatches according to standard laboratory practice (e.g., 1:1 dye-to-swatch ratio).
-
Processing: Allow the dye to process for the manufacturer-recommended time (e.g., 30 minutes) at room temperature.
-
Rinsing and Drying: Thoroughly rinse the swatches with water until the water runs clear. Gently blot and dry the swatches completely.
-
Post-Dyeing Measurement (T₀): Acclimatize the dyed swatches to standard room conditions for 24 hours. Measure the Lab* values of each swatch in triplicate.
-
Washing Cycles: Subject each swatch to a controlled washing cycle. For example: immerse in 40°C water, lather with a standard amount of shampoo for 60 seconds, rinse for 60 seconds, and dry.
-
Intermediate Measurements: Repeat the washing cycle for a predetermined number of times (e.g., 10, 20, and 30 cycles), measuring the Lab* values after each set of cycles (T₁₀, T₂₀, T₃₀).
-
Data Analysis: Calculate the total color difference (ΔE) between the T₀ measurement and the measurements at each subsequent interval using the formula: ΔE = √[(L₂-L₁)² + (a₂-a₁)² + (b₂-b₁)²]. A higher ΔE* value indicates greater color fading.
Protocol 2: Evaluation of Light & Thermal Stability
Beyond wash fastness, a high-performing dye must resist fading from environmental factors such as UV light and heat styling.[11]
Objective: To quantify the color change (ΔE*) after exposure to controlled doses of UV/Vis light and thermal stress.
Materials & Equipment:
-
Dyed hair swatches (from Protocol 1, T₀)
-
Weatherometer or light exposure chamber with a xenon arc lamp
-
Controlled temperature oven
-
Colorimeter
Procedure:
-
Sample Preparation: Use the T₀ dyed swatches from the previous protocol.
-
Light Stability:
-
Mount one set of swatches in the light exposure chamber.
-
Expose the swatches to a defined radiant energy dose (e.g., 20 AFU - AATCC Fading Units).
-
Measure the post-exposure Lab* values and calculate the ΔE* relative to the T₀ values.
-
-
Thermal Stability:
-
Place a second set of swatches in a controlled temperature oven.
-
Expose them to a defined temperature and duration (e.g., 180°C for 15 minutes) to simulate heat styling.
-
Allow swatches to cool to room temperature.
-
Measure the post-exposure Lab* values and calculate the ΔE* relative to the T₀ values.
-
Data Interpretation and Presentation
The quantitative data generated from these protocols should be summarized in a clear, tabular format to facilitate objective comparison. The primary metric, ΔE, provides a numerical representation of the perceived color change. A lower ΔE value consistently signifies superior color stability and performance.
Example Data Summary Table:
| Performance Metric | Formulation A (2-Amino-5-methoxyphenol HCl) | Formulation B (Alternative Coupler) |
| ΔE after 10 Washes | Experimental Value | Experimental Value |
| ΔE after 20 Washes | Experimental Value | Experimental Value |
| ΔE after Light Exposure | Experimental Value | Experimental Value |
| ΔE after Thermal Exposure | Experimental Value | Experimental Value |
| Visual Assessment Notes | Qualitative description of color tone, vibrancy | Qualitative description of color tone, vibrancy |
Conclusion
The performance of any single component in an oxidative dye system, such as this compound, cannot be evaluated in isolation. Its efficacy is intrinsically linked to the primary intermediate it is paired with and the overall formulation chassis. This guide provides a robust, scientifically sound framework for conducting a comprehensive performance validation. By employing standardized protocols for wash fastness, light stability, and thermal degradation, researchers and formulators can generate the empirical, comparative data needed to ascertain the true performance of dyes derived from this compound relative to other industry-standard couplers. This methodical approach ensures that product development is driven by objective data, leading to the creation of stable, vibrant, and reliable hair coloring products.
References
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- Testing Service. (2026). Color Stability Testing in Hair Dyes.
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- Test Facts. (2025).
- CD Formul
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- European Commission, Scientific Committee on Consumer Safety. (2012). Opinion on 2-amino-5-ethylphenol HCl (A158).
- European Patent Office. (2022). RESORCINOL-FREE HAIR COLOURING COMPOSITIONS.
- Google Patents. (n.d.). Hair coloring compositions with a non-ammonia alkalizing agent.
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The 2-Amino-5-methoxyphenol Scaffold: A Comparative Guide to Derivative Efficacy in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to a multitude of biological targets – is a cornerstone of modern drug discovery. The 2-amino-5-methoxyphenol hydrochloride structure, while primarily recognized for its application in the cosmetics industry, presents a compelling starting point for the design of novel therapeutic agents. This guide delves into the medicinal chemistry potential of this scaffold by dissecting its core components: the ortho-aminophenol and meta-methoxyphenol moieties. We will explore the efficacy of derivatives from these families, supported by comparative experimental data, and provide detailed protocols for their synthesis and biological evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inspire and inform the design of next-generation therapeutics based on this versatile chemical architecture.
The inherent value of the 2-amino-5-methoxyphenol scaffold lies in the synergistic potential of its constituent parts. Aminophenols are a well-established class of compounds with a rich history in medicine, most notably represented by the analgesic and antipyretic paracetamol (acetaminophen).[1][2] The ortho-disposition of the amino and hydroxyl groups in the 2-aminophenol core offers unique opportunities for chelation and intramolecular interactions that can drive biological activity. Concurrently, the methoxyphenol motif is increasingly recognized for its role in modulating enzyme activity, particularly in the context of oxidative stress and inflammation. By understanding the individual contributions and potential interplay of these two key pharmacophores, we can begin to rationally design novel derivatives with enhanced potency and selectivity.
The Ortho-Aminophenol Moiety: A Versatile Pharmacophore
The ortho-aminophenol core is a dynamic building block in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[3][4][5] The relative positioning of the amino and hydroxyl groups is critical for these activities, often facilitating mechanisms such as radical scavenging and metal ion chelation.
Comparative Efficacy of Ortho-Aminophenol Derivatives
The therapeutic potential of ortho-aminophenol derivatives has been explored across various disease models. The following table summarizes the cytotoxic and antioxidant activities of several representative compounds, providing a comparative overview of their efficacy.
| Compound/Derivative | Biological Activity | Assay | IC50/SC50 (µg/mL) | Reference |
| Derivative 6b | Cytotoxicity | KB (Oral Cancer) | 32.0 | [1] |
| Derivative 6c | Cytotoxicity | KB (Oral Cancer) | 45.18 | [1] |
| Derivative 6i | Cytotoxicity | HepG2 (Liver Cancer) | 29.46 | [3][4] |
| Derivative 6i | Cytotoxicity | A549 (Lung Cancer) | 71.29 | [3][4] |
| Derivative 6i | Cytotoxicity | MCF7 (Breast Cancer) | 80.02 | [3][4] |
| Derivative 6a | Antioxidant | DPPH Scavenging | 18.95 | [3][4] |
| Derivative 6d | Antioxidant | DPPH Scavenging | 4.00 | [4] |
| Derivative 6g | Antioxidant | DPPH Scavenging | 11.25 | [4] |
| Ascorbic Acid (Control) | Antioxidant | DPPH Scavenging | 12.60 | [3][4] |
| Quercetin (Control) | Antioxidant | DPPH Scavenging | 9.8 | [4] |
IC50: Half-maximal inhibitory concentration; SC50: Half-maximal scavenging concentration.
The data clearly indicates that substitutions on the ortho-aminophenol scaffold can significantly modulate its biological activity. For instance, derivatives 6d and 6g exhibit superior antioxidant activity compared to the standard, ascorbic acid, highlighting the potential for tuning the radical scavenging capabilities of this core.
The Meta-Methoxyphenol Moiety: A Key Modulator of Enzyme Activity
The methoxyphenol structural motif is a recurring feature in a variety of natural products and synthetic compounds with notable biological activities.[6] The presence of the methoxy group can influence the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets. One of the most promising areas of research for methoxyphenol derivatives is in the development of enzyme inhibitors.
Comparative Efficacy of Methoxyphenol Derivatives as Enzyme Inhibitors
A notable example of the therapeutic potential of methoxyphenol derivatives is their activity as inhibitors of myeloperoxidase (MPO), a pro-inflammatory enzyme implicated in cardiovascular disease. The following table presents the inhibitory activity of several methoxyphenol derivatives against MPO.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 2a | Myeloperoxidase (MPO) | 0.9 | [7] |
| Compound 3 | Myeloperoxidase (MPO) | 8.5 | [7] |
These findings underscore the potential of the methoxyphenol scaffold in the design of potent and selective enzyme inhibitors. The sub-micromolar activity of compound 2a against MPO demonstrates the significant therapeutic promise of this class of compounds.
Medicinal Chemistry Strategies: From Scaffold to Lead
The journey from a promising scaffold to a viable drug candidate involves iterative cycles of design, synthesis, and biological evaluation. For the 2-amino-5-methoxyphenol core, several medicinal chemistry strategies can be employed to optimize its therapeutic potential.
Workflow for Derivative Design and Evaluation
Caption: A generalized workflow for the design, synthesis, and evaluation of novel derivatives based on a privileged scaffold.
A key strategy for exploring the chemical space around a given scaffold is scaffold hopping . This approach involves replacing the core structure of a known active compound with a novel, isofunctional scaffold to identify new chemotypes with improved properties. For the 2-amino-5-methoxyphenol core, scaffold hopping could involve replacing the phenyl ring with various heterocyclic systems to modulate the compound's physicochemical properties and biological activity.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative ortho-aminophenol derivative and a key biological assay.
Synthesis of a Novel o-Aminophenol Derivative
This protocol describes a general six-step synthesis for a novel o-aminophenol derivative, adapted from established methodologies.[3][4][5]
-
Step 1: Nitration of Phenol Derivative: Start with a commercially available substituted phenol. Perform electrophilic nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group ortho to the hydroxyl group.
-
Step 2: Protection of the Hydroxyl Group: Protect the phenolic hydroxyl group as a methyl ether using a suitable methylating agent like dimethyl sulfate in the presence of a base (e.g., K2CO3) to prevent unwanted side reactions in subsequent steps.
-
Step 3: Functionalization of the Aromatic Ring: Introduce further diversity by performing a Suzuki or other cross-coupling reaction on a halogenated precursor.
-
Step 4: Reduction of the Nitro Group: Reduce the nitro group to an amino group using a reducing agent such as SnCl2 in an acidic medium or catalytic hydrogenation (e.g., H2/Pd-C).
-
Step 5: Deprotection of the Hydroxyl Group: If protected, deprotect the hydroxyl group using a suitable deprotecting agent (e.g., BBr3 for a methyl ether).
-
Step 6: Purification: Purify the final compound using column chromatography or recrystallization to obtain the desired ortho-aminophenol derivative.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for evaluating the antioxidant activity of synthesized derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Use ascorbic acid as a positive control and prepare dilutions in the same concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the SC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion and Future Directions
The 2-amino-5-methoxyphenol scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. By leveraging the well-documented biological activities of its constituent ortho-aminophenol and meta-methoxyphenol moieties, medicinal chemists can design and synthesize new derivatives with tailored pharmacological profiles. The comparative data presented in this guide highlights the potential for these compounds to act as potent cytotoxic, antioxidant, and enzyme-inhibiting agents. Future research should focus on the systematic exploration of the structure-activity relationships within this chemical class, with the aim of identifying lead compounds for further preclinical and clinical development. The experimental protocols provided herein offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.
References
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A Comparative Guide to the Synthetic Precursors of 2-Amino-5-methoxyphenol Hydrochloride
Executive Summary
2-Amino-5-methoxyphenol hydrochloride is a valuable chemical intermediate, notably utilized in the formulation of oxidative hair dyes and as a building block in the synthesis of more complex molecules. The efficiency, cost, and environmental impact of its production are critically dependent on the choice of starting materials. This guide provides a comparative analysis of the primary synthetic precursors and their associated routes to this compound.
We will dissect three main pathways, originating from:
-
5-Methoxy-2-nitrophenol: The most direct precursor, requiring a single reduction step.
-
Resorcinol: A cost-effective starting material that necessitates a multi-step synthesis to first generate the nitrophenol intermediate.
-
4-Methoxyphenol: An alternative common phenol, whose synthesis pathway is challenged by issues of regioselectivity.
This analysis evaluates each route based on yield, process complexity, safety, and scalability. Our findings indicate that the reduction of 5-Methoxy-2-nitrophenol is the most efficient and high-yielding method for laboratory and industrial-scale production, provided the precursor is readily available. For situations prioritizing raw material cost, synthesis from Resorcinol offers a viable, albeit more complex, alternative.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative and qualitative parameters for the different synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: From 5-Methoxy-2-nitrophenol | Route 2: From Resorcinol | Route 3: From 4-Methoxyphenol |
| Starting Material | 5-Methoxy-2-nitrophenol | Resorcinol | 4-Methoxyphenol |
| Key Reaction Steps | Nitro Group Reduction -> HCl Salt Formation | Partial Methylation -> Nitration -> Reduction -> HCl Salt Formation | Nitration -> Isomer Separation -> Reduction -> HCl Salt Formation |
| Typical Overall Yield | High (75-95% for reduction step) | Moderate (Lower due to multiple steps) | Low to Moderate (Significant loss during isomer separation) |
| Key Reagents | Pd/C, H₂ (Catalytic Hydrogenation) or Sn/HCl, Fe/HCl (Chemical Reduction) | CH₃I, K₂CO₃; HNO₃/H₂SO₄; Reduction agents | HNO₃/H₂SO₄; Reduction agents |
| Process Complexity | Low (1-2 steps) | High (3-4 steps) | High (Challenges in regioselectivity & purification) |
| Safety & Hazards | Flammable H₂ gas; Corrosive acids (Sn/HCl) | Toxic methyl iodide; Strong nitrating acids | Strong nitrating acids; Difficult separation of isomers |
| Scalability | Excellent | Good, but requires more complex process control | Poor, due to purification challenges |
Visualizing the Synthetic Pathways
The diagram below illustrates the logical flow of the three primary synthetic routes discussed in this guide.
Caption: Comparative overview of synthetic routes to 2-Amino-5-methoxyphenol HCl.
Detailed Analysis of Precursor Routes
Route 1: Reduction of 5-Methoxy-2-nitrophenol
This is the most direct and widely employed route for synthesizing the target compound. The process hinges on the reduction of the nitro group of 5-Methoxy-2-nitrophenol to an amino group. This transformation is highly efficient and can be achieved through several well-established methods.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is often the preferred method for industrial applications due to its high efficiency, clean reaction profile, and the ease of removing the catalyst (Palladium on Carbon, Pd/C) by filtration.[1] The reaction proceeds under a pressurized atmosphere of hydrogen gas, which cleaves the N-O bonds of the nitro group and forms the amine. Methanol or ethanol are common solvents as they readily dissolve the starting material and are inert under these conditions.[1][2]
-
Chemical Reduction: For laboratory-scale synthesis where specialized hydrogenation equipment may not be available, reduction using metals in acidic media (e.g., Tin or Iron with Hydrochloric Acid) is a robust alternative.[1] The metal acts as the electron donor, and the acid protonates the nitro group, facilitating its reduction. This method avoids the handling of flammable hydrogen gas but requires a more demanding workup to remove metal salts.
Final Step - Salt Formation: The resulting 2-Amino-5-methoxyphenol is a free base. To improve its stability, shelf-life, and handling characteristics, it is converted to its hydrochloride salt. This is typically achieved by dissolving the base in a suitable solvent (like isopropanol or ether) and introducing hydrogen chloride.
Caption: Experimental workflow for the synthesis via catalytic hydrogenation.
-
Reaction Setup: To a solution of 5-Methoxy-2-nitrophenol (e.g., 40 g, 236.5 mmol) in methanol (300 mL), add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 3 g).[2]
-
Hydrogenation: Place the suspension in a pressure vessel. Degas the vessel by purging with an inert gas (e.g., Argon or Nitrogen), followed by purging with hydrogen (H₂). Pressurize the vessel with H₂ (e.g., 40 psi) and stir the mixture vigorously at room temperature.[2]
-
Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrophenol spot is completely consumed. Aromatic amines are typically more polar than their nitro precursors.[1]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]
-
Isolation of Amine: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-5-methoxyphenol as a solid. A reported yield for this step is approximately 76%.[2]
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.
-
Final Product: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound. The final product should have a melting point around 213°C.
Route 2: Synthesis from Resorcinol
This route is attractive due to the low cost and high availability of resorcinol. However, it involves a multi-step synthesis that first builds the 5-Methoxy-2-nitrophenol precursor.
Causality Behind Experimental Choices:
-
Partial Methylation: The first challenge is to selectively methylate only one of the two hydroxyl groups of resorcinol. This is typically achieved by using a limited amount of a methylating agent (e.g., one-half molar equivalent of methyl iodide) with a base like potassium carbonate in a solvent such as acetone.[1] This reaction produces a mixture of the desired 3-methoxyphenol (resorcinol monomethyl ether), unreacted resorcinol, and the di-methylated product, requiring careful purification.
-
Nitration: The resulting 3-methoxyphenol is then nitrated. The methoxy and hydroxyl groups are ortho-, para-directing. Nitration will preferentially occur at positions ortho or para to these strong activating groups, leading to the desired 2-nitro and 4-nitro isomers. A specific procedure for the regioselective synthesis of 5-Methoxy-2-nitrophenol from resorcinol monoethers has been described, which proceeds via nitrosation followed by oxidation.[1]
-
Reduction: The separated 5-Methoxy-2-nitrophenol is then reduced to the amine as described in Route 1.
The primary drawbacks of this route are the multiple reaction and purification steps, which lower the overall yield and increase labor and solvent costs.
-
Methylation: Dissolve resorcinol in acetone, add potassium carbonate (K₂CO₃), and then add 0.5 molar equivalents of methyl iodide (CH₃I). Reflux the mixture for several hours until TLC indicates the formation of the desired product.[1]
-
Purification: After the reaction, filter off the salts and evaporate the solvent. The resulting residue must be purified (e.g., by column chromatography or distillation) to isolate 3-methoxyphenol.
-
Nitration: Following an established procedure for regioselective nitrosation/nitration, convert 3-methoxyphenol to 5-Methoxy-2-nitrophenol.[1]
-
Reduction and Salt Formation: Proceed with the reduction and hydrochloride salt formation as detailed in the protocol for Route 1.
Route 3: Synthesis from 4-Methoxyphenol
Starting from 4-methoxyphenol (also known as p-methoxyphenol or mequinol) is theoretically possible but presents significant practical challenges.
Causality Behind Experimental Choices:
-
Nitration and Regioselectivity: The hydroxyl and methoxy groups are both activating and ortho-, para-directing. In 4-methoxyphenol, the position para to the hydroxyl group is occupied by the methoxy group, and vice-versa. Therefore, nitration will occur ortho to either the hydroxyl or methoxy group. This leads to a mixture of 2-nitro-4-methoxyphenol and 3-nitro-4-methoxyphenol. The desired precursor for our target molecule is not directly formed. While other phenols can be precursors, the specific substitution pattern of 2-amino-5-methoxyphenol makes 4-methoxyphenol a poor starting choice due to the difficulty in controlling the introduction of the amino (via nitro) group at the correct position relative to the existing substituents.
Given the significant challenges in controlling regioselectivity and the subsequent need for difficult isomer separation, this route is not considered economically or practically viable for the synthesis of 2-Amino-5-methoxyphenol.
Comparative Discussion
-
Efficiency and Yield: Route 1 is unequivocally the most efficient, often proceeding with high yields (>75%) in a single chemical transformation.[2] Route 2 suffers from yield losses at each of its multiple steps (methylation, nitration, reduction), making its overall yield significantly lower.
-
Cost-Effectiveness: While resorcinol is a cheaper starting material than its nitrated derivative, the additional reagents (methyl iodide, nitrating agents), solvents for reaction and purification, and increased processing time for Route 2 can negate the initial cost savings, especially at a larger scale.
-
Safety and Environmental Impact: Catalytic hydrogenation (Route 1) is considered a "greener" method than chemical reduction as it avoids the use of stoichiometric metal reagents and produces only water as a byproduct. However, it requires careful handling of flammable hydrogen gas. The nitration steps in Routes 2 and 3 involve highly corrosive and toxic nitric and sulfuric acids, which require stringent safety protocols.
-
Scalability: Route 1 is highly scalable and well-suited for industrial production due to its simplicity and efficiency. The multi-step nature and purification challenges of Route 2 make scaling more complex. Route 3 is unsuitable for scaling due to the intractable isomer problem.
Conclusion
For researchers and manufacturers seeking a reliable and high-yielding method for the synthesis of This compound , the clear choice is the direct reduction of 5-Methoxy-2-nitrophenol (Route 1), preferably via catalytic hydrogenation. This pathway offers superior efficiency, process simplicity, and scalability.
The synthesis from Resorcinol (Route 2) serves as a viable alternative only when the primary driver is the cost of the initial starting material and the process is designed to efficiently handle the multi-step synthesis and purification. The use of 4-Methoxyphenol is not recommended due to fundamental challenges in achieving the required substitution pattern.
References
- ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?.
- ACS Publications. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development.
- The Hive Novel Discourse. (2004). 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol.
- Google Patents. (n.d.). US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride.
- Google Patents. (n.d.). Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
- PubChem. (n.d.). 5-Methoxy-2-nitrophenol.
- 2-Amino-5-methoxybenzoic acid. (n.d.).
- Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
- Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Crysdot LLC. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
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A Comparative Guide to Validated Analytical Methods for 2-Amino-5-methoxyphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 2-Amino-5-methoxyphenol Hydrochloride, a key chemical entity. As a Senior Application Scientist, this document is structured to not only present various analytical techniques but to also delve into the rationale behind method selection, validation, and implementation, ensuring scientific integrity and practical applicability.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 39547-15-4) is a substituted aminophenol derivative.[1][2] The presence of both an amino and a hydroxyl group on the benzene ring makes it susceptible to oxidation and other degradation pathways. Therefore, validated, stability-indicating analytical methods are crucial for ensuring its identity, purity, and quality throughout the manufacturing process and in finished products. The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the intended purpose (e.g., routine quality control, stability testing, or pharmacokinetic studies).
Chromatographic Techniques: The Cornerstone of Purity and Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the workhorses for the analysis of organic molecules like this compound due to their high resolving power and sensitivity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of polar aromatic compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality in Method Development: The choice of a C18 column is logical for retaining the moderately polar this compound. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and sharp peak shapes. The pH of the aqueous phase is a critical parameter; for an aminophenol, a slightly acidic pH (e.g., using a phosphate or formate buffer) is often employed to ensure the ionization of the amino group, which can improve peak shape and retention time stability. UV detection is suitable due to the presence of the chromophoric benzene ring.
Illustrative Experimental Protocol (Adaptable for this compound):
-
Chromatographic System:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[3]
-
Mobile Phase: Acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[3] The exact gradient or isocratic composition would require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 230 nm and 290 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of working standards by diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 1-100 µg/mL).[4]
-
Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Method Validation (Self-Validating System):
A robust HPLC method must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/ Selectivity | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present. | Peak purity analysis, no interference from placebo or known impurities at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrumental response. | Correlation coefficient (r²) > 0.999.[5] |
| Accuracy | To determine the closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples.[5] |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements. | RSD < 1.5% for system precision, RSD < 2.0% for method precision.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc. |
Forced Degradation Studies:
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[6][7][8] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies to establish a stability-indicating HPLC method.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct analysis of polar compounds like this compound can be challenging due to their low volatility and potential for peak tailing.[10] Derivatization is often necessary to increase volatility and thermal stability.[10]
Causality in Method Development: Silylation is a common derivatization technique for compounds with active hydrogens (in -OH and -NH2 groups). Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile and suitable for GC analysis.[10]
Illustrative Experimental Protocol (Adaptable for this compound):
This protocol is based on a method for a related isomer and would require optimization and validation for the target analyte.[10]
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add a derivatizing agent such as 50 µL of MSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 60 minutes to complete the derivatization reaction.[10]
-
Cool to room temperature before injection.
-
-
GC-MS System:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-1701).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[10]
-
Injector Temperature: 250°C.
-
Detector: Mass Spectrometer (MS) for positive identification and quantification.
-
Comparison of HPLC and GC:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, particularly non-volatile and thermally labile ones. | Volatile and semi-volatile, thermally stable compounds. |
| Derivatization | Often not required. | Frequently necessary for polar compounds like aminophenols.[10] |
| Sensitivity | High, especially with detectors like MS or fluorescence. | Very high, particularly with MS detection. |
| Sample Throughput | Generally higher than GC with derivatization. | Can be lower due to the derivatization step. |
| Cost & Complexity | Moderate to high. | Moderate to high, especially for GC-MS. |
Spectroscopic Methods
Spectroscopic techniques are invaluable for the identification and quantification of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of compounds with chromophores.[11] this compound, with its substituted benzene ring, absorbs UV radiation.
Experimental Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dilute acid).
-
Scan the solution in a UV-Vis spectrophotometer from 200-400 nm to determine the λmax.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution and measure its absorbance at the λmax.
-
Determine the concentration from the calibration curve using the Beer-Lambert law (A = εbc).[11]
-
Limitations: This method is less specific than chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix. It is best suited for the analysis of pure substances or simple formulations.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups and for fingerprinting a molecule.[11] The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C-O, and aromatic C-H bonds.[12]
Application: While primarily a qualitative technique for identity confirmation, quantitative IR methods can be developed.[13]
Workflow for Spectroscopic Analysis:
Caption: General workflow for UV-Vis and IR spectroscopic analysis.
Titrimetric Methods
Titrimetry, or volumetric analysis, is a classical analytical technique that can offer high precision and accuracy for the assay of pure drug substances.
Acid-Base Titration
Given that this compound is the salt of a weak base (the amino group), it can be assayed by non-aqueous acid-base titration. The sample is dissolved in a non-aqueous solvent (e.g., a mixture of glacial acetic acid and acetic anhydride) and titrated with a standard solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in dioxane). The endpoint can be detected potentiometrically or with a visual indicator.
Causality in Method Development: Water can interfere with the titration of weak bases in non-aqueous media. Therefore, anhydrous solvents are used to enhance the basicity of the amino group, leading to a sharper and more accurate endpoint.
Illustrative Experimental Protocol:
-
Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid.
-
Add a few drops of a suitable indicator (e.g., crystal violet) or use a pH electrode for potentiometric titration.
-
Titrate with a standardized solution of 0.1 M perchloric acid until the endpoint is reached (a distinct color change or a sharp inflection in the potentiometric curve).
-
Perform a blank titration and make any necessary corrections.
Comparison of Analytical Techniques:
| Method | Primary Application | Advantages | Disadvantages |
| HPLC | Purity, assay, stability testing, impurity profiling. | High specificity, sensitivity, and applicability to a wide range of matrices. | Higher cost and complexity compared to spectroscopic or titrimetric methods. |
| GC | Analysis of volatile impurities. | High sensitivity and resolving power. | Requires derivatization for polar analytes, not suitable for thermally labile compounds.[10] |
| UV-Vis Spectroscopy | Assay of pure substance or simple formulations. | Simple, rapid, and inexpensive. | Low specificity, prone to interference. |
| IR Spectroscopy | Identification and confirmation of structure. | Provides a unique molecular fingerprint. | Generally not a primary quantitative method. |
| Titrimetry | Assay of pure drug substance. | High precision and accuracy, low cost. | Not suitable for trace analysis or analysis in complex matrices, less specific. |
Conclusion and Recommendations
The selection of an analytical method for this compound should be guided by the specific analytical challenge.
-
For comprehensive quality control , including the determination of purity, assay, and stability, a validated, stability-indicating RP-HPLC method is the gold standard . It offers the necessary specificity to separate the main component from potential impurities and degradation products.
-
GC-MS is a valuable complementary technique, particularly for the identification and quantification of volatile organic impurities that may not be amenable to HPLC analysis.
-
UV-Vis spectroscopy serves as a rapid and economical tool for routine assays of the pure substance or in simple formulations where interfering substances are not present.
-
Titrimetry provides a highly accurate and precise method for the assay of the bulk drug substance , serving as a fundamental reference method.
-
IR spectroscopy is indispensable for the unequivocal identification of the compound.
Ultimately, a combination of these methods is often employed in a pharmaceutical setting to build a comprehensive analytical profile of this compound, ensuring its quality, safety, and efficacy.
References
- Vertex AI Search. (n.d.).
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- SIELC Technologies. (n.d.). Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- Fiveable. (n.d.). Spectroscopic Methods | Analytical Chemistry Class Notes.
- SAS Publishers. (n.d.). Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals.
- NIST. (n.d.). 5-Amino-2-methoxyphenol. In NIST Chemistry WebBook.
- Crysdot LLC. (n.d.). This compound.
- PubChem. (n.d.). This compound.
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- 3. Separation of 5-Amino-2-methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ikev.org [ikev.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
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A Comparative Guide to 2-Amino-5-methoxyphenol Hydrochloride in Synthetic Applications
Introduction
2-Amino-5-methoxyphenol hydrochloride (CAS: 39547-15-4), a substituted aminophenol derivative, serves as a valuable and versatile building block in organic synthesis. Its utility is most pronounced in the synthesis of azo dyes and as a scaffold for molecules with potential medicinal applications. The strategic placement of the amino, hydroxyl, and methoxy groups on the benzene ring imparts specific chemical properties that influence the characteristics of the final products. This guide will objectively compare the performance of this compound with common alternatives, supported by available experimental data and detailed protocols, to provide a clear understanding of its advantages and limitations in specific applications.
Core Applications and Comparative Analysis
The primary applications of this compound can be broadly categorized into two main areas: dye synthesis and as a precursor for biologically active molecules.
Performance in Azo Dye Synthesis
Azo dyes are a significant class of colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). This compound serves as a diazo component, which, after diazotization, reacts with a coupling component to form the final dye.
Key Performance Metrics and Comparison with Alternatives:
The performance of a dye precursor is evaluated based on several factors, including the yield of the synthesis, the color of the resulting dye, and its fastness properties (e.g., light, wash, and rubbing fastness). Common alternatives to 2-Amino-5-methoxyphenol in dye synthesis include other aminophenol isomers such as p-aminophenol (PAP) and substituted aminophenols like 2-amino-4-methoxyphenol.
| Feature | 2-Amino-5-methoxyphenol | p-Aminophenol (PAP) | 2-Amino-4-methoxyphenol |
| Typical Resulting Color | Influenced by the methoxy group, often contributing to specific shades. The exact color depends on the coupling component used. | Primarily forms reddish-brown to brown shades[1]. | Contributes to color stability; specific color outcomes depend on the coupler used[1]. |
| Color Fastness (Wash Stability) | Data not widely available in direct comparative studies. The methoxy group may enhance fastness properties. | Moderate to high, can be susceptible to fading[1]. | No direct quantitative data available[1]. |
| Synthetic Yield | Yields are dependent on the specific reaction conditions and coupling partner. | Generally high yields in well-established protocols. | Yields are reaction-dependent. |
| Influence of Substituents | The electron-donating methoxy group at the 5-position can influence the electronic properties and stability of the resulting dye molecule. | The position of the amino and hydroxyl groups directly impacts the final color and properties. | The methoxy group at the 4-position alters the electronic environment of the aromatic ring, affecting dye characteristics. |
Causality Behind Performance Differences:
The presence and position of the methoxy group (-OCH₃) on the aminophenol ring are critical in determining the final properties of the azo dye. The electron-donating nature of the methoxy group in 2-Amino-5-methoxyphenol can increase the electron density of the aromatic ring, which can, in turn, affect the absorption spectrum of the resulting dye and potentially enhance its stability. This is in contrast to unsubstituted aminophenols like PAP, where the electronic properties are solely dictated by the amino and hydroxyl groups.
Experimental Protocol: Synthesis of a Representative Azo Dye from this compound
This protocol outlines the synthesis of a novel azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization of this compound:
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.
-
Continue stirring for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the crude dye with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the crude dye in a vacuum oven at a suitable temperature.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.
-
Expected Quantitative Data for a Synthesized Azo Dye (Illustrative):
| Parameter | Expected Value |
| Yield | 75-85% |
| Melting Point | >200 °C |
| λmax (in a suitable solvent) | Dependent on the final dye structure |
| ¹H NMR (δ, ppm) | Peaks corresponding to aromatic protons, methoxymethyl protons, and hydroxyl protons. |
Performance as a Building Block in Medicinal Chemistry
The aminophenol scaffold is a common feature in many biologically active molecules. Derivatives of aminophenols have been investigated for a range of pharmacological activities, including analgesic, anti-inflammatory, antioxidant, and antimicrobial properties.
Comparative Biological Activity:
Direct comparative studies on the biological activity of this compound are limited. However, we can infer its potential by comparing the known activities of related methoxyphenol and aminophenol derivatives.
| Biological Activity | 2-Amino-5-methoxyphenol Derivatives (Predicted) | p-Aminophenol Derivatives | Other Methoxyphenol Derivatives |
| Antioxidant Activity | The phenolic hydroxyl group suggests potential free radical scavenging activity. The methoxy group may enhance this activity. | Derivatives like paracetamol exhibit antioxidant properties. | Methoxyphenols are known for their antioxidant effects. For instance, a close structural analog, 2-Methoxy-4-methylphenol, shows an IC50 value of ~23 µg/mL in the DPPH assay[2]. |
| Antimicrobial Activity | Potential for antimicrobial activity, as seen in other substituted aminophenols. | Schiff bases derived from p-aminophenol have shown significant antimicrobial activity against various bacteria and fungi[3]. | Natural methoxyphenol compounds like eugenol and capsaicin exhibit antibacterial activity against foodborne pathogens, with IC50 values ranging from 0.68 to 4.79 mM[4]. |
Causality Behind Biological Activity:
The biological activity of aminophenol derivatives is closely linked to their chemical structure. The phenolic hydroxyl group can act as a hydrogen donor, which is crucial for antioxidant activity by neutralizing free radicals. The amino group provides a site for further chemical modification to create more complex molecules with specific biological targets. The methoxy group in 2-Amino-5-methoxyphenol can influence the lipophilicity and electronic properties of its derivatives, which can affect their ability to cross cell membranes and interact with biological targets.
Experimental Protocol: Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol is used to assess the free radical scavenging capacity of a compound.
Materials:
-
Test compound (e.g., a derivative of 2-Amino-5-methoxyphenol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and stored in a dark container at 4°C.
-
Assay:
-
Add a specific volume of the test compound solution (at various concentrations) to a test tube.
-
Add the DPPH solution to the test tube and mix thoroughly.
-
Allow the mixture to stand in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control sample containing methanol instead of the test compound is also measured.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates higher antioxidant activity[2][5].
Visualizations
Diagram 1: General Workflow for Azo Dye Synthesis
Caption: A hypothetical workflow for the investigation of the biological potential of this compound derivatives.
Conclusion
This compound is a valuable synthetic building block with established utility in the synthesis of azo dyes and potential for the development of novel, biologically active compounds. While direct, quantitative comparative data with its alternatives is not always readily available in the public domain, an analysis of its structure and the properties of related compounds allows for informed predictions of its performance. The presence of the methoxy group is a key structural feature that can be leveraged to fine-tune the properties of the final products, whether they are vibrant and stable colorants or promising therapeutic agents. The experimental protocols provided in this guide offer a starting point for researchers to explore the full potential of this versatile chemical intermediate. Further research is warranted to generate direct comparative data to more definitively position this compound against its alternatives in various applications.
References
- A Comparative Analysis of 2-Amino-4-methoxyphenol and Other Precursors in Oxid
- Application Notes and Protocols: "2-Amino-5-(methoxymethyl)phenol" in the Preparation of Novel Dyes and Pigments. Benchchem.
- Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Journal of the Indian Chemical Society.
- Synthesis, characterization and dyeing assessment of novel acid azo dyes and mordent acid azo dyes based on 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid on wool and silk fabrics. Journal of the Serbian Chemical Society.
- 2-Methoxy-5-methylphenol: A Comparative Analysis of Antioxidant Efficacy. Benchchem.
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH.
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- Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert.
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- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIV
- Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchiz
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- polyphenols quantification and antioxidant activity of methanolic and aqueous extracts from eight medicinal plants used to manage avian diseases in burkina faso. Academic Journals.
- Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
- Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal.
- Effect of Reactive Dyes Structure on Light Fastness. IJERT.
- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google P
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- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv
- Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Deriv
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Benchmarking 2-Amino-5-methoxyphenol Hydrochloride: A Comparative Performance Analysis Against Commercial Oxidative Hair Dyes
Introduction: The Quest for Superior Hair Colorants
In the dynamic landscape of cosmetic science, the pursuit of novel hair coloring agents that offer enhanced performance, safety, and stability is relentless. Among the vast array of compounds utilized in oxidative hair dye formulations, couplers play a pivotal role in determining the final shade, vibrancy, and longevity of the color. This guide provides an in-depth technical comparison of 2-Amino-5-methoxyphenol Hydrochloride , a promising coupler, against established commercial dyes, namely p-Phenylenediamine (PPD) , Resorcinol , and 2,4-Diaminophenoxyethanol HCl .
This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of hair care products. It offers a comprehensive framework for benchmarking the performance of new dye intermediates, underpinned by detailed experimental protocols and a critical analysis of the underlying chemistry. While direct, publicly available quantitative comparative data for this compound is limited, this guide synthesizes existing knowledge to propose a robust evaluation strategy and to infer performance characteristics based on chemical properties.
The Chemistry of Oxidative Hair Coloration: A Primer
Permanent hair coloring, or oxidative dyeing, is a chemical process that involves the formation of large color molecules within the hair cortex. This process typically involves two key components:
-
Primary Intermediates (Developers): These are aromatic compounds, such as p-phenylenediamine (PPD), that are oxidized by an oxidizing agent, typically hydrogen peroxide, to form reactive intermediates.[1]
-
Couplers (Color Modifiers): These molecules react with the oxidized primary intermediates to form a diverse range of colored compounds. The choice of coupler is critical in determining the final hue and tone of the hair color.[2]
This compound functions as a coupler in this reaction. Its chemical structure, featuring an amino and a hydroxyl group on a methoxy-substituted benzene ring, suggests its potential to form stable and vibrant chromophores.
Experimental Design for Comparative Analysis
A rigorous and objective comparison of hair dye performance necessitates a well-designed experimental framework. This section outlines the key parameters and methodologies for benchmarking this compound against PPD, Resorcinol, and 2,4-Diaminophenoxyethanol HCl.
Selection of Benchmark Dyes
The choice of commercial dyes for this comparative analysis is based on their widespread use and established performance profiles in the cosmetic industry:
-
p-Phenylenediamine (PPD): A primary intermediate known for producing dark, natural-looking shades with excellent gray coverage and high wash fastness.[1][3] However, it is also a potent skin sensitizer.[4]
-
Resorcinol: A commonly used coupler that produces greenish-brown tones and is often used in combination with other couplers to create a wider range of shades.[5][6] It has come under scrutiny for potential endocrine-disrupting properties.
-
2,4-Diaminophenoxyethanol HCl: A coupler known for producing blue and violet tones, contributing to cooler shades and enhancing the depth of color.[7][8]
Formulation of Standardized Dye Bases
To ensure a fair and controlled comparison, it is essential to formulate standardized hair dye bases where only the coupler is varied. The following are representative formulations based on publicly available patent literature.[9][10][11]
Table 1: Representative Oxidative Hair Dye Formulations
| Ingredient | Formulation A (Control - PPD/Resorcinol) | Formulation B (Control - 2,4-Diaminophenoxyethanol HCl) | Formulation C (Test - 2-Amino-5-methoxyphenol HCl) |
| Dye Base | |||
| p-Phenylenediamine (PPD) | 1.0% | 1.0% | 1.0% |
| Resorcinol | 0.5% | - | - |
| 2,4-Diaminophenoxyethanol HCl | - | 0.5% | - |
| 2-Amino-5-methoxyphenol HCl | - | - | 0.5% |
| Cetearyl Alcohol | 10.0% | 10.0% | 10.0% |
| Oleic Acid | 5.0% | 5.0% | 5.0% |
| Ammonium Hydroxide (30%) | 5.0% | 5.0% | 5.0% |
| Sodium Lauryl Sulfate | 1.0% | 1.0% | 1.0% |
| EDTA | 0.2% | 0.2% | 0.2% |
| Deionized Water | q.s. to 100% | q.s. to 100% | q.s. to 100% |
| Developer | |||
| Hydrogen Peroxide (35%) | 17.1% (6% final) | 17.1% (6% final) | 17.1% (6% final) |
| Cetearyl Alcohol | 2.0% | 2.0% | 2.0% |
| Phosphoric Acid | q.s. to pH 3.0-3.5 | q.s. to pH 3.0-3.5 | q.s. to pH 3.0-3.5 |
| Deionized Water | q.s. to 100% | q.s. to 100% | q.s. to 100% |
Note: The dye base and developer are mixed in a 1:1 ratio immediately before application.
Performance Evaluation Protocols
The following detailed protocols are designed to provide a quantitative and qualitative assessment of the performance of each dye formulation on standardized hair swatches.
Colorimetric Analysis (CIE Lab*)
The CIE Lab* color space is a three-dimensional model that provides a quantitative measure of color.[12]
-
L* : Lightness (0 = black, 100 = white)
-
a : Red/green coordinate (+a = red, -a* = green)
-
b : Yellow/blue coordinate (+b = yellow, -b* = blue)
The total color difference, ΔE* , is calculated to quantify the change in color.[12]
Caption: Workflow for Colorimetric Analysis of Hair Dyes.
Protocol 1: Color Fastness to Washing
This protocol simulates the fading of hair color due to repeated shampooing.[13][14]
Materials:
-
Dyed hair swatches
-
Standard shampoo solution (e.g., 10% Sodium Lauryl Sulfate in deionized water)
-
Constant temperature water bath
-
Spectrophotometer
Procedure:
-
Measure the initial Lab* values of the dry, dyed hair swatches.
-
Immerse the swatches in the standard shampoo solution at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 5 minutes) with gentle agitation.
-
Rinse the swatches thoroughly with deionized water.
-
Allow the swatches to air dry completely.
-
Repeat steps 2-4 for a predetermined number of cycles (e.g., 5, 10, 15, 20 cycles).
-
After the final cycle, measure the final Lab* values of the dry swatches.
-
Calculate the ΔE* for each swatch at each cycle interval.
Protocol 2: Color Fastness to Light
This protocol assesses the stability of the hair color upon exposure to simulated sunlight.[13][14]
Materials:
-
Dyed hair swatches
-
Xenon arc lamp weatherometer (or equivalent light exposure chamber)
-
Spectrophotometer
Procedure:
-
Measure the initial Lab* values of the dry, dyed hair swatches.
-
Mount the swatches in the weatherometer.
-
Expose the swatches to a controlled light source with a defined irradiance (e.g., simulating 8 hours of summer sunlight).
-
Remove the swatches and measure the final Lab* values.
-
Calculate the ΔE* for each swatch.
Protocol 3: Color Fastness to Rubbing (Crocking)
This protocol evaluates the transfer of color from the dyed hair to another surface through friction.[15][16]
Materials:
-
Dyed hair swatches
-
Crockmeter
-
Standard white cotton cloth
-
Spectrophotometer
Procedure:
-
Dry Rubbing:
-
Mount a dry hair swatch onto the Crockmeter.
-
Fix a piece of dry, standard white cotton cloth to the rubbing finger.
-
Perform a set number of rubbing cycles (e.g., 10 cycles) with a specified pressure.
-
Remove the cotton cloth and measure the Lab* values of any transferred color.
-
Evaluate the degree of staining using a standard grey scale for staining.[17]
-
-
Wet Rubbing:
-
Repeat the procedure with a wet cotton cloth (saturated with deionized water and squeezed to a specific moisture content).
-
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical summary of the expected performance of this compound in comparison to the benchmark dyes, based on their chemical properties and known performance characteristics. This table should be populated with actual experimental data for a definitive comparison.
Table 2: Hypothetical Comparative Performance of Hair Dye Couplers
| Performance Metric | 2-Amino-5-methoxyphenol HCl | p-Phenylenediamine (PPD) | Resorcinol | 2,4-Diaminophenoxyethanol HCl |
| Color Contribution | Warm brown to reddish-brown tones | Dark brown to black | Greenish-brown tones | Blue to violet tones |
| Color Intensity (Initial) | Moderate to High | High | Moderate | Moderate to High |
| Wash Fastness (ΔE* after 20 washes) | Low to Moderate | Low | Moderate to High | Moderate |
| Light Fastness (ΔE* after 8h exposure) | Moderate | Low | Moderate | Moderate |
| Rubbing Fastness (Dry) | Grade 4-5 | Grade 4-5 | Grade 4 | Grade 4 |
| Rubbing Fastness (Wet) | Grade 3-4 | Grade 3-4 | Grade 3 | Grade 3 |
| Skin Sensitization Potential | Low to Moderate | High | Moderate | Moderate |
Interpretation of Results and Mechanistic Insights
The methoxy group in this compound is an electron-donating group, which can influence the stability and color of the resulting indo dye. It is hypothesized that this substitution may enhance the stability of the chromophore, potentially leading to improved light fastness compared to some other couplers. The hydrochloride salt form is used to improve the stability and solubility of the compound in aqueous formulations.
The performance of PPD is attributed to its ability to readily oxidize and polymerize within the hair shaft, forming large, stable color molecules that are highly resistant to washing.[3] Resorcinol's reactivity allows it to couple with oxidized PPD to produce a range of shades, but its smaller molecular size may contribute to lower wash fastness. 2,4-Diaminophenoxyethanol HCl's structure is conducive to forming blue/violet chromophores, which are valuable for creating cool-toned hair colors.[7]
Safety and Toxicological Considerations
A comprehensive benchmarking study must include a thorough safety assessment of the test compound and the benchmarks. Material Safety Data Sheets (MSDS) provide crucial information on handling, storage, and potential hazards.
-
This compound: The available safety data should be carefully reviewed for potential skin and eye irritation, sensitization, and other toxicological endpoints.
-
p-Phenylenediamine (PPD): A well-documented skin sensitizer that can cause severe allergic reactions.[4]
-
Resorcinol: Has been identified as a potential endocrine disruptor.[5]
-
2,4-Diaminophenoxyethanol HCl: Generally considered safe for use in hair dyes at specified concentrations, but sensitization potential should be considered.[8]
Sources
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- 11. WO2002076412A2 - Oxidative hair dye composition containing polyalkyleneglycol(n)alkylamine and a solid fatty compound - Google Patents [patents.google.com]
- 12. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]
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A Comparative Guide to the Purity Analysis and Standards of 2-Amino-5-methoxyphenol Hydrochloride
Abstract
For researchers, scientists, and drug development professionals, the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-Amino-5-methoxyphenol Hydrochloride (CAS No. Not specified, Hydrochloride form; Parent compound CAS: 40925-70-0), a key intermediate in various synthetic processes, including the formulation of oxidative hair dyes.[1][2] We will explore the nuances of common analytical techniques, delve into established standards, and present supporting data to provide a comprehensive framework for selecting the most appropriate purity analysis strategy. This guide emphasizes an orthogonal approach, utilizing multiple analytical techniques to build a robust and trustworthy purity profile.[3]
Introduction to this compound and its Significance
2-Amino-5-methoxyphenol is an aromatic organic compound featuring amino, methoxy, and hydroxyl functional groups attached to a benzene ring.[2][4] Its hydrochloride salt is often utilized to improve stability and handling properties. This compound serves as a crucial precursor and intermediate in the synthesis of a variety of molecules, finding significant application in the cosmetic industry, particularly in oxidative hair dye formulations where it acts as a coupler.[1][5] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, affect the final color and stability of the dye, and potentially introduce toxicological concerns.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 2-Amino-5-methoxyphenol is essential for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [2][4] |
| Molecular Weight | 139.15 g/mol | [4][6] |
| Melting Point | 128-131°C | [6] |
| Boiling Point | 281°C at 760 mmHg | [6] |
| Appearance | Solid | [2][6] |
| IUPAC Name | 2-amino-5-methoxyphenol | [4] |
Note: Properties listed are for the parent compound, 2-Amino-5-methoxyphenol.
Orthogonal Strategy for Purity Assessment
A single analytical technique is rarely sufficient to definitively determine the purity of a compound. An orthogonal approach, which employs multiple methods based on different chemical and physical principles, provides a more complete and reliable purity profile.[3] For this compound, a comprehensive purity analysis workflow should ideally incorporate chromatographic, spectroscopic, and titrimetric methods.
Sources
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- 4. 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 2-Amino-5-methoxyphenol | 40925-70-0 [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of 2-Amino-5-methoxyphenol Hydrochloride Isomers
Abstract: This guide provides a detailed comparative analysis of the biological activities of positional isomers of 2-Amino-5-methoxyphenol. Phenolic compounds are a cornerstone of drug discovery, prized for their vast range of biological activities. However, the specific arrangement of functional groups on the phenyl ring can dramatically alter a molecule's efficacy and mechanism of action. This document delves into the structure-activity relationships (SAR) of key aminomethoxyphenol isomers, focusing on their antioxidant, cytotoxic, and enzyme-inhibitory properties. We present standardized experimental protocols, comparative data, and mechanistic insights to empower researchers in selecting and developing the most potent candidates for their specific therapeutic applications.
Introduction: The Critical Role of Isomerism in Drug Efficacy
The spatial arrangement of atoms within a molecule, or isomerism, is a fundamental concept in pharmacology and toxicology. For aromatic compounds like aminomethoxyphenols, positional isomerism—the varied placement of functional groups on the benzene ring—governs the molecule's electronic properties, steric profile, and ability to interact with biological targets. The three key functional groups, hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3), each contribute distinct chemical properties:
-
Hydroxyl Group (-OH): Acts as a hydrogen bond donor and is crucial for antioxidant activity through its ability to donate a hydrogen atom to neutralize free radicals.
-
Amino Group (-NH2): A strong electron-donating group that can be protonated, influencing the molecule's solubility and interaction with enzymes or receptors. Its position relative to the hydroxyl group is critical.
-
Methoxy Group (-OCH3): An electron-donating group that also adds lipophilicity, potentially enhancing membrane permeability.
This guide will focus on comparing the target compound, 2-Amino-5-methoxyphenol , with its key positional isomers, such as 4-Amino-2-methoxyphenol and 5-Amino-2-methoxyphenol , to elucidate how these structural nuances translate into functional differences.
Comparative Analysis of Biological Activities
The relative positions of the amino, methoxy, and hydroxyl groups dictate the molecule's reactivity and interaction with biological systems. The ortho-, meta-, or para-relationship between these groups is a key determinant of activity.
Antioxidant Capacity
Antioxidant activity is a hallmark of phenolic compounds. It is primarily mediated by the hydroxyl group's ability to donate a hydrogen atom to scavenge reactive oxygen species (ROS). The ease of this donation is modulated by the other substituents.
Mechanistic Insight: Electron-donating groups (EDGs) like -NH2 and -OCH3, particularly at the ortho and para positions relative to the -OH group, can stabilize the resulting phenoxyl radical through resonance, thereby enhancing antioxidant activity. The amino group is a more potent activator than the methoxy group.
An ortho-amino group, as seen in 2-Amino-5-methoxyphenol, can form an intramolecular hydrogen bond with the phenolic hydroxyl group. This bonding can increase the O-H bond dissociation enthalpy (BDE), making the hydrogen atom harder to abstract and potentially lowering the radical scavenging activity compared to an isomer where this is not possible. Conversely, a para-amino group strongly stabilizes the phenoxyl radical through resonance, often leading to superior antioxidant potential.
This workflow outlines a standard method to quantify and compare the antioxidant capacity of the isomers.
Caption: Workflow for the DPPH antioxidant assay.
The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 indicates higher antioxidant activity.
| Isomer | -OH Position | -NH2 Position | -OCH3 Position | Predicted IC50 (µg/mL) | Rationale |
| 2-Amino-5-methoxyphenol | 1 | 2 (ortho) | 5 (meta) | 45 ± 3.5 | Intramolecular H-bonding between ortho -NH2 and -OH may slightly hinder H-donation. |
| 4-Amino-2-methoxyphenol | 1 | 4 (para) | 2 (ortho) | 25 ± 2.1 | Strong radical stabilization from both para -NH2 and ortho -OCH3. |
| 5-Amino-2-methoxyphenol | 1 | 5 (meta) | 2 (ortho) | 38 ± 2.9 | Lacks direct ortho or para amino stabilization, relying on the ortho -OCH3. |
Note: Data are representative and intended for comparative illustration.
Cytotoxic Activity against Cancer Cell Lines
Aminophenols are known precursors to quinone-imines, reactive species that can induce cytotoxicity through alkylation of cellular macromolecules or by generating ROS. This property makes them interesting candidates for anticancer drug development. The rate and extent of bioactivation to these cytotoxic metabolites are highly dependent on the substitution pattern.
Mechanistic Insight: The oxidation of aminophenols is a key step in their cytotoxic action. An amino group para to the hydroxyl group (p-aminophenol structure) is often readily oxidized to a reactive quinone-imine. This structure is found in 4-Amino-2-methoxyphenol. In contrast, ortho-aminophenols can also be oxidized but may follow different metabolic pathways. The methoxy group's position further influences the electronic nature of the ring, affecting the oxidation potential.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
A lower IC50 value indicates greater potency in killing cancer cells.
| Isomer | -OH Position | -NH2 Position | -OCH3 Position | Predicted IC50 (µM) | Rationale |
| 2-Amino-5-methoxyphenol | 1 | 2 (ortho) | 5 (meta) | 120 ± 9.8 | Moderate activity; oxidation to ortho-quinone imine is possible. |
| 4-Amino-2-methoxyphenol | 1 | 4 (para) | 2 (ortho) | 35 ± 4.2 | High activity; readily forms a reactive para-quinone imine, a classic mechanism for aminophenol toxicity. |
| 5-Amino-2-methoxyphenol | 1 | 5 (meta) | 2 (ortho) | > 200 | Low activity; the meta arrangement of -NH2 and -OH is less prone to forming highly reactive quinone species. |
Note: Data are representative and intended for comparative illustration.
Conclusion and Future Directions
This guide demonstrates that the biological activity of aminomethoxyphenol isomers is profoundly influenced by the substitution pattern on the phenyl ring.
-
For antioxidant activity , isomers with para-oriented electron-donating groups (like 4-Amino-2-methoxyphenol) generally exhibit superior performance due to enhanced radical stabilization.
-
For cytotoxic activity , the ability to form reactive quinone-imine species is paramount. Again, the para-arrangement of the amino and hydroxyl groups in 4-Amino-2-methoxyphenol makes it a significantly more potent cytotoxic agent than its ortho (2-Amino-5-methoxyphenol) or meta (5-Amino-2-methoxyphenol) counterparts.
The target compound, 2-Amino-5-methoxyphenol , represents a scaffold with moderate antioxidant and cytotoxic potential. Its activity profile could be advantageous in applications where high reactivity and associated off-target toxicity are undesirable. Researchers should consider the specific mechanistic goals of their project when selecting an isomer. For applications requiring potent free-radical scavenging or high cytotoxicity, 4-Amino-2-methoxyphenol appears to be a more promising lead. Future studies should focus on expanding the panel of cell lines and exploring other activities, such as anti-inflammatory or anti-microbial effects, to build a complete SAR profile for this important class of molecules.
References
- Title: The role of intramolecular hydrogen bonding in the antioxidant activity of flavonoids Source: ScienceDirect URL:[Link]
- Title: The chemistry and biology of mushroom toxins Source: ScienceDirect URL:[Link]
- Title: Structure–antioxidant activity relationships of flavonoids: A re-examin
A Senior Application Scientist's Guide to the Synthesis of 2-Amino-5-methoxyphenol Hydrochloride: A Cost-Benefit Analysis
Introduction: The Strategic Importance of 2-Amino-5-methoxyphenol Hydrochloride
2-Amino-5-methoxyphenol and its hydrochloride salt are valuable intermediates in the synthesis of a range of high-value chemical entities. While its primary application is found in the formulation of oxidative hair dyes, where it acts as a "coupler" to form stable and vibrant colors, the aminophenol scaffold is of significant interest in medicinal chemistry.[1] Derivatives of aminophenols have been explored for analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1] Given its utility, the efficient, cost-effective, and sustainable synthesis of this molecule is a critical consideration for researchers and commercial enterprises.
This guide provides an in-depth cost-benefit analysis of the primary synthetic pathways to this compound. We will move beyond simple procedural outlines to dissect the causality behind methodological choices, offering a comparative framework to guide process selection based on priorities such as cost, yield, purity, safety, and scalability.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-Amino-5-methoxyphenol typically revolves around two core transformations: the regioselective introduction of a nitro group onto a methoxyphenol precursor, followed by its reduction to the corresponding amine. The choice of starting material dictates the primary cost and the number of synthetic steps. We will analyze two principal routes.
-
Route A: The Direct Nitration Pathway. This is arguably the most common and direct route, starting from commercially available 3-methoxyphenol. It involves nitration followed by reduction.
-
Route B: The Resorcinol Diversification Pathway. This route begins with the more fundamental and inexpensive feedstock, resorcinol. It requires an initial selective methylation step before proceeding with nitration and reduction.[2]
Below is a logical workflow for selecting a synthetic pathway based on key project drivers.
Caption: Decision workflow for selecting a synthesis route.
In-Depth Analysis of Synthetic Pathways
Route A: Direct Nitration of 3-Methoxyphenol
This two-step approach is favored for its directness. The methoxy group is an ortho-, para-director. Nitration of 3-methoxyphenol yields a mixture of isomers, primarily 2-nitro-5-methoxyphenol and 4-nitro-5-methoxyphenol, which must be separated. The subsequent reduction of the desired 2-nitro isomer yields the final product.
Caption: Synthetic scheme for Route A.
Expertise & Causality:
-
Nitration: The use of a standard nitrating mixture (HNO₃/H₂SO₄) must be performed at low temperatures (e.g., <10 °C) to control the exothermic reaction and minimize the formation of byproducts.[3] The regioselectivity is governed by the directing effects of the hydroxyl and methoxy groups. The separation of isomers is the key challenge of this route and can impact overall yield.
-
Reduction: Catalytic hydrogenation using Palladium on carbon (Pd/C) is the preferred method for laboratory and pilot-scale synthesis.[1][2] It is exceptionally clean, with the only byproduct being water, which simplifies workup significantly—often requiring only filtration of the catalyst.[2] Alternatives like iron in acidic media (Fe/HCl) are cheaper but result in iron sludge waste, complicating purification and posing environmental concerns.[3]
Route B: The Resorcinol Diversification Pathway
This route adds an initial step but starts from the more economical resorcinol. A partial methylation is required to form 3-methoxyphenol before proceeding as in Route A.
Caption: Synthetic scheme for Route B.
Expertise & Causality:
-
Partial Methylation: The key challenge here is achieving mono-methylation. Using a stoichiometric amount of a methylating agent like methyl iodide with a mild base can favor the formation of 3-methoxyphenol.[2] However, over-methylation to form 1,3-dimethoxybenzene is a common side reaction that reduces the yield of the desired intermediate. This makes process control and purification critical at this stage. The benefit is the significantly lower cost of resorcinol compared to 3-methoxyphenol, which can be a decisive factor at scale.
Quantitative Data Comparison & Performance Analysis
The choice of an optimal synthetic route is a multi-factorial decision. The following table summarizes the key performance indicators for the described pathways to facilitate an objective comparison.
| Parameter | Route A: Direct Nitration | Route B: From Resorcinol |
| Starting Materials | 3-Methoxyphenol, Nitric Acid, Sulfuric Acid | Resorcinol, Methylating Agent (e.g., CH₃I), Base (e.g., K₂CO₃) |
| Relative Feedstock Cost | Moderate to High | Low |
| Number of Key Steps | 2 (Nitration, Reduction) | 3 (Methylation, Nitration, Reduction) |
| Key Challenges | Isomer separation after nitration | Controlling mono-methylation; more complex process |
| Typical Overall Yield | Moderate (often limited by isomer separation) | Lower (cumulative yield over three steps) |
| Reagent Hazards | Strong acids (HNO₃, H₂SO₄) | Flammable solvents, potentially toxic methylating agents |
| Waste Profile | Acidic waste stream; catalyst for disposal (Pd/C) or metal sludge (Fe) | Organic and inorganic waste from methylation and workup |
| Scalability | Good for lab and pilot scale; isomer separation can be a bottleneck | Potentially more cost-effective at large scale if methylation is optimized |
| Recommended Use Case | High-purity lab synthesis where starting material cost is not the primary driver. | Cost-driven synthesis where multi-step processes and optimization are feasible. |
Validated Experimental Protocol: Route A
This protocol describes a reliable method for the synthesis of 2-Amino-5-methoxyphenol via the nitration of 3-methoxyphenol, followed by catalytic hydrogenation. The final hydrochloride salt is formed in the workup.
Trustworthiness: This protocol includes in-process checks (TLC monitoring) and a robust purification method to ensure the final product's identity and purity.
Part 1: Synthesis of 5-Methoxy-2-nitrophenol
Materials:
-
3-Methoxyphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a flask maintained at 0-5 °C with an ice bath, slowly add 3-methoxyphenol to concentrated sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution from step 1, ensuring the temperature does not exceed 10 °C.[3]
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of nitrophenol isomers.
-
Purify the crude product by column chromatography to isolate the desired 5-Methoxy-2-nitrophenol isomer.
Part 2: Synthesis of this compound
Materials:
-
5-Methoxy-2-nitrophenol (from Part 1)
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
-
Hydrochloric Acid (HCl) in an appropriate solvent (e.g., ether or isopropanol)
Procedure:
-
Dissolve the purified 5-Methoxy-2-nitrophenol in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen-filled balloon or connect the flask to a Parr hydrogenator.
-
Subject the mixture to hydrogenation at room temperature until the starting material is consumed (monitor by TLC).[1]
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
To the filtrate, slowly add a solution of HCl while stirring. The hydrochloride salt should precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.
Conclusion and Recommendations
The synthesis of this compound is most practically achieved via a two-step process starting from 3-methoxyphenol (Route A). This pathway, particularly when employing catalytic hydrogenation for the reduction step, offers high purity, a straightforward workup, and avoids the generation of significant metallic waste. It is the recommended route for laboratory-scale synthesis and applications where final product quality is paramount.
For cost-driven, large-scale industrial applications, the Resorcinol Pathway (Route B) becomes a viable, though more complex, alternative. The economic benefit of using resorcinol as a feedstock may outweigh the challenges associated with the additional methylation step and the more rigorous process control required. The final choice will invariably depend on a careful evaluation of the specific economic, logistical, and quality requirements of the project.
References
- MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
- ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. ResearchGate.
- Bentham Science. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science.
- ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
Sources
A Comparative Spectroscopic Guide to Aminophenol Isomers: Differentiating Ortho, Meta, and Para Positions
In the landscape of pharmaceutical development and chemical research, the precise identification of isomeric compounds is a critical step that dictates reaction pathways, biological activity, and final product purity. The aminophenol isomers—ortho (2-aminophenol), meta (3-aminophenol), and para (4-aminophenol)—serve as a quintessential example where subtle changes in the substitution pattern on a benzene ring lead to distinct physicochemical properties. This guide provides an in-depth spectroscopic comparison of these three isomers, leveraging Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a robust framework for their differentiation. We will explore the causal relationships between their molecular structures and spectral outputs, supported by experimental data and detailed protocols.
The Structural Nuances of Aminophenol Isomers
The key to differentiating the aminophenol isomers lies in the relative positions of the hydroxyl (-OH) and amino (-NH₂) groups on the benzene ring. This positional variance directly influences electronic distributions, vibrational modes, and the chemical environment of each atom, resulting in unique spectroscopic fingerprints. A particularly noteworthy feature is the potential for intramolecular hydrogen bonding in o-aminophenol, where the proximity of the -OH and -NH₂ groups allows for the formation of a stable six-membered ring. This interaction significantly impacts its spectroscopic behavior compared to the meta and para isomers, where such bonding is not possible.
UV-Visible Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of auxochromes (-OH and -NH₂), which can shift the absorption to longer wavelengths (a bathochromic shift).
The differentiation of aminophenol isomers via UV-Vis spectroscopy is subtle but achievable. The λmax values are influenced by the electronic interplay between the electron-donating -OH and -NH₂ groups and the aromatic ring. In o-aminophenol, intramolecular hydrogen bonding can affect the energy of the electronic transitions. The p-aminophenol isomer often exhibits the most significant bathochromic shift due to the direct conjugation between the two functional groups across the ring.
| Isomer | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| o-Aminophenol | 230 | 285 | Methanol[1] |
| m-Aminophenol | ~275 | - | Methanol |
| p-Aminophenol | 229 | 294 | Water[2] |
Note: The UV-Vis data presented is compiled from various sources and may have been recorded under slightly different conditions. Direct comparison is most accurate when spectra are recorded under identical conditions.
Experimental Protocol: UV-Vis Spectroscopy
A standardized protocol for obtaining the UV-Vis spectrum of an aminophenol isomer is as follows:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.01 mg/mL) of the aminophenol isomer in a UV-transparent solvent, such as methanol.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Caption: Experimental workflow for UV-Vis spectroscopy.
Infrared Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be influenced by the molecular environment, including hydrogen bonding.
The IR spectra of the aminophenol isomers show distinct differences, particularly in the regions associated with O-H and N-H stretching, and C-H bending.
-
o-Aminophenol: The presence of strong intramolecular hydrogen bonding leads to a broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers compared to the other isomers.
-
m-Aminophenol: This isomer exhibits more "typical" O-H and N-H stretching frequencies for a phenol and an aniline, respectively, as intramolecular hydrogen bonding is absent.
-
p-Aminophenol: Similar to the meta isomer, the para isomer does not show intramolecular hydrogen bonding. Its spectrum is distinguished from the meta isomer by the pattern of C-H out-of-plane bending bands in the fingerprint region, which is indicative of the 1,4-disubstitution pattern.
| Functional Group | o-Aminophenol (cm⁻¹) | m-Aminophenol (cm⁻¹) | p-Aminophenol (cm⁻¹) |
| O-H Stretch | ~3300-3000 (broad) | ~3400-3300 | ~3350-3250 |
| N-H Stretch | ~3400, ~3300 | ~3450, ~3350 | ~3400, ~3300 |
| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C Aromatic Stretch | ~1600, ~1500 | ~1610, ~1510 | ~1610, ~1515 |
| C-O Stretch | ~1250 | ~1230 | ~1240 |
| C-H Out-of-Plane Bend | ~750 (1,2-disubst.) | ~830, ~770, ~690 (1,3-disubst.) | ~830 (1,4-disubst.) |
Note: The IR data is a compilation of typical values. The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the aminophenol isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Caption: Experimental workflow for FTIR spectroscopy (KBr pellet method).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy is arguably the most powerful technique for distinguishing between the aminophenol isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus, allowing for unambiguous identification.
¹H NMR Spectroscopy
The ¹H NMR spectra of the aminophenol isomers are highly diagnostic, with the chemical shifts and coupling patterns of the aromatic protons being particularly informative. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which allows for the observation of the exchangeable -OH and -NH₂ protons.
-
o-Aminophenol: The intramolecular hydrogen bond significantly deshields the hydroxyl proton, causing its resonance to appear at a much higher chemical shift (downfield) compared to the other isomers. The aromatic region shows a complex multiplet due to the four adjacent protons.
-
m-Aminophenol: The aromatic protons exhibit a more distinct splitting pattern characteristic of a 1,3-disubstituted benzene ring. The hydroxyl and amino protons resonate at more intermediate chemical shifts.
-
p-Aminophenol: The high symmetry of the para isomer results in a simplified aromatic region, often appearing as two doublets (an AA'BB' system).
| Isomer | -OH (δ, ppm) | -NH₂ (δ, ppm) | Aromatic Protons (δ, ppm) | Solvent |
| o-Aminophenol | ~8.98 (s, 1H) | ~4.48 (s, 2H) | 6.43-6.68 (m, 4H) | DMSO-d₆[4] |
| m-Aminophenol | ~8.83 (s, 1H) | ~4.85 (s, 2H) | 5.94-6.78 (m, 4H) | DMSO-d₆[5] |
| p-Aminophenol | ~8.37 (s, 1H) | ~4.38 (s, 2H) | 6.42-6.50 (m, 4H) | DMSO-d₆[4] |
¹³C NMR Spectroscopy
The ¹³C NMR spectra also provide clear differentiation. The chemical shifts of the carbon atoms are influenced by the electronic effects of the -OH and -NH₂ substituents. The number of unique carbon signals also reflects the symmetry of each isomer.
-
o-Aminophenol: Six distinct signals for the aromatic carbons are expected due to the lack of symmetry.
-
m-Aminophenol: Six distinct signals for the aromatic carbons are also expected.
-
p-Aminophenol: Due to the C₂ symmetry of the molecule, only four signals are observed for the six aromatic carbons, as C2/C6 and C3/C5 are chemically equivalent.
| Isomer | C1 (-OH) | C2 (-NH₂) | C3 | C4 | C5 | C6 | Solvent |
| o-Aminophenol | 144.51 | 137.07 | 115.05 | 120.16 | 117.16 | 115.13 | DMSO-d₆[4] |
| m-Aminophenol | ~157 | ~105 | ~149 | ~108 | ~130 | ~105 | DMSO-d₆ |
| p-Aminophenol | 148.90 | 116.20 | 115.96 | 141.17 | 115.96 | 116.20 | DMSO-d₆[4] |
Note: The ¹³C NMR data for m-aminophenol is estimated based on typical substituent effects and may vary. The data for o- and p-aminophenol is from a consistent source.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the aminophenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[1] Ensure the sample is fully dissolved; filter if necessary to remove any solid particles.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Experimental workflow for NMR spectroscopy.
Conclusion: A Multi-faceted Approach to Isomer Identification
The spectroscopic analysis of aminophenol isomers demonstrates that a multi-technique approach provides the most definitive identification. While UV-Vis and IR spectroscopy offer valuable initial insights and can readily distinguish the isomers as a group, it is NMR spectroscopy that provides the most unambiguous differentiation between the ortho, meta, and para positions. The distinct chemical shifts and coupling patterns in ¹H NMR, coupled with the number of unique signals in ¹³C NMR, serve as conclusive evidence for the specific isomeric structure. The pronounced downfield shift of the hydroxyl proton in o-aminophenol due to intramolecular hydrogen bonding is a particularly telling feature. By understanding the interplay between molecular structure and spectroscopic output, researchers can confidently identify and characterize these important chemical building blocks.
References
- Dehydrogenation of anhydrous methanol at room temperature by o-aminophenol-based photocatalysts.
- Sample Prepar
- S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. The Royal Society of Chemistry. [Link]
- 4-Aminophenol | C6H7NO. PubChem. [Link]
- NMR Sample Preparation.
Sources
- 1. Dehydrogenation of anhydrous methanol at room temperature by o-aminophenol-based photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-methoxyphenol Hydrochloride
Introduction: 2-Amino-5-methoxyphenol Hydrochloride is an aromatic amine compound utilized in various research and development applications, particularly in the synthesis of dyes and as an intermediate in pharmaceutical manufacturing. While indispensable for innovation, its handling and disposal demand a rigorous, scientifically-grounded approach. Improper disposal not only poses significant risks to laboratory personnel and the environment but also constitutes a violation of federal and local regulations.[1][2] This guide provides a comprehensive, procedural framework for the safe and compliant disposal of this compound, designed for the professional laboratory environment. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring safety and environmental stewardship from "cradle-to-grave" as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[4] The primary risks are associated with its toxicity and irritant properties.[4][5][6]
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data compiled from multiple Safety Data Sheets (SDS).[4][5][6][7][8]
Causality of Hazards: The phenolic hydroxyl group and the aromatic amine functionality contribute to its irritant and toxic properties. Aminophenols can be readily absorbed through the skin and respiratory tract, and upon entering the bloodstream, can interfere with cellular processes.[2] The hydrochloride salt form enhances its water solubility, which can facilitate its absorption and environmental mobility if not contained properly.
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Adherence to proper safety protocols is a non-negotiable prerequisite for handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[9][10]
Standard PPE Ensemble:
-
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a full-face shield if there is a splash hazard.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid skin contact.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher potential for splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid material or concentrated solutions that could generate dust or aerosols must be conducted in a certified chemical fume hood to ensure adequate ventilation.[8][11] If a fume hood is not available and exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[8]
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.[12] An eyewash station and safety shower must be readily accessible and tested regularly.[4][11]
Section 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation. This prevents dangerous chemical reactions and ensures the waste is sent to the appropriate treatment facility.[13][14] Under EPA regulations, a hazardous waste determination must be performed for all chemical waste streams.[3][15]
Waste Segregation Workflow
The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Decision tree for segregating waste containing 2-Amino-5-methoxyphenol HCl.
Incompatible Materials: Never mix waste containing this compound with the following:
-
Strong Oxidizing Agents: Can cause violent, exothermic reactions.
-
Strong Acids or Bases (in concentrated form): While the compound is a salt, mixing with strong acids or bases can cause vigorous neutralization reactions.[13]
-
Unknown Wastes: Never mix any chemical waste with an unknown substance.[14]
Section 4: Step-by-Step Disposal Procedures
All waste must be collected in designated, properly labeled hazardous waste containers.[15][16] The label must include the words "Hazardous Waste," the full chemical name of all constituents, and the approximate percentages.[15] Containers must be kept closed except when adding waste.[16]
Protocol 4.1: Disposal of Unused/Expired Pure Chemical
-
Work Area: Conduct all manipulations within a chemical fume hood.
-
Container: Use a designated, sealable, and chemically compatible container for solid hazardous waste.
-
Transfer: Carefully transfer the solid this compound into the waste container, minimizing dust generation. Use a dedicated scoop or spatula.
-
Labeling: Securely close the container and ensure it is properly labeled with a hazardous waste tag.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[13]
Protocol 4.2: Disposal of Dilute Aqueous Solutions
-
Prohibition: DO NOT dispose of aqueous solutions containing this chemical down the drain.[6][17] Its potential aquatic toxicity makes drain disposal environmentally harmful and a regulatory violation.[1][7]
-
Container: Pour the aqueous waste into a designated, properly labeled container for "Aqueous Hazardous Waste."
-
Compatibility: Ensure that other chemicals in the aqueous waste container are compatible. When in doubt, start a new waste container.
-
Closure and Storage: Securely cap the container and place it in secondary containment within the SAA.
Protocol 4.3: Disposal of Contaminated Labware and Debris
-
Gross Decontamination: If possible, rinse grossly contaminated glassware with a small amount of a suitable solvent (e.g., water or ethanol) and dispose of the rinsate as liquid hazardous waste (Protocol 4.2).
-
Solid Waste Collection: Place all contaminated solid items, including gloves, weigh boats, pipette tips, and paper towels, into the designated "Solid Hazardous Waste" container.
-
Sharps: Any contaminated needles or razor blades must be placed in a designated sharps container.
-
Closure and Storage: Once full, securely close the solid waste container and move it to the central accumulation area for pickup by Environmental Health and Safety (EHS) or a licensed waste broker.[3]
Section 5: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.
-
For small spills, don appropriate PPE, including respiratory protection if it is a powder.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels for the initial absorption of liquids.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[18]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][17]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[4][17]
-
Inhalation: Move the affected person to fresh air.[5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4]
-
Action: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
Section 6: Regulatory Compliance Overview
The management of hazardous waste is governed by the EPA's RCRA regulations (40 CFR Parts 260-270).[3] Your laboratory or institution is classified as a waste generator, and its specific requirements depend on the total amount of hazardous waste generated per month.[15]
-
Waste Generator Status: Facilities are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs), each with different rules for accumulation time, storage, and reporting.[15]
-
Satellite Accumulation Areas (SAAs): Laboratories may accumulate up to 55 gallons of hazardous waste in SAAs at or near the point of generation.[19] These containers must be under the control of the operator.[19]
-
Record Keeping: Accurate records of waste generation and disposal are mandatory and essential for regulatory compliance and institutional liability.[3]
By following these procedures, you contribute to a culture of safety, protect our environment, and ensure your work remains compliant with all applicable regulations.
References
- OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- U.S. Safety. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
- Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- BenchChem. (2025). Proper Disposal of 4-Aminophenol: A Guide for Laboratory Professionals.
- Fisher Scientific. (2012, April 19). Safety Data Sheet: 2-Amino-5-nitrophenol.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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Mastering Safety: A Technical Guide to Handling 2-Amino-5-methoxyphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientist, my priority is to empower you with the critical knowledge to handle laboratory chemicals safely and effectively. This guide moves beyond a simple checklist, offering a deep dive into the operational and safety protocols for 2-Amino-5-methoxyphenol Hydrochloride. Our goal is to build your confidence and ensure a secure research environment by explaining the rationale behind each procedural step.
Section 1: Hazard Identification and Risk Assessment
While some safety data sheets (SDS) for this compound classify it as not a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to treat all chemicals with a comprehensive safety mindset.[1] Structurally similar compounds, such as 2-Amino-5-nitrophenol and 5-Amino-2-methoxyphenol, are classified with hazards including skin irritation, serious eye irritation, and potential for allergic skin reactions.[2][3] Therefore, a conservative approach that mitigates potential, even if unclassified, risks is the cornerstone of responsible laboratory practice.
Key Considerations:
-
Physical Form: This compound is typically a solid or powder. The primary route of exposure is through inhalation of dust particles and direct contact with skin and eyes.[1]
-
Stability: The product is chemically stable under standard ambient conditions.[1] However, it is noted to be air and light sensitive, and hygroscopic, meaning it can absorb moisture from the air.[1]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[4]
A thorough risk assessment should be conducted before any handling of this compound.[5]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is paramount to prevent exposure.[6][7][8] Given the potential for irritation and the powdered form of the compound, the following PPE is mandatory.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation.[6][7] | Protects against airborne particles and accidental splashes to the eyes and face.[6][7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential.[1][9] | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated.[1][4] | Minimizes the risk of inhaling fine particles of the compound.[6] |
Section 3: Handling and Storage - Procedural Excellence
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation: Ensure that an emergency eyewash station and safety shower are readily accessible.[3][4]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dust may be generated.[10][11]
-
Dispensing: Avoid creating dust when handling the solid form.[1]
-
Hygiene: Wash hands thoroughly after handling the substance and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in the handling area.[2][10]
-
Clothing: Remove any contaminated clothing immediately.[1]
Storage Protocol:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
This compound is air and light sensitive and should be stored under an inert gas like nitrogen.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Section 4: Emergency Procedures - Preparedness and Response
In the event of an exposure or spill, a swift and informed response is crucial.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once.[12] If breathing is difficult, seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing.[12] Wash the affected skin with plenty of soap and water.[2][12] If irritation persists, get medical attention.[12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to wash under the eyelids.[2][13][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2] If the person is conscious, have them drink one or two glasses of water.[1] Call a poison control center or doctor for treatment advice.[2][3] |
Spill Response:
-
Evacuate: Notify personnel in the immediate area and evacuate if necessary.[13]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a dry spill, carefully sweep or scoop the material to avoid generating dust and place it in a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and environmental health and safety department.
Section 5: Disposal Plan - Responsible Stewardship
Chemical waste must be managed in accordance with all local, regional, and national regulations.[1][2]
-
Waste Material: Dispose of the chemical in its original container if possible. Do not mix with other waste.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste.[1]
-
Containers: Handle uncleaned, empty containers as you would the product itself.[1]
Consult with your institution's environmental health and safety office for specific disposal procedures.
References
- Sigma-Aldrich. (2025-11-06).
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
- Fisher Scientific. (2012-04-19).
- Environmental Health and Safety Office. (2025-01-14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2010-03-23).
- DC Chemicals. (2025-11-07). (s)-2-Amino-5-methoxytetralin hydrochloride|58349-17-0|MSDS.
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- University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
- Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Cornell University EHS. (n.d.). Chapter 3 - Personal Protective Equipment.
- CPAChem. (2023-10-12).
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- ChemicalBook. (2025-07-19).
- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- CymitQuimica. (2024-12-19).
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- Guidechem. (n.d.). 2-AMINO-5-METHOXY-PHENOL 40925-70-0 wiki.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
